D-Lactose monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-KPKNDVKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052828 | |
| Record name | alpha-Lactose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | alpha-Lactose monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5989-81-1, 64044-51-5, 66857-12-3, 10039-26-6 | |
| Record name | α-Lactose monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Lactose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactose monohydrate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064044515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Lactose hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066857123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Lactose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-D-Glucopyranose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTOSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWQ57Q8I5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of D-Lactose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of D-Lactose monohydrate. The information is curated to support research, scientific analysis, and pharmaceutical development applications.
Chemical and Physical Properties
This compound is a disaccharide composed of D-galactose and D-glucose, which is commonly used in the pharmaceutical industry as an excipient.[1] Its physical and chemical properties are well-characterized, making it a predictable and reliable component in drug formulations.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₄O₁₂ | [2],[3],[4],[5],[6],[7],[8] |
| Molecular Weight | 360.31 g/mol | [2],[3],[9],[4],[10],[5],[11],[8] |
| Melting Point | ~201-220 °C (with decomposition) | ,[1],[10],[12],[13] |
| Solubility in Water | Soluble, ~20 g/100 mL at 15°C | ,[1],,[14] |
| Specific Optical Rotation | [α]D²⁰: +54.4° to +55.9° (equilibrium) | [12],[15],[16] |
| Density | ~1.525 g/cm³ | ,[10],[17] |
| Water Content | 4.5% to 5.5% | [15] |
Chemical Structure
D-Lactose is a disaccharide consisting of a D-galactose unit and a D-glucose unit joined by a β-1,4 glycosidic bond.[2][9] The monohydrate form incorporates one molecule of water into its crystal structure for each molecule of the sugar.[2][9] The glucose unit can exist in either an α- or β-pyranose form, which are in equilibrium in solution, a phenomenon known as mutarotation. The common crystalline form is α-lactose monohydrate.
Experimental Protocols
The following sections detail the methodologies for determining the key chemical properties of this compound.
Determination of Melting Point
The melting point of this compound is determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded. For this compound, decomposition is typically observed, characterized by a darkening of the substance.[10][12]
Determination of Solubility
The solubility of this compound in water can be determined by the equilibrium solubility method.
Methodology:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 15°C) for a sufficient period to reach equilibrium.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved lactose (B1674315) in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or refractometry.
Measurement of Specific Optical Rotation
The specific optical rotation is a characteristic property of chiral molecules and is measured using a polarimeter.[15]
Methodology:
-
A solution of this compound is prepared by accurately weighing a known amount of the substance and dissolving it in a known volume of deionized water.
-
The solution is allowed to stand for a sufficient time to reach mutarotational equilibrium.[15]
-
The prepared solution is placed in a polarimeter cell of a known path length.
-
The optical rotation of the solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20°C).
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Crystal Structure Analysis
The crystal structure of this compound is elucidated using X-ray diffraction (XRD).
Methodology:
-
A single crystal of this compound of suitable size and quality is mounted on a goniometer head.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern produced by the crystal is recorded on a detector.
-
The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. 10039-26-6 CAS MSDS (LACTOSE, MONOHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. ygeia.cl [ygeia.cl]
- 12. mro.massey.ac.nz [mro.massey.ac.nz]
- 13. s4science.at [s4science.at]
- 14. Ab initio structure determination of two anhydrous forms of a-lactose by powder X-ray diffraction [xray.cz]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. usp.org [usp.org]
- 17. researchgate.net [researchgate.net]
what is the function of D-Lactose monohydrate in cell culture
An In-Depth Technical Guide on the Functions of D-Lactose Monohydrate in Cell Culture
Introduction
In the landscape of mammalian cell culture, the selection of an appropriate energy source is paramount for ensuring robust cellular growth, viability, and function. While D-Glucose is the ubiquitous and primary carbohydrate source, the role of other sugars, such as this compound, is often questioned. This technical guide provides a comprehensive overview of the function of this compound in cell culture.
Contrary to what one might assume, this compound is not utilized as a primary energy source in standard mammalian cell culture.[1] The fundamental reason lies in the metabolic capabilities of most mammalian cell lines. These cells typically lack the enzyme β-galactosidase (lactase), which is essential for hydrolyzing the disaccharide lactose (B1674315) into its monosaccharide components, glucose and galactose.[1][2] Without this enzymatic cleavage, lactose cannot enter the central carbon metabolism pathways, such as glycolysis.
However, this does not render lactose useless in the context of cell culture. Its functions are highly specific and primarily leveraged in genetically engineered systems and specialized research applications. This guide will explore these niche but critical roles, contrasting them with the function of glucose, and provide detailed protocols and pathway diagrams for researchers, scientists, and drug development professionals.
Comparative Analysis: this compound vs. D-Glucose
To understand the specialized role of lactose, it is essential to compare its properties to D-Glucose, the standard carbohydrate source in cell culture media.[3]
| Property | D-Glucose | This compound | Significance in Cell Culture |
| Chemical Formula | C₆H₁₂O₆ | C₁₂H₂₂O₁₁ · H₂O | Lactose is a larger disaccharide molecule. |
| Molecular Weight | 180.16 g/mol | 360.31 g/mol | Molar concentration calculations for media preparation differ significantly. |
| Type | Monosaccharide | Disaccharide (Glucose + Galactose) | Direct entry into glycolysis for glucose vs. mandatory enzymatic breakdown for lactose.[2] |
| Metabolism | Readily metabolized by virtually all cell lines via glycolysis and the citric acid cycle.[3][4] | Not metabolized by most mammalian cells due to the absence of the lactase enzyme.[1] | This is the primary reason lactose is not a standard energy source. Cells would starve in a lactose-only medium. |
| Primary Function | Energy source, precursor for biosynthesis. | Inducer of gene expression in engineered systems.[5][6] | The function of lactose is not metabolic but regulatory in these specific contexts. |
| Typical Concentration | 5.5 mM (1 g/L) to 25 mM (4.5 g/L) | 1 mM to 50 mM (for induction) | Concentrations are application-dependent. Glucose is used at higher concentrations for energy, while lactose is used at varying concentrations for inducing gene expression.[3][6] |
Core Function: Inducer of Gene Expression
The most significant and widespread use of lactose in mammalian cell culture is as an inducer for recombinant protein expression in systems based on the bacterial lac operon.[5][7]
Principle of the lac Operon-Based Inducible System
This genetic tool co-opts the regulatory elements of the E. coli lac operon to control the expression of a gene of interest (GOI) in mammalian cells. The system is engineered into the cells using specialized expression vectors and consists of two key components:
-
The Lac Repressor (LacI): A protein that binds to a specific DNA sequence called the lac operator (LacO).
-
The lac Operator (LacO): This sequence is placed downstream of the promoter that drives the GOI.
In the absence of an inducer, the LacI protein binds tightly to the LacO site, physically blocking RNA polymerase from transcribing the GOI. This keeps gene expression turned "off." When an inducer like lactose (or its non-metabolizable analog, IPTG) is added to the culture medium, it binds to the LacI repressor.[7][8] This binding causes a conformational change in the LacI protein, making it release from the LacO site. The promoter is now accessible, and transcription of the GOI can proceed, turning gene expression "on."[7]
While IPTG is a more common and potent inducer, lactose can also be used and has the advantage of being less cytotoxic and more cost-effective.[5][6]
Visualization of the Inducible Expression Pathway
Caption: The lac operon-based inducible expression system in mammalian cells.
Quantitative Data: Inducer Concentrations
The optimal concentration of lactose for induction can vary depending on the specific vector system, cell line, and desired level of expression. It often requires empirical optimization.
| Inducer | Typical Concentration Range | Potency & Characteristics |
| Lactose | 1 mM - 50 mM | Lower potency than IPTG. May require higher concentrations. Less toxic and more cost-effective. Can be metabolized if cells express lactase.[5][6] |
| IPTG | 0.1 mM - 1 mM | High potency. Not metabolizable by the cell, ensuring a constant inducer concentration. Can exhibit cytotoxicity at higher concentrations.[5][7][8] |
Experimental Protocol: Lactose-Induced Gene Expression
This protocol provides a general methodology for inducing the expression of a target gene in a mammalian cell line stably transfected with a lac operon-based expression vector.
1. Cell Seeding:
-
Culture the engineered cells in standard growth medium (e.g., DMEM with 10% FBS) to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach ~50-60% confluency within 24 hours.
2. Preparation of Lactose Stock Solution:
-
Prepare a sterile 1 M stock solution of this compound in cell culture-grade water or PBS.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store at 4°C for short-term use or at -20°C for long-term storage.
3. Induction:
-
After 24 hours of incubation post-seeding, remove the existing culture medium.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of lactose. For an initial optimization, a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM) should be tested.
-
Include a negative control (no lactose) and a positive control (e.g., 1 mM IPTG) if applicable.
-
Gently swirl the plate to ensure even distribution.
4. Incubation and Analysis:
-
Return the cells to the incubator (37°C, 5% CO₂) for the desired induction period (typically 24 to 72 hours).
-
Harvest the cells at various time points (e.g., 24h, 48h, 72h) to determine the optimal induction time.
-
Analyze the expression of the gene of interest using appropriate methods, such as:
-
qPCR: to measure mRNA transcript levels.
-
Western Blot or ELISA: to measure protein levels.
-
Flow Cytometry or Fluorescence Microscopy: if the target protein is fluorescent (e.g., GFP).
-
Potential Function: Osmolyte
Another theoretical, though not commonly practiced, function of lactose is as an osmolyte. Osmolytes are small organic compounds that cells accumulate to maintain cell volume and protect cellular components under conditions of osmotic stress.[9][10]
In cell culture, maintaining the correct osmolarity of the medium (typically 280-320 mOsm/kg) is critical for cell health. If a medium is hypotonic or hypertonic, cells will swell or shrink, respectively, leading to cell death. While salts like NaCl are the primary contributors to medium osmolarity, non-metabolizable sugars can theoretically be used to adjust it without providing an additional energy load. Because most mammalian cells cannot metabolize lactose, it would act as an inert osmolyte in the extracellular environment.
Visualization of Osmotic Balance
Caption: Lactose as a potential inert osmolyte in the extracellular medium.
Conclusion
The function of this compound in mammalian cell culture is highly specialized and should not be mistaken for that of a primary energy source like D-Glucose. Its inability to be metabolized by most mammalian cells makes it unsuitable for sustaining cell growth.[1] However, this very characteristic is exploited in molecular biology, where lactose serves as a cost-effective and low-toxicity inducer for gene expression in sophisticated, engineered vector systems.[5] While it also has theoretical potential as an inert osmolyte, this application is not standard practice. For researchers, scientists, and drug development professionals, understanding this distinction is crucial for the correct design of cell culture media and experimental protocols.
References
- 1. rpicorp.com [rpicorp.com]
- 2. Lactase Persistence Cell Biology - EvoEd : EvoEd [evo-ed.org]
- 3. Carbohydrate-Driven Energy Sources: The Role of Sugars in Cell Culture Media [cytion.com]
- 4. Metabolic flux rewiring in mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the Mammalian Expression Vector System that can be Induced by IPTG and/or Lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. IPTG Expression Principles - Biologicscorp [biologicscorp.com]
- 9. Intracellular Organic Osmolytes: Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to D-Lactose Monohydrate: Core Properties
For Researchers, Scientists, and Drug Development Professionals
D-Lactose monohydrate is a disaccharide composed of one galactose and one glucose molecule.[1][2] It is a white, crystalline powder commonly used in the pharmaceutical industry as an excipient in tablets and capsules, and as a component in cell culture media.[1][2] This guide provides core technical data on its chemical identifiers.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below. It is noteworthy that multiple CAS Registry Numbers are associated with this compound in various contexts.
| Property | Value | Citations |
| CAS Registry Number | 64044-51-5 | [2][3][4][5][6] |
| 10039-26-6 | [1][7] | |
| Molecular Weight | 360.31 g/mol | [3][4][5][7][8] |
| Molecular Formula | C₁₂H₂₂O₁₁ · H₂O | [1][2][3][7][9] |
Logical Relationship of Identifiers
The following diagram illustrates the direct association between the compound and its primary chemical identifiers.
Caption: Key identifiers for this compound.
References
- 1. CAS 10039-26-6: D(+)-lactose monohydrate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. ACS reagent grade, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Lactose monohydrate [webbook.nist.gov]
- 7. discofinechem.com [discofinechem.com]
- 8. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [chembk.com]
An In-depth Technical Guide to α-D-Lactose Monohydrate versus β-D-Lactose Monohydrate for Researchers, Scientists, and Drug Development Professionals
Introduction: Lactose (B1674315), a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry, valued for its versatility, stability, and cost-effectiveness.[1][2] It exists in two primary anomeric forms: alpha (α) and beta (β), which exhibit distinct physicochemical properties that significantly influence their application in drug formulation and development.[3] This technical guide provides a comprehensive comparison of α-D-lactose monohydrate and β-D-lactose, focusing on their structural differences, physicochemical properties, stability, and functional performance in pharmaceutical dosage forms.
Structural and Physicochemical Properties
The fundamental difference between α- and β-lactose lies in the stereochemical configuration of the hydroxyl group at the anomeric carbon (C1) of the glucose unit.[4][5] This seemingly minor structural variance leads to significant differences in their crystalline forms and, consequently, their physical properties.
α-D-Lactose monohydrate is the most common and stable form of lactose, crystallizing with one molecule of water below 93.5°C.[6] In contrast, β-D-lactose is typically produced in its anhydrous form by crystallization at temperatures above 93.5°C.[5][6]
Table 1: Comparison of Physicochemical Properties of α-D-Lactose Monohydrate and β-D-Lactose
| Property | α-D-Lactose Monohydrate | β-D-Lactose (anhydrous) | References |
| Crystal Form | Monohydrate, tomahawk-shaped crystals | Anhydrous, kite-like crystals | [5][6][7] |
| Water Content | ~5% w/w | < 1% w/w | [3] |
| Solubility in Water at 20°C | 7 g/100 mL | 50 g/100 mL | [1] |
| Specific Rotation [α]D | +89.4° | +35° | [1] |
| Melting Point | Dehydration around 140-160°C, melts with decomposition around 201-202°C | ~252°C | [3][8] |
| Hygroscopicity | Low | Higher than α-lactose monohydrate | [6] |
| Sweetness | Mildly sweet | Sweeter than α-lactose | [5][6] |
Mutarotation: The Dynamic Equilibrium
In aqueous solutions, both α- and β-lactose undergo mutarotation, a process where the anomers interconvert through an open-chain aldehyde intermediate until a dynamic equilibrium is reached.[1][4][9] At 20°C, the equilibrium mixture consists of approximately 40% α-lactose and 60% β-lactose.[5] The rate of mutarotation is influenced by temperature, pH, and the presence of other solutes.[5][9][10] This phenomenon is critical in understanding the dissolution behavior and processing of lactose-containing formulations.
Stability and Interconversion
While α-lactose monohydrate is generally considered the more stable form, both anomers can undergo changes under specific environmental conditions.[6]
-
α-Lactose Monohydrate: This form is physically stable under normal storage conditions. However, heating above its dehydration temperature can lead to the formation of anhydrous α-lactose, which is hygroscopic and can subsequently convert to a mixture of α- and β-lactose.[11][12]
-
β-Lactose: Anhydrous β-lactose is more hygroscopic than the monohydrate form.[6] In high humidity conditions, it can convert to the more stable α-lactose monohydrate.[6] Studies have shown that under high temperature and humidity (e.g., 40°C and 93% RH), significant conversion of β-lactose to α-lactose can occur.[3][13]
Pharmaceutical Applications and Functional Performance
The distinct properties of α- and β-lactose monohydrate dictate their suitability for different pharmaceutical manufacturing processes.
Table 2: Functional Performance in Pharmaceutical Formulations
| Application | α-D-Lactose Monohydrate | β-D-Lactose | References |
| Wet Granulation | Commonly used due to its low solubility and good binding properties after granulation. | Less common. | [14] |
| Direct Compression | Milled grades have poor flow and compaction. Spray-dried forms (containing amorphous lactose) are used. | Exhibits better compressibility and tablet tensile strength. Anhydrous forms are often used. | [6][15][16] |
| Dry Powder Inhalers (DPIs) | The carrier of choice due to its well-defined particle size, flow properties, and established safety profile. | Not typically used. | [6] |
| Capsule and Sachet Filling | Used as a diluent. | Coarse grades can be used to improve flow. | [17] |
Compressibility and Compaction: β-Lactose generally exhibits superior compressibility and results in tablets with higher tensile strength compared to α-lactose monohydrate.[6][16] This is attributed to its different crystal structure and mechanical properties.
Experimental Protocols for Anomer Characterization
Several analytical techniques are employed to differentiate and quantify the anomeric content of lactose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) is a powerful method for the quantitative determination of α- and β-lactose.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of the lactose sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), to prevent mutarotation.[1][18]
-
Data Acquisition: Acquire the ¹H-NMR spectrum. The anomeric protons of α- and β-lactose appear at distinct chemical shifts.
-
Quantification: Integrate the signals corresponding to the anomeric protons of each anomer. The percentage of each anomer is calculated from the relative peak areas.[18][19]
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of lactose, including dehydration, melting, and solid-state transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of lactose is placed in an aluminum DSC pan and sealed.
-
Thermal Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).[14]
-
Data Interpretation: The resulting thermogram shows endothermic and exothermic events. For α-lactose monohydrate, a characteristic endotherm corresponding to the loss of water of hydration is observed around 140-160°C.[3][14] The enthalpy of this transition can be used to quantify the amount of the monohydrate form.
X-ray Powder Diffraction (XRPD)
XRPD is employed to identify the crystalline form of lactose.
Methodology:
-
Sample Preparation: The lactose powder is packed into a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Phase Identification: The resulting diffractogram, with its characteristic peaks, serves as a fingerprint for the specific crystalline form (e.g., α-lactose monohydrate, β-lactose anhydrous).[20]
Conclusion
The choice between α-D-lactose monohydrate and β-D-lactose is a critical decision in pharmaceutical formulation development, with significant implications for manufacturability, stability, and product performance. α-Lactose monohydrate remains the workhorse for wet granulation and as a carrier in DPIs due to its stability and well-characterized properties. In contrast, the superior compaction properties of β-lactose make it a valuable excipient for direct compression applications. A thorough understanding of their distinct physicochemical properties, coupled with robust analytical characterization, is essential for the successful development of stable and effective drug products.
References
- 1. Tailoring α/β Ratio of Pollen-Like Anhydrous Lactose as Ingredient Carriers for Controlled Dissolution Rate [mdpi.com]
- 2. Lactose in Pharmaceutical Applications [drug-dev.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Explain why lactose shows mutarotation but sucrose does not? - askIITians [askiitians.com]
- 5. dl.icdst.org [dl.icdst.org]
- 6. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, morphology and surface properties of α-lactose monohydrate in relation to its powder properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. An exploration of the solvent- and acid-catalyzed mutarotation mechanisms of lactose in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Does mutarotation influence lactose digestion? Experimental investigations and a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Stability of α-lactose monohydrate: The discovery of dehydration triggered solid-state epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. tainstruments.com [tainstruments.com]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. pharmainform.com [pharmainform.com]
- 18. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to D-Lactose Monohydrate Safety and Handling in the Laboratory
This guide provides comprehensive safety and handling information for D-Lactose monohydrate, tailored for researchers, scientists, and drug development professionals. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency measures, and disposal considerations for this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a disaccharide composed of D-galactose and D-glucose and is commonly used as an excipient in pharmaceutical formulations and as a reagent in various laboratory applications.[1][2] It is a white or almost white crystalline powder.[2][3]
| Property | Value | References |
| Molecular Formula | C12H22O11·H2O | [4][5] |
| Molar Mass | 360.31 g/mol | [5][6] |
| Appearance | White solid or crystalline powder | [2][7] |
| Odor | Odorless | [8] |
| Taste | Slightly sweet | [2] |
| Melting Point | ~215 °C (decomposes) | [1][6] |
| Solubility | Soluble in water, very slightly soluble in ethanol, insoluble in chloroform (B151607) and ether. | [1][6] |
| Density | 1.525 g/cm³ | [6] |
| Stability | Stable under normal temperatures and pressures. | [7][9] |
Hazard Identification and Toxicology
This compound is generally considered a low-hazard substance and is not classified as hazardous according to GHS criteria.[4][10] However, as with any chemical, it is essential to be aware of potential hazards.
| Hazard | Description | References |
| Eye Irritation | May cause eye irritation.[7][11] | [7][11] |
| Skin Irritation | May cause skin irritation.[7][11] | [7][11] |
| Inhalation | May cause respiratory tract irritation.[7][11] | [7][11] |
| Ingestion | Ingestion of large amounts may cause gastrointestinal irritation.[7][11] | [7][11] |
| Combustible Dust | May form combustible dust concentrations in air, posing a dust explosion hazard.[12] | [12] |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, or NTP. |
Toxicological Data:
-
Acute toxicity data is largely unavailable, but the substance is not expected to be acutely toxic.[4][13]
Safe Handling and Storage
Proper handling and storage procedures are crucial to ensure safety in the laboratory.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound, especially when dealing with fine powders that can become airborne.
| PPE | Specification | References |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | [7][12][14] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). | [7][8][12] |
| Skin and Body Protection | Wear appropriate protective clothing or a lab coat to prevent skin exposure. | [7][9] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA approved respirator.[7][12] | [7][12] |
Handling Procedures
-
Use with adequate ventilation to keep airborne concentrations low.[7][15]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
Storage Conditions
Emergency Procedures
First Aid Measures
| Exposure | First Aid Protocol | References |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[7][11] | [7][11] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[7][11] | [7][11] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.[7][11] | [7][11] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid if irritation or symptoms occur.[7][11] | [7][11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][15]
-
Specific Hazards: Dust can form an explosive mixture with air.[12] Thermal decomposition may produce carbon monoxide and carbon dioxide.[7][9]
-
Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.1.[7]
-
Environmental Precautions: Prevent entry into drains and waterways.[4]
-
Cleanup Procedures: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.[7] Provide ventilation.[7]
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as the product itself.
Visualizations
Experimental and Safety Workflows
Caption: General laboratory handling workflow for this compound.
Caption: First aid procedures for this compound exposure.
Caption: Hierarchy of safety controls for handling this compound.
References
- 1. This compound | 64044-51-5 [chemicalbook.com]
- 2. LACTOSE, MONOHYDRATE | 10039-26-6 [chemicalbook.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. shop.neofroxx.com [shop.neofroxx.com]
- 5. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. fishersci.com [fishersci.com]
- 10. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
- 11. uprm.edu [uprm.edu]
- 12. pccarx.com [pccarx.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. resources.finalsite.net [resources.finalsite.net]
- 15. durhamtech.edu [durhamtech.edu]
An In-depth Technical Guide to the Physical Characteristics of D-Lactose Monohydrate Powder
Introduction: D-Lactose monohydrate, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry and a key ingredient in the food sector.[1][2][3] Its prevalence is due to its non-toxic nature, compatibility with a wide range of active pharmaceutical ingredients (APIs), and its well-defined physical properties.[1][2] This guide provides a comprehensive overview of the core physical characteristics of this compound powder, offering detailed data, experimental methodologies, and visual workflows to support researchers, scientists, and drug development professionals.
Quantitative Data Summary
The physical and chemical properties of this compound powder are summarized in the tables below. These values represent typical specifications and may vary between different grades and manufacturers.
Table 1: General and Physicochemical Properties
| Property | Value | Citations |
| CAS Number | 10039-26-6, 64044-51-5 | [4][5][6][7] |
| Molecular Formula | C₁₂H₂₂O₁₁ · H₂O | [4][5][6] |
| Molecular Weight | 360.31 g/mol | [4][5][6][8] |
| Appearance | White to off-white or pale cream, crystalline powder.[4][5][9][10] | |
| Odor | Odorless | [2][11] |
| Taste | Slightly sweet | [2][3] |
Table 2: Purity, Impurities, and Microbiological Limits
| Property | Specification | Citations |
| Lactose (B1674315) Purity | ≥ 98.0% (HPLC), ≥ 99.0% | [4][5][12][13] |
| Residue on Ignition | ≤ 0.3% | [4][5] |
| Protein | ≤ 0.3% | [4][5] |
| Heavy Metals (as Pb) | ≤ 5 ppm | [12] |
| Iron (Fe) | ≤ 5 ppm | [12] |
| Insoluble Matter | ≤ 0.005% | [12] |
| Total Aerobic Microbial Count | ≤ 100 - 2500 cfu/g | [4][5][7] |
| Total Yeast & Mold | ≤ 50 - 100 cfu/g | [4][5][7] |
| E. Coli / Salmonella | Negative | [4][5][7] |
Table 3: Solubility and Solution Properties
| Property | Value | Citations |
| Solubility in Water | Freely soluble, especially in warm water (0.1 g/mL or 100 mg/mL).[4][5][6][9][12][14] | |
| Solubility in Other Solvents | Very slightly soluble in ethanol; Insoluble in chloroform (B151607) and ether.[9][12][14] | |
| pH (in solution) | 4.0 - 7.5 (concentration dependent) | [4][5][9][12] |
| Specific Rotation [α]D | +52.2° to +55.9° | [7][9][10][15] |
Table 4: Thermal and Moisture Properties
| Property | Value | Citations |
| Melting Point | ~203 - 219 °C (with decomposition) | [12][16] |
| Dehydration Temperature | Loss of crystal water occurs between 120 °C and 160 °C.[17][18][19] | |
| Ignition Temperature | 390 °C | [15] |
| Moisture Content (LOD/KF) | 4.5% - 5.5% (Theoretical: 5.0%) | [4][5][7][10] |
Table 5: Powder and Particle Characteristics
| Property | Value / Range | Citations |
| Particle Size Distribution | Highly variable depending on grade (milled, sieved, spray-dried, micronized).[3][20][21] | |
| - Micronized: >90% < 10 µm | [20] | |
| - Milled: 10 - 120 µm (typical range) | [21][22] | |
| - Mean (volume-based): ~222 µm (example) | [23] | |
| Bulk Density | Varies with particle size and processing; can be measured.[24][25] | |
| Tapped Density | Varies with particle size and processing; can be measured.[24][25] | |
| True Density | ~1.53 g/cm³ at 20 °C | [11][12] |
| Flowability | Dependent on particle size, shape, and moisture content.[26][27][28] Spray-dried grades generally have better flowability than milled grades.[29] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound powder.
Moisture Content Determination
Controlling moisture is critical as it affects flowability, stability, and microbial growth.[30][31] The theoretical water content of the monohydrate form is 5.0%.
-
Method 1: Karl Fischer Titration (Volumetric)
-
Reagents: One-component Karl Fischer titrant (e.g., CombiTitrant 5) and a suitable solvent (e.g., CombiMethanol).
-
Sample Preparation: Accurately weigh approximately 0.1 g to 0.3 g of the lactose powder.
-
Procedure: a. Place 50 mL of the solvent into the titration cell and titrate to a dry endpoint to eliminate ambient moisture. b. Add the weighed sample to the conditioned solvent. c. Initiate the titration. A stirring time of at least 180 seconds is recommended to ensure complete dissolution of the sample. d. The endpoint is reached when a stable drift is achieved (e.g., < 20 µL/min). The water content is then calculated based on the titrant consumed.
-
-
Method 2: Halogen Moisture Analyzer (Loss on Drying)
-
Principle: This method provides a rapid alternative to the traditional drying oven method by using a halogen lamp for heating.[30][32]
-
Sample Preparation: Evenly distribute a small amount of the lactose powder on the sample pan.
-
Procedure: a. Place the sample pan in the instrument. b. Set the drying temperature. For lactose monohydrate, a temperature of 140-160 °C allows for the easy release of water. A lower temperature (e.g., 80 °C for 2 hours) is specified in some pharmacopeial methods.[30] c. The instrument heats the sample and continuously measures the weight loss. d. The analysis ends when the weight becomes constant, and the moisture content is reported as the percentage of weight loss.
-
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of lactose, such as dehydration and melting.[17][33][34]
-
Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[34]
-
Instrumentation: A simultaneous TGA/DSC instrument (e.g., METTLER TOLEDO) is often used.[33]
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of the lactose powder into an aluminum crucible.[33]
-
Analysis: a. Place the crucible in the instrument. b. Purge the system with a dry inert gas, such as nitrogen.[33] c. Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 to 250 °C).[33]
-
Data Interpretation:
-
TGA Curve: A weight loss step around 140-150 °C corresponds to the loss of the single water molecule (dehydration), which should be approximately 5.0% of the total mass.[19][35]
-
DSC Curve: An endothermic peak in the same temperature range confirms the dehydration event.[17][18] An exothermic peak around 174 °C can indicate the crystallization of any amorphous content.[34][35] Melting and decomposition are observed at higher temperatures (>200 °C).[18]
-
-
Particle Size Distribution Analysis
Particle size is a critical attribute that directly influences powder flow, compressibility, and dissolution rate.[3][20][28]
-
Method: Laser Diffraction
-
Instrumentation: A laser diffraction instrument, such as a Malvern Mastersizer 2000, is commonly used.[21][33]
-
Dispersion: The analysis can be performed using either a dry or wet dispersion method. The dry method is often preferred for powders.[33]
-
Procedure (Dry Method): a. Load the lactose powder into the dry powder feeder of the instrument. b. The instrument disperses the powder into a stream of air that passes through the measurement zone. c. A laser beam illuminates the dispersed particles, and the resulting scattered light is measured by a series of detectors at different angles. d. The instrument's software uses the Mie or Fraunhofer theory to calculate the particle size distribution from the scattering pattern.
-
Reporting: Results are typically reported as volume-based distributions, including key parameters like Dv10, Dv50 (median particle size), and Dv90.[20][23]
-
Powder Flow Properties
Good powder flow is essential for uniform die filling in tableting and consistent dosing.[26]
-
Method: Shear Cell Analysis
-
Instrumentation: A powder rheometer or shear cell tester (e.g., TA Instruments Powder Rheology Accessory).[29]
-
Principle: This technique measures a powder's resistance to flow under different levels of consolidation stress.
-
Procedure: a. A powder sample is loaded into the shear cell and consolidated under a known normal stress. b. A shear stress is then applied until the powder bed yields and shears. c. This process is repeated at several different consolidation stresses to generate a yield locus.
-
Data Analysis: From the yield locus, key flowability parameters can be derived, including cohesion, unconfined yield strength, and the flow function index (FFC). Milled lactose typically exhibits higher cohesion and yield strength compared to spray-dried lactose.[29]
-
References
- 1. CAS 10039-26-6: D(+)-lactose monohydrate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. news-medical.net [news-medical.net]
- 4. rpicorp.com [rpicorp.com]
- 5. melford.co.uk [melford.co.uk]
- 6. agscientific.com [agscientific.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound | C12H24O12 | CID 522113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5989-81-1・Lactose Monohydrate・124-00092[Detail Information] | [Life Science][Analytical Chemistry][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. alpha-D-Lactose monohydrate 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. You are being redirected... [bio-world.com]
- 13. D-(+)-Lactose 64044-51-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Thermo Scientific Chemicals -D-Lactose monohydrate, ACS 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. This compound | 64044-51-5 [chemicalbook.com]
- 17. tainstruments.com [tainstruments.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. Lactose Particle Size Analysis [sympatec.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ondrugdelivery.com [ondrugdelivery.com]
- 25. Characterisation and Deposition Studies of Recrystallised Lactose from Binary Mixtures of Ethanol/Butanol for Improved Drug Delivery from Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dfepharma.com [dfepharma.com]
- 27. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. tainstruments.com [tainstruments.com]
- 30. foodtechbiz.com [foodtechbiz.com]
- 31. Lactose Monohydrate Moisture Content Determination - Fast and Accurate Testing of Lactose Monohydrate for the Food and Pharmaceutical Industries [bionity.com]
- 32. mt.com [mt.com]
- 33. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 34. dairy-journal.org [dairy-journal.org]
- 35. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anomeric Forms of Lactose in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anomeric forms of lactose (B1674315), α-lactose and β-lactose. The distinct physicochemical properties of these anomers, their interconversion through mutarotation, and their differential biological activities are critical considerations in pharmaceutical development and fundamental research. This document outlines the key characteristics of lactose anomers, detailed experimental protocols for their analysis, and their significance in biological systems.
Core Concepts: Understanding the Anomers of Lactose
Lactose, a disaccharide composed of galactose and glucose, exists in two anomeric forms: α-lactose and β-lactose. This isomerism arises from the stereochemical configuration at the anomeric carbon (C1) of the glucose unit. The orientation of the hydroxyl group on this carbon atom dictates the anomeric form, leading to distinct physical and chemical properties.[1]
α-Lactose typically crystallizes as a monohydrate (α-lactose monohydrate) and is the more stable and less soluble form at temperatures below 93.5°C.[2] β-Lactose crystallizes in an anhydrous form and is more soluble than its α-counterpart under the same conditions.[2] These differences in solubility, stability, and crystal structure have significant implications for pharmaceutical formulations, affecting properties such as powder flow, compaction, and dissolution rates of drug products.[3]
In aqueous solutions, α- and β-lactose undergo a process of interconversion known as mutarotation , eventually reaching a dynamic equilibrium.[1] At 20°C, this equilibrium favors the β-anomer, with a ratio of approximately 63% β-lactose to 37% α-lactose.[4] The rate of mutarotation is influenced by temperature, pH, and the presence of other solutes.[1][5]
Quantitative Data on Lactose Anomers
A thorough understanding of the quantitative properties of lactose anomers is essential for controlling their behavior in various applications. The following tables summarize key physicochemical data for α- and β-lactose.
Table 1: Physicochemical Properties of Lactose Anomers
| Property | α-Lactose | β-Lactose | Reference(s) |
| Common Crystalline Form | Monohydrate | Anhydrous | [4][6] |
| Specific Rotation [α]D20 | +89.4° to +92.6° | +34° to +35° | [2][7][8] |
| Equilibrium Specific Rotation [α]D20 in Water | +52.3° to +55.4° | +52.3° to +55.4° | [2] |
| Aqueous Solubility at 20°C ( g/100 mL) | ~7 | ~50 | [2] |
| Melting Point (°C) | ~202 (monohydrate) | ~252 (anhydrous) | [8] |
Table 2: Equilibrium Composition of Lactose in Aqueous Solution
| Temperature (°C) | % α-Lactose | % β-Lactose | Reference(s) |
| 20 | ~37 | ~63 | [4] |
| Solid State (amorphous, heated) | ~50 | ~50 | [9] |
Table 3: Kinetics of Lactose Mutarotation in Water at 25°C
| Parameter | Value | Reference(s) |
| Overall Rate Constant (kobs) | 4.4 x 10-4 s-1 | [5] |
| Equilibrium Constant (Keq = [β]/[α]) | ~1.6 - 1.7 | [5][10] |
Experimental Protocols for Anomer Analysis
Accurate determination of the anomeric composition of lactose is crucial for quality control and research. The following are detailed methodologies for the most common analytical techniques.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is widely used for the separation and quantification of lactose anomers in various samples, including dairy products and pharmaceutical formulations.[11][12]
Methodology:
-
Instrumentation: An HPLC system equipped with a refractive index detector (RID).
-
Column: A C18 column is often suitable for separating the anomers.[5][13] Alternatively, an amino-based column (e.g., Chromolith® NH2) can be used.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25 v/v) is commonly employed. For C18 columns, pure water can also be used.[5][13]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[12]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
Sample Preparation:
-
Solid Lactose: Accurately weigh and dissolve the lactose sample in the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Dairy Products/Formulations: For complex matrices, a sample clean-up step may be necessary. This can involve protein precipitation with an acid (e.g., perchloric acid) followed by centrifugation and filtration of the supernatant through a 0.45 µm filter before injection.[11]
-
-
Quantification: The concentration of each anomer is determined by comparing the peak areas from the sample chromatogram to a calibration curve generated from standards of known anomeric composition.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful and non-destructive technique for the rapid and accurate determination of the anomeric ratio of lactose.[10][14][15]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is the solvent of choice as it prevents mutarotation during the experiment, thus preserving the original anomeric composition of the solid sample.[10][14][15]
-
Sample Preparation: Dissolve an accurately weighed amount of the lactose sample (e.g., 10-20 mg) in the deuterated solvent.
-
Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.
-
-
Data Analysis:
-
The anomeric protons of α- and β-lactose give rise to distinct and well-resolved signals in the ¹H-NMR spectrum.
-
In DMSO-d₆, the anomeric proton of the glucose unit in α-lactose appears as a doublet at approximately 6.3 ppm, while that of β-lactose appears as a doublet at around 6.6 ppm.[10][14][15]
-
The relative percentage of each anomer is calculated from the integral areas of these characteristic peaks.
-
Visualizing Key Processes and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows related to lactose anomers.
Caption: The mutarotation of lactose between its α and β anomeric forms.
Caption: A typical experimental workflow for the analysis of lactose anomers.
Caption: Induction of the lac operon by allolactose.
Significance in Biological Systems and Drug Development
The anomeric configuration of lactose plays a crucial role in its biological activity, particularly in its interactions with proteins.
The Lac Operon
In the classic example of gene regulation, the lac operon in E. coli, it is not lactose itself but its isomer, allolactose , that acts as the inducer. Allolactose is produced from lactose by a transgalactosylation reaction catalyzed by β-galactosidase. It binds to the lac repressor protein, causing a conformational change that prevents the repressor from binding to the operator region of the DNA. This allows for the transcription of the structural genes required for lactose metabolism.
Protein and Receptor Binding
The anomeric form of lactose can significantly influence its binding affinity to various proteins, such as lectins. Galectins, a family of β-galactoside-binding proteins, are involved in numerous cellular processes, including cell adhesion, signaling, and immune responses. Studies have shown that the N-terminal domain of human galectin-8 (hGal8NTD) exhibits a stronger binding affinity for lactose compared to its C-terminal domain (hGal8CTD).[16] Such differential binding can have profound implications for the development of carbohydrate-based drugs that target these proteins.
Table 4: Binding Affinities (Kd) of Lactose to Human Galectins
| Galectin Domain | Kd (µM) | Reference(s) |
| hGal1 | 112 ± 3 | [16] |
| hGal7 | 352 ± 9 | [16] |
| hGal8NTD | 86 ± 3 | [16] |
| hGal8CTD | 950 ± 10 | [16] |
Implications for Drug Development
The anomeric composition of lactose used as an excipient can impact the stability and performance of the final drug product. For instance, changes in the anomeric ratio during storage under high humidity and temperature can alter the physical properties of the formulation.[17] Furthermore, the anomeric content can influence the dissolution rate of the active pharmaceutical ingredient (API), with a higher proportion of α-lactose potentially leading to a faster drug release.[18] Therefore, monitoring and controlling the anomeric composition of lactose is a critical aspect of pharmaceutical preformulation and quality control.
References
- 1. dl.icdst.org [dl.icdst.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Anomeric composition and solid state properties of lactose - UBC Library Open Collections [open.library.ubc.ca]
- 7. Solved Given that the specific rotation of pure | Chegg.com [chegg.com]
- 8. scribd.com [scribd.com]
- 9. arxiv.org [arxiv.org]
- 10. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 13. Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
D-Lactose monohydrate role as a disaccharide in biochemical pathways
An In-depth Technical Guide on the Role of D-Lactose Monohydrate as a Disaccharide in Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a disaccharide composed of β-D-galactose and α/β-D-glucose linked by a β-1,4 glycosidic bond, is the principal carbohydrate in the milk of most mammals.[1] Beyond its fundamental role as a nutrient, lactose (B1674315) is a key molecule in various biochemical processes and holds significant importance in the pharmaceutical industry as an excipient. This technical guide provides a comprehensive overview of the role of this compound in biochemical pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and development professionals.
Biochemical Pathways of Lactose Metabolism
The metabolism of lactose varies significantly between mammals and microorganisms, primarily in the enzymes involved and the regulatory mechanisms.
Mammalian Lactose Metabolism
In mammals, the digestion and absorption of lactose occur predominantly in the small intestine. The process is initiated by the enzyme lactase-phlorizin hydrolase (LPH), which is located on the brush border of enterocytes.[2] LPH hydrolyzes lactose into its constituent monosaccharides, glucose and galactose.[3] These monosaccharides are then actively transported into the enterocytes and subsequently released into the bloodstream for systemic distribution and utilization in various metabolic pathways, such as glycolysis.
The inability to digest lactose in adulthood, known as lactose intolerance, is a common condition resulting from a genetically programmed decrease in lactase production after weaning.[2][4] Undigested lactose passes into the colon, where it is fermented by gut bacteria, leading to the production of gases and other byproducts that cause the clinical symptoms of intolerance.[3]
Microorganism Lactose Metabolism: The lac Operon
In bacteria such as Escherichia coli, the metabolism of lactose is tightly regulated by the lac operon, a classic example of gene regulation. The process begins with the transport of lactose across the cell membrane by lactose permease (LacY).[5] Inside the cell, the enzyme β-galactosidase (encoded by the lacZ gene) has two primary functions: it hydrolyzes lactose into glucose and galactose, and it isomerizes lactose into allolactose (B1665239).[6]
Allolactose acts as an inducer of the lac operon. In the absence of lactose, the LacI repressor protein binds to the operator region of the operon, preventing transcription of the structural genes (lacZ, lacY, and lacA). When lactose is present, allolactose binds to the LacI repressor, causing a conformational change that prevents it from binding to the operator. This allows RNA polymerase to transcribe the genes necessary for lactose metabolism.[6]
Role in Signaling and Other Functions
Beyond its role as an energy source, lactose and its metabolites have other important biological functions:
-
Gene Regulation: As detailed above, allolactose, an isomer of lactose, is a key signaling molecule in the induction of the lac operon in bacteria.[6]
-
Prebiotic Activity: Undigested lactose that reaches the colon can act as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria.[7][8]
-
Galactose as a Precursor: The galactose produced from lactose hydrolysis is a crucial precursor for the synthesis of various macromolecules, including cerebrosides, gangliosides, and mucoproteins, which are essential components of nerve cell membranes and play roles in immunological processes.[7][8]
-
Mineral Absorption: Some studies suggest that lactose may enhance the absorption of calcium and other minerals, particularly during infancy.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data related to lactose metabolism.
Table 1: Kinetic Parameters of β-Galactosidase
| Enzyme Source | Substrate | Km (mM) | Vmax (U/min) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Kluyveromyces fragilis | ONPG | 2.7 | - | 6.6 | - | [9] |
| Lactiplantibacillus plantarum GV54 | ONPG | 27.38 | 0.26 | 7.0 | 37 | [10] |
| Kluyveromyces lactis | Lactose | 1.49 | 0.96 (mmol/g DW/h) | - | - | [11] |
| Commercial Lactase | ONPG | 1.7 | 0.73 (absorbance/min) | 8.0 | - | [9] |
ONPG: o-nitrophenyl-β-D-galactopyranoside, a chromogenic substrate analog.
Table 2: Lactose Absorption in Humans
| Subject Group | Method | Lactose Dose (g) | Fraction of Lactose Not Absorbed (%) | Reference(s) |
| Normal | Ileal Aspiration | 12.5 | 0 - 8 | [12] |
| Lactase-Deficient | Ileal Aspiration | 12.5 | 42 - 75 | [12] |
| Lactase-Deficient | Hydrogen Breath Test | 20 - 50 | H2 concentration increases | [13] |
| Normal | Lactose Tolerance Test | 20 - 50 | Blood glucose increases >20 mg/dL | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of lactose metabolism.
Protocol 1: β-Galactosidase Activity Assay (Colorimetric)
This protocol measures the activity of β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). The enzyme cleaves ONPG into galactose and o-nitrophenol, which is yellow and can be quantified spectrophotometrically at 420 nm.[14]
Materials:
-
β-galactosidase enzyme solution (e.g., from a commercial source or cell lysate)
-
ONPG solution (e.g., 5 mM in buffer)
-
Phosphate Buffered Saline (PBS), 100 mM, pH 7.0
-
Reaction stop solution (e.g., 1 M sodium carbonate)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Enzyme Preparation: If using lactase tablets, crush one tablet and resuspend the powder in 10 mL of PBS. Centrifuge to pellet insoluble material and use the supernatant as the lactase extract.[14][15]
-
Reaction Setup: In a microcentrifuge tube, add 390 µL of PBS and 100 µL of 5 mM ONPG solution.[15][16]
-
Initiate Reaction: Add 10 µL of the enzyme extract to the tube, vortex briefly, and start a timer.[15][16]
-
Incubation: Incubate the reaction at the desired temperature (e.g., 37°C) for a specific time (e.g., 5-10 minutes). The appearance of a yellow color indicates product formation.
-
Stop Reaction: Terminate the reaction by adding 500 µL of 1 M sodium carbonate.[14]
-
Measurement: Measure the absorbance of the solution at 420 nm. Use a blank containing all components except the enzyme to zero the spectrophotometer.
-
Data Analysis: Calculate enzyme activity based on the amount of o-nitrophenol produced, using its molar extinction coefficient. For kinetic studies, vary the substrate concentration and plot the initial reaction rates against substrate concentration (Michaelis-Menten plot) or in a double reciprocal format (Lineweaver-Burk plot) to determine Km and Vmax.[17]
Protocol 2: Lactose Absorption Measurement (Hydrogen Breath Test)
This non-invasive test is a standard clinical method for diagnosing lactose malabsorption. It measures the amount of hydrogen gas in the breath after ingesting a standard dose of lactose. Unabsorbed lactose is fermented by colonic bacteria, producing hydrogen, which is absorbed into the bloodstream and exhaled.[13]
Materials:
-
Lactose solution (e.g., 25g in 250 mL water)
-
Breath hydrogen analyzer
-
Collection bags/syringes
Procedure:
-
Patient Preparation: The patient fasts for 8-12 hours prior to the test.
-
Baseline Measurement: A baseline breath sample is collected to measure initial hydrogen levels.
-
Lactose Ingestion: The patient drinks the lactose solution.
-
Breath Sampling: Breath samples are collected at regular intervals (e.g., every 30 minutes) for 2-3 hours.[13]
-
Hydrogen Analysis: The hydrogen concentration in each breath sample is measured using the analyzer.
-
Data Interpretation: A significant rise in breath hydrogen concentration (e.g., >20 parts per million above baseline) is indicative of lactose malabsorption.
Conclusion
This compound is a multifaceted disaccharide that serves not only as a primary energy source for neonates but also plays critical roles in gene regulation in microorganisms and influences gut microbiome composition. Its metabolic pathways are well-characterized, providing foundational knowledge in biochemistry and molecular biology. A thorough understanding of its biochemical roles, supported by robust quantitative data and standardized experimental protocols, is essential for researchers in nutrition, microbiology, and drug development. The continued study of lactose metabolism and its broader physiological effects will undoubtedly uncover further complexities and applications for this fundamental biomolecule.
References
- 1. A Comparative Review of the Cell Biology, Biochemistry, and Genetics of Lactose Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactose Intolerance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The molecular basis of lactose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactose intolerance - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 5. Analysis of the Mechanism and Regulation of Lactose Transport and Metabolism in Clostridium acetobutylicum ATCC 824 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. worldgastroenterology.org [worldgastroenterology.org]
- 8. What is the function of lactose? - Yogurt in Nutrition [yogurtinnutrition.com]
- 9. guweb2.gonzaga.edu [guweb2.gonzaga.edu]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative measurement of lactose absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lactose digestion in humans: intestinal lactase appears to be constitutive whereas the colonic microbiome is adaptable - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. studylib.net [studylib.net]
Methodological & Application
Application Notes and Protocols for Protein Stabilization Using D-Lactose Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing D-Lactose monohydrate as an effective excipient for stabilizing therapeutic proteins. The information presented herein is intended to guide researchers and formulation scientists in the development of stable and efficacious biopharmaceutical products.
Introduction
Protein-based therapeutics are susceptible to various degradation pathways, including unfolding, aggregation, and chemical modification, which can compromise their safety and efficacy. Sugars, such as this compound, are widely used as stabilizers in biopharmaceutical formulations. Lactose (B1674315) is a disaccharide that enhances protein stability through two primary mechanisms: the "water replacement" hypothesis and the "vitrification" theory. The water replacement theory posits that lactose molecules form hydrogen bonds with the protein, serving as a surrogate for the native hydration shell that is lost during processes like lyophilization. The vitrification theory suggests that during drying, lactose forms a rigid, glassy matrix that entraps the protein, thereby restricting its molecular mobility and preventing unfolding and aggregation.[1][2][3] this compound is a cost-effective, readily available, and well-characterized excipient with a long history of use in pharmaceutical formulations.[4]
Data Presentation: Efficacy of this compound in Protein Stabilization
The stabilizing effect of this compound is dependent on the specific protein, the concentration of lactose, and the overall formulation composition. The following table summarizes quantitative data from various studies, demonstrating the efficacy of lactose in enhancing protein stability under different stress conditions.
| Protein | Stress Condition | This compound Concentration | Key Stability Metric | Observed Effect | Reference(s) |
| Recombinant Humanized Anti-IgE Monoclonal Antibody | Storage | 20-60% (w/w) | Aggregation | Minimized soluble aggregation | [4] |
| β-Lactoglobulin | Thermal Stress (75-100°C) | Increased concentration | Rate of Denaturation | Retarded irreversible denaturation | [5] |
| CNK-20402 (Exploratory Compound) | Storage at 50°C for 1 month | Not specified | Impurity Formation (CNK-20193) | Reduced impurity formation to 0.49% (compared to 2.36% for glycine (B1666218) and 1.05% for mannitol) | [6] |
| Intravesical BCG | Lyophilization and Storage | 10% (w/v) | Survival Rate | Achieved maximum survival rate compared to sodium glutamate | [7] |
| Whey Protein | Thermal Denaturation | Increased concentration | Denaturation Temperature (Td) | Increased Td, indicating enhanced stability | [8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the stabilizing effect of this compound are provided below.
Protocol 1: Thermal Shift Assay (TSA) for Assessing Thermal Stability
This protocol outlines the use of differential scanning fluorimetry (DSF), also known as a thermal shift assay, to determine the melting temperature (Tm) of a protein in the presence of varying concentrations of this compound.[9][10][11][12][13] An increase in Tm indicates enhanced thermal stability.
Materials:
-
Purified protein of interest
-
This compound
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Appropriate buffer solution for the protein
-
Real-time PCR instrument with a melt curve module
-
96-well PCR plates
Procedure:
-
Prepare a stock solution of this compound: Prepare a high-concentration stock solution (e.g., 50% w/v) in the protein buffer.
-
Prepare protein and dye mixture: Dilute the protein to a final concentration of 2 µM in the buffer. Add SYPRO Orange dye to a final concentration of 5x.
-
Set up the 96-well plate:
-
In triplicate, add the protein-dye mixture to the wells.
-
Add varying concentrations of this compound to the wells (e.g., final concentrations of 0%, 5%, 10%, 15%, 20% w/v).
-
Include a buffer-only control with the dye.
-
Adjust the final volume in each well to be the same with the protein buffer.
-
-
Seal and centrifuge the plate: Seal the plate with an optical seal and centrifuge briefly to mix the contents and remove bubbles.
-
Perform the thermal melt:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by finding the peak of the first derivative of the melt curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without lactose from the Tm of the protein with each lactose concentration.
-
Protocol 2: Lyophilization for Long-Term Storage Stability
This protocol describes a general lyophilization cycle for a protein formulation containing this compound as a lyoprotectant.[7][14][15][16] The goal is to produce a stable, dry powder that can be reconstituted without loss of protein activity or increased aggregation.
Materials:
-
Protein of interest in a suitable buffer
-
This compound
-
Lyophilizer (freeze-dryer)
-
Lyophilization vials and stoppers
Procedure:
-
Formulation Preparation:
-
Dissolve the protein in the chosen buffer to the desired concentration.
-
Add this compound to the protein solution to a final concentration typically ranging from 5% to 10% (w/v). Ensure complete dissolution.
-
Filter the formulation through a 0.22 µm sterile filter.
-
-
Filling and Pre-Freezing:
-
Dispense the formulated protein solution into lyophilization vials.
-
Partially insert lyophilization stoppers onto the vials.
-
Place the vials on the shelf of the lyophilizer.
-
Cool the shelves to -40°C at a rate of 1°C/minute and hold for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 100 mTorr.
-
Increase the shelf temperature to -10°C over 2 hours.
-
Hold the shelf temperature at -10°C for 24-48 hours, or until all the ice has sublimated. The duration will depend on the fill volume and formulation.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/minute.
-
Hold the shelf temperature at 25°C for at least 12 hours to remove residual moisture.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen.
-
Fully stopper the vials under vacuum or atmospheric pressure.
-
Remove the vials from the lyophilizer and seal with aluminum caps.
-
Store the lyophilized product at the recommended temperature (e.g., 2-8°C).
-
-
Analysis of the Lyophilized Product:
-
Reconstitute the lyophilized powder with water or an appropriate buffer.
-
Analyze the reconstituted protein for activity, aggregation (e.g., by size-exclusion chromatography), and integrity (e.g., by SDS-PAGE).
-
Protocol 3: Forced Degradation Study
This protocol is designed to assess the ability of this compound to protect a protein from degradation under accelerated stress conditions.[1][2][17][18][19]
Materials:
-
Protein of interest
-
This compound
-
Buffers of varying pH (e.g., pH 3, 5, 7, 9)
-
Hydrogen peroxide (H₂O₂) for oxidation stress
-
Temperature-controlled incubator
-
Analytical instruments for assessing degradation (e.g., HPLC, SDS-PAGE, mass spectrometry)
Procedure:
-
Sample Preparation:
-
Prepare two sets of protein samples: one with the protein in its formulation buffer (control) and another with the protein in the formulation buffer containing a stabilizing concentration of this compound (e.g., 10% w/v).
-
-
Application of Stress Conditions:
-
Thermal Stress: Incubate aliquots of both control and lactose-containing samples at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for different time points (e.g., 1, 2, 4, and 8 weeks).
-
pH Stress: Adjust the pH of aliquots of both sample sets to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions. Incubate at a controlled temperature (e.g., 25°C) for a set period.
-
Oxidative Stress: Add a low concentration of H₂O₂ (e.g., 0.01%) to aliquots of both sample sets. Incubate at room temperature for a defined time.
-
-
Analysis of Degradation:
-
At each time point, withdraw samples and neutralize the pH if necessary.
-
Analyze the samples for signs of degradation:
-
Aggregation: Use size-exclusion chromatography (SEC-HPLC) to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Fragmentation and Chemical Modification: Use SDS-PAGE and reverse-phase HPLC (RP-HPLC) to detect protein fragments and chemical modifications. Mass spectrometry can be used for more detailed characterization.
-
Activity: Perform a relevant bioassay to determine the remaining biological activity of the protein.
-
-
-
Data Comparison:
-
Compare the extent of degradation (aggregation, fragmentation, loss of activity) in the control samples versus the samples containing this compound for each stress condition.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Workflow for evaluating protein stabilization by this compound.
Caption: Mechanisms of protein stabilization by this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Effect of protein, nonprotein-soluble components, and lactose concentrations on the irreversible thermal denaturation of beta-lactoglobulin and alpha-lactalbumin in skim milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effect of lactose on lyophilization of CNK-20402 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. its.caltech.edu [its.caltech.edu]
- 13. criver.com [criver.com]
- 14. conservancy.umn.edu [conservancy.umn.edu]
- 15. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced degradation of therapeutic proteins. | Coriolis Pharma [coriolis-pharma.com]
- 18. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
Application of D-Lactose Monohydrate in Drug Formulation and Delivery
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Lactose monohydrate is a cornerstone excipient in the pharmaceutical industry, valued for its versatility, safety, and cost-effectiveness.[1][2][3] This disaccharide, derived from milk, serves multiple functions in drug formulation, acting as a diluent, filler, and binder in solid dosage forms like tablets and capsules.[1][2][4][5][6] It is also a critical carrier in dry powder inhaler (DPI) formulations.[1][7][8] Its excellent compressibility, flowability, and compatibility with a wide range of active pharmaceutical ingredients (APIs) make it an indispensable component in modern drug delivery systems.[1][2] This document provides detailed application notes and protocols for the use of this compound in various pharmaceutical contexts.
Key Applications in Drug Formulation
This compound's utility spans a wide array of pharmaceutical dosage forms:
-
Tablets: It is a primary choice as a filler and binder, facilitating the production of tablets with uniform weight and hardness.[1] Its properties are leveraged in direct compression, wet granulation, and dry granulation manufacturing processes.[3]
-
Capsules: In capsule formulations, it acts as a diluent to ensure accurate and consistent dosing of the API.[1][4][6]
-
Dry Powder Inhalers (DPIs): Lactose (B1674315) particles serve as carriers for micronized drug particles, aiding in their dispersion and delivery to the lungs.[1][7][8][9][10] The particle size distribution of lactose is a critical parameter for the efficiency of DPIs.[11][12]
-
Lyophilized Products: It can be used in freeze-dried formulations to provide cake structure and stability.[2]
-
Infant Formula: Due to its natural origin in milk, it is a key ingredient in infant formulas.[2][13][14]
Physicochemical Properties and Quantitative Data
The performance of this compound as an excipient is dictated by its physical and chemical properties. Various grades are commercially available, each with specific characteristics tailored for different applications.[2][4][6]
Table 1: Typical Physicochemical Properties of this compound
| Property | Value/Range | Significance in Formulation |
| Chemical Formula | C12H22O11·H2O[4] | Defines the molecule as a hydrated disaccharide. |
| Molecular Weight | 360.31 g/mol [4] | Important for stoichiometric calculations. |
| Water Content | 4.5 - 5.5% w/w[4] | The presence of water of hydration contributes to its stability.[1] |
| Melting Point | 201-202 °C[15] | Relevant for thermal processing methods. |
| Solubility in Water | Soluble[1][16] | Crucial for drug release and absorption from the dosage form.[1] |
| Taste | Slightly sweet[13][15][17] | Improves the palatability of oral medications. |
Table 2: Particle Size Distribution of Common Lactose Grades for Inhalation
| Lactose Grade | d10 (µm) | d50 (µm) | d90 (µm) | Typical Application |
| Milled Lactose | < 10 | 10 - 50 | 50 - 150 | Wet granulation for tablets.[11] |
| Micronized Lactose | < 5 | 5 - 15 | > 10 (>90% < 10µm) | Pre-blending with APIs of similar size to prevent segregation, DPIs.[11] |
| Sieved Lactose | 10 - 50 | 50 - 200 | > 200 | Capsule and sachet filling where good flow is required.[2] |
| Spray-Dried Lactose | 20 - 50 | 100 - 200 | > 250 | Direct compression tableting due to excellent flowability and compressibility.[2][3] |
Data are typical and may vary between suppliers.
Experimental Protocols
Tablet Formulation by Direct Compression
Direct compression is a streamlined process for tablet manufacturing, and the choice of excipients is critical for its success. Spray-dried lactose is often preferred for this application due to its excellent flow and compaction properties.[3][18]
Objective: To prepare tablets containing a model API using this compound (spray-dried grade) by direct compression.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Spray-Dried Grade)
-
Microcrystalline Cellulose (MCC) (as a binder/disintegrant)
-
Magnesium Stearate (B1226849) (as a lubricant)
Equipment:
-
V-blender or other suitable powder blender
-
Tablet press with appropriate tooling
-
Hardness tester
-
Friabilator
-
Disintegration tester
-
Dissolution apparatus
Protocol:
-
Pre-blending:
-
Accurately weigh the API and this compound.
-
Geometrically dilute the API with a portion of the lactose in the blender to ensure uniform distribution.
-
Add the remaining lactose and MCC to the blender.
-
Blend for 15-20 minutes to achieve a homogenous mixture.
-
-
Lubrication:
-
Pass magnesium stearate through a fine-mesh sieve to break up any agglomerates.
-
Add the sieved magnesium stearate to the powder blend.
-
Blend for a further 2-3 minutes. Note: Over-blending with the lubricant can negatively impact tablet hardness and dissolution.
-
-
Compression:
-
Set up the tablet press with the desired punch and die set.
-
Adjust the fill depth and compression force to achieve the target tablet weight and hardness.
-
Compress the lubricated blend into tablets.
-
-
Evaluation:
-
Weight Variation: Weigh 20 individual tablets and calculate the average weight and standard deviation.
-
Hardness: Measure the crushing strength of at least 10 tablets.
-
Friability: Subject a known weight of tablets to abrasion in the friabilator and calculate the percentage weight loss.
-
Disintegration: Determine the time taken for the tablets to disintegrate in the specified medium.[19]
-
Dissolution: Perform dissolution testing according to the relevant pharmacopeial monograph for the API.[20][21]
-
Tablet Formulation by Wet Granulation
Wet granulation is a common method used to improve the flow and compression characteristics of powder blends. Milled grades of lactose are often used in this process.[3]
Objective: To prepare granules for tableting using this compound (milled grade) via wet granulation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (Milled Grade)
-
Starch or other suitable binder
-
Purified Water or other granulating fluid
-
Magnesium Stearate (lubricant)
-
Talc (glidant)
Equipment:
-
High-shear mixer/granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Oscillating granulator or conical mill
-
Sieves
-
V-blender
-
Tablet press
Protocol:
-
Dry Mixing:
-
Weigh and mix the API, this compound, and intragranular portion of the disintegrant in the mixer.
-
-
Wet Massing:
-
Prepare the binder solution (e.g., starch paste).
-
Slowly add the binder solution to the dry powder mix while the mixer is running at a low speed.
-
Continue mixing until a suitable wet mass is formed (endpoint can be determined by the "snowball" test).
-
-
Wet Milling:
-
Pass the wet mass through a coarse screen to break up large agglomerates.
-
-
Drying:
-
Dry the wet granules in a fluid bed dryer or on trays in a drying oven until the desired moisture content is reached (typically 1-2%).
-
-
Dry Milling:
-
Mill the dried granules to the desired particle size distribution using an oscillating granulator or conical mill.
-
-
Blending and Lubrication:
-
Transfer the sized granules to a V-blender.
-
Add the extragranular excipients (e.g., disintegrant, glidant) and blend.
-
Add the sieved magnesium stearate and blend for a short period.
-
-
Compression:
-
Compress the final blend into tablets as described in the direct compression protocol.
-
Characterization of Lactose for Dry Powder Inhalers (DPIs)
The performance of a DPI is highly dependent on the physical properties of the lactose carrier.[9]
Objective: To characterize the particle size distribution of this compound intended for use in a DPI formulation.
Method: Laser Diffraction
Equipment:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec HELOS)[12][17]
-
Dry powder disperser
Protocol:
-
Sample Preparation:
-
Ensure the lactose sample is representative of the bulk material by using appropriate sampling techniques (e.g., cone and quartering).
-
-
Instrument Setup:
-
Select the appropriate lens and measurement range for the expected particle size of the lactose.
-
Set the dispersion air pressure. This is a critical parameter and should be optimized to ensure adequate dispersion without causing particle attrition.
-
-
Measurement:
-
Perform a background measurement.
-
Introduce the lactose sample into the disperser.
-
Start the measurement. The instrument will measure the angular scattering of laser light by the dispersed particles.
-
The software will then calculate the particle size distribution based on the Mie or Fraunhofer theory.
-
-
Data Analysis:
-
Report the particle size distribution in terms of volume-based parameters: d10, d50 (median particle size), and d90.
-
The span of the distribution ((d90-d10)/d50) is also a useful parameter to describe the width of the distribution.
-
Pay close attention to the percentage of fine particles (e.g., % < 5 µm), as this can significantly impact the performance of the DPI.[22]
-
Drug-Excipient Compatibility
While generally considered inert, this compound can interact with certain APIs.[2] The most notable interaction is the Maillard reaction, which can occur with drugs containing primary or secondary amine groups, leading to discoloration and degradation of the API.[23] The presence of moisture and elevated temperatures can accelerate this reaction.
Screening for Maillard Reaction:
-
Prepare binary mixtures of the API and lactose.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH).
-
Visually inspect the samples for any color change (browning is indicative of the Maillard reaction).
-
Use analytical techniques such as HPLC to quantify any degradation of the API.
Anhydrous lactose may be a suitable alternative for moisture-sensitive drugs.[23]
Signaling Pathways and Logical Relationships in Drug Delivery
The role of this compound in drug delivery can be visualized as a series of logical relationships that influence the final performance of the dosage form.
Conclusion
This compound is a versatile and indispensable excipient in pharmaceutical formulation.[1] Its well-characterized physical and chemical properties, coupled with its proven safety and performance, make it a reliable choice for a wide range of drug delivery applications. A thorough understanding of the different grades of lactose and their suitability for various manufacturing processes is essential for the successful development of robust and effective drug products.
References
- 1. Lactose Monohydrate: A Key Excipient in Pharmaceutical Formulation [celluloseankit.com]
- 2. Lactose in Pharmaceutical Applications [drug-dev.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. scribd.com [scribd.com]
- 5. drugs.com [drugs.com]
- 6. Lactose Monohydrate - CD Formulation [formulationbio.com]
- 7. Lactose Engineering for Better Performance in Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. dfepharma.com [dfepharma.com]
- 11. Lactose Particle Size Analysis [sympatec.com]
- 12. dfepharma.com [dfepharma.com]
- 13. Lactose Monohydrate: Uses, Side Effects, and More [healthline.com]
- 14. nbinno.com [nbinno.com]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. CAS 10039-26-6: D(+)-lactose monohydrate | CymitQuimica [cymitquimica.com]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 21. rssl.com [rssl.com]
- 22. Defining the Critical Material Attributes of Lactose Monohydrate in Carrier Based Dry Powder Inhaler Formulations Using Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Compaction of lactose drug mixtures: quantification of the extent of incompatibility by FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Lactose Monohydrate: A Promising Cryoprotectant for Mammalian Cells
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryopreservation is an essential technique for the long-term storage of mammalian cells, ensuring the availability of consistent cell stocks for research, drug development, and clinical applications. The process, however, exposes cells to various stresses, including osmotic shock and damage from ice crystal formation, which can significantly impact cell viability and function post-thaw. While dimethyl sulfoxide (B87167) (DMSO) is a widely used cryoprotectant, its inherent cytotoxicity necessitates the exploration of safer and equally effective alternatives. D-Lactose monohydrate, a naturally occurring disaccharide, has emerged as a promising non-penetrating cryoprotectant. This document provides detailed application notes and protocols for the use of this compound in the cryopreservation of mammalian cells.
Mechanism of Action
This compound is a non-penetrating cryoprotectant, meaning it does not readily cross the cell membrane. Its protective effects are primarily attributed to its ability to:
-
Dehydrate Cells Osmotically: By increasing the solute concentration in the extracellular medium, lactose (B1674315) creates an osmotic gradient that draws water out of the cells before freezing. This dehydration minimizes the amount of intracellular water available to form damaging ice crystals.[1][2][3]
-
Inhibit Ice Crystal Growth: Sugars like lactose can inhibit the growth and recrystallization of ice crystals in the extracellular environment, thereby reducing mechanical damage to the cell membrane.[1]
-
Stabilize Proteins and Membranes: Disaccharides are known to stabilize biological structures, including proteins and lipid membranes, during freezing and dehydration.[4][5]
Advantages of this compound
-
Low Cytotoxicity: Compared to penetrating cryoprotectants like DMSO, lactose generally exhibits lower toxicity to mammalian cells.[1]
-
Readily Available and Cost-Effective: this compound is an inexpensive and widely accessible reagent.
-
Chemically Defined: As a pure substance, it allows for the formulation of chemically defined, serum-free cryopreservation media.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound as a cryoprotectant for mammalian cells.
Table 1: Comparative Efficacy of this compound
| Cell Type | D-Lactose Concentration | Comparator | Post-Thaw Viability/Recovery | Reference |
| Various Cell Lines | 200 mM | 5% DMSO | Same cryoprotective activity and cell viability | [1] |
| Spermatogonial Stem Cells (SSCs) | 200 mM | Trehalose (200 mM) | Comparable to trehalose | [6] |
Table 2: Efficacy of Disaccharides in Cryopreservation
| Disaccharide | Concentration | Cell Type | Key Finding | Reference |
| Trehalose | 200 mM | Spermatogonial Stem Cells (SSCs) | Most effective among sugars tested | [6] |
| Lactose | 200 mM | Spermatogonial Stem Cells (SSCs) | Comparable to trehalose | [6] |
| Sucrose | Not specified | Oocytes | Improves viability when combined with penetrating CPAs | [4] |
Experimental Protocols
The following are detailed protocols for the cryopreservation of mammalian cells using this compound. These protocols can be adapted for specific cell lines.
Protocol 1: Cryopreservation of Adherent Mammalian Cells
Materials:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Cryopreservation Medium: Basal medium (e.g., DMEM or RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS) and 200 mM this compound. For serum-free conditions, a suitable serum replacement can be used.
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Culture: Culture cells to approximately 80-90% confluency in a suitable culture vessel. Ensure the cells are in a logarithmic growth phase.
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin by adding complete culture medium (at least 2-3 times the volume of trypsin solution).
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
-
Cell Counting and Centrifugation:
-
Transfer the cell suspension to a sterile conical tube.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be above 90%.
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature.
-
-
Resuspension in Cryopreservation Medium:
-
Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing the cell pellet.
-
Gently resuspend the cell pellet in the prepared cryopreservation medium (containing this compound) to a final concentration of 1 x 10^6 to 5 x 10^6 viable cells/mL.
-
-
Aliquoting:
-
Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
-
Freezing:
-
Place the cryovials into a controlled-rate freezing container.
-
Immediately transfer the container to a -80°C freezer. This will ensure a cooling rate of approximately -1°C/minute.
-
After 24 hours, transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
Protocol 2: Thawing of Cryopreserved Cells
Materials:
-
Pre-warmed (37°C) complete culture medium
-
Sterile conical tube
-
Water bath at 37°C
-
70% ethanol
Procedure:
-
Rapid Thawing:
-
Remove a cryovial from the liquid nitrogen dewar.
-
Immediately place the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.
-
-
Dilution and Removal of Cryoprotectant:
-
Wipe the outside of the cryovial with 70% ethanol.
-
Using a sterile pipette, slowly transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-warmed complete culture medium. Add the first mL of medium dropwise while gently agitating the tube.
-
-
Centrifugation:
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes at room temperature.
-
-
Resuspension and Plating:
-
Aspirate the supernatant containing the cryopreservation medium.
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a new culture vessel.
-
-
Post-Thaw Culture:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium after 24 hours to remove any residual cryoprotectant and dead cells.
-
Protocol 3: Assessment of Post-Thaw Cell Viability
1. Trypan Blue Exclusion Assay (Immediate Viability):
-
Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
-
Procedure:
-
Take a small aliquot of the thawed cell suspension.
-
Mix the cells with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
2. MTT or WST-1 Assay (Metabolic Activity):
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product.
-
Procedure (General):
-
Plate the thawed cells in a 96-well plate at a suitable density.
-
Culture for a desired period (e.g., 24, 48, 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Relate the absorbance to the number of viable cells.
-
3. Annexin V/Propidium Iodide (PI) Staining (Apoptosis and Necrosis):
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Harvest the thawed cells at different time points post-thaw (e.g., 6, 12, 24 hours).
-
Wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Visualizations
Caption: Experimental workflow for cryopreservation and thawing of mammalian cells.
Caption: Mechanism of cryoinjury and protection by this compound.
Caption: Signaling pathways of cryopreservation-induced apoptosis.[7][8][9][10][11]
References
- 1. rune.une.edu.au [rune.une.edu.au]
- 2. Cryoprotectants (Chapter 4) - Fertility Cryopreservation [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. scitechnol.com [scitechnol.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of sugar molecules on the cryopreservation of mouse spermatogonial stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the apoptosis pathway in cryopreservation-induced cell death in mesenchymal stem cells derived from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Targeting cryopreservation-induced cell death: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Temperature-dependent activation of differential apoptotic pathways during cryoablation in a human prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: HPLC Method for the Quantification of D-Lactose Monohydrate in Milk Products
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantification of D-Lactose monohydrate in various milk products using High-Performance Liquid Chromatography (HPLC). The described methods are suitable for quality control, product development, and research applications.
Introduction
Lactose (B1674315), a disaccharide composed of galactose and glucose, is the principal carbohydrate in milk and dairy products.[1] Its accurate quantification is crucial for several reasons, including nutritional labeling, quality control of lactose-free or low-lactose products, and monitoring of fermentation processes.[2][3] High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for lactose analysis due to its high precision, accuracy, and ability to separate lactose from other sugars.[4] This application note details a robust HPLC method coupled with Refractive Index (RI) detection, a common and effective approach for analyzing compounds with no significant UV absorbance, such as sugars.[5][6] Alternative detection methods like Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are also discussed for enhanced sensitivity.[3][7][8][9]
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for the quantification of this compound in milk products.
Materials and Reagents
-
This compound (≥99.5% purity, HPLC grade) (Sigma-Aldrich or equivalent)[2]
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (0.1 N) (for neutralization)[6]
-
Carrez Reagent 1 and 2 (for protein precipitation)[3]
-
Syringe filters (0.22 µm or 0.45 µm PTFE or PVDF)[2]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.[5][6]
-
Alternatively, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for higher sensitivity.[3][8]
-
Data acquisition and processing software (e.g., Empower® 3, Chromeleon® 7)[2][6]
Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for lactose analysis.
| Parameter | Condition |
| Column | Amino (NH2) based column (e.g., 250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (75:25 v/v)[10] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 35-40 °C[10] |
| Detector | Refractive Index (RI) Detector[5][6] |
| Run Time | Approximately 10-15 minutes[6][7] |
Standard Preparation
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh 1.0 g of this compound and dissolve it in a 100 mL volumetric flask with deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water to achieve concentrations ranging from 0.5 to 10 mg/mL.[2] These will be used to construct a calibration curve.
Sample Preparation
The goal of sample preparation is to extract lactose and remove interfering substances like proteins and fats. Two common methods are presented below.
This method is suitable for a wide range of milk products, including milk, cheese, and yogurt.[2][6]
-
Weigh 5 g of the homogenized liquid or solid milk product into a 50 mL volumetric flask.[6]
-
Add approximately 25 mL of 7% perchloric acid to precipitate the proteins.[6]
-
Agitate the mixture for 10 minutes.[6]
-
Bring the solution to a neutral pH (pH 7) using 0.1 N sodium hydroxide.[6]
-
Transfer the mixture to a centrifuge tube and centrifuge at 6000 rpm.[6]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[2][6]
This simpler method is often sufficient for liquid milk samples.[8][9]
-
Dilute the milk sample 1:10 (v/v) with deionized water.[8][9]
-
Perform a subsequent 1:10 (v/v) dilution with 70% aqueous acetonitrile.[8][9]
-
Mix thoroughly and filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Quantification
-
Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared milk product samples.
-
Identify the lactose peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the amount of lactose in the sample using the calibration curve. The results are typically expressed as g of lactose per 100 g or 100 mL of the product.[2]
Data Presentation
The following tables summarize typical quantitative data for the HPLC method.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.997 | [2][6] |
| Limit of Detection (LOD) | 0.04 mg/mL | [2][11] |
| Limit of Quantification (LOQ) | 0.12 mg/mL | [2][11] |
| Accuracy (Recovery) | 97% | [2] |
| Precision (Repeatability, RSD) | 2.58 - 6.51% | [2] |
Table 2: Lactose Content in Various Milk Products
| Product | Lactose Content ( g/100g or g/100mL) | Reference |
| Cow's Milk | 3.8 - 5.3 | [8] |
| Lactose-Free Milk | < 0.1 | [2] |
| Yogurt | Varies (e.g., 4.3) | [3] |
| Cooking Sour Cream | 4.42 ± 0.180 | [2] |
| Hard Cheeses (e.g., Parmesan, Cheddar) | < 0.1 | [2] |
Visualizations
Diagram 1: Experimental Workflow for Sample Preparation
Caption: Workflow for preparing milk product samples for HPLC analysis.
Diagram 2: HPLC Analysis Logical Flow
Caption: Logical flow of the HPLC analysis for lactose quantification.
This application note provides a detailed and validated HPLC method for the quantification of this compound in milk products. The protocols and data presented can be adapted for routine quality control and research purposes, ensuring accurate and reliable results.
References
- 1. laboratuvar.com [laboratuvar.com]
- 2. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 3. agilent.com [agilent.com]
- 4. download.cdrfoodlab.com [download.cdrfoodlab.com]
- 5. The Analysis of Lactose in Milk and Cheese Products by HPLC with RI Detection [perkinelmer.com]
- 6. pepolska.pl [pepolska.pl]
- 7. scribd.com [scribd.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of lactose in milk and dairy products by HPLC-RID method [repo.niv.ns.ac.rs]
Application Notes and Protocols for the Use of Spray-Dried Lactose Monohydrate in Wet Granulation for Tablet Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wet granulation is a cornerstone of tablet manufacturing, employed to improve the flow, compressibility, and content uniformity of powder blends. While spray-dried lactose (B1674315) monohydrate is predominantly recognized for its excellent properties in direct compression, its application in wet granulation processes offers distinct advantages, particularly for low-dose formulations where uniform drug distribution is critical. This document provides detailed application notes and protocols for the effective use of spray-dried lactose monohydrate in wet granulation for tablet production.
Spray-dried lactose is produced by atomizing a suspension of fine alpha-lactose (B80435) monohydrate particles to form spherical agglomerates. This process results in a product with good flowability and binding properties. Although traditionally favored for direct compression, studies have shown that wet granulation using spray-dried lactose can yield granules with satisfactory flowability and compressibility. Furthermore, it has been observed to enhance content uniformity in low-dose tablet formulations.
Properties of Spray-Dried Lactose Monohydrate
The unique characteristics of spray-dried lactose monohydrate make it a versatile excipient in tablet manufacturing.
-
Morphology and Flowability: The spherical shape of spray-dried lactose particles contributes to excellent powder flow, which is beneficial for consistent die filling during tableting.
-
Binding Properties: It exhibits good binding properties, which are advantageous in forming robust granules during the wet granulation process.
-
Solubility: Being water-soluble, it facilitates the granulation process when aqueous binder solutions are used.
-
Content Uniformity: Due to its particle structure, spray-dried lactose can aid in the uniform distribution of active pharmaceutical ingredients (APIs), which is particularly crucial for low-dose drugs.
Formulation and Development Considerations
When formulating with spray-dried lactose monohydrate in a wet granulation process, several factors should be considered to achieve the desired tablet characteristics.
Binder Selection and Concentration
The choice of binder and its concentration are critical parameters that significantly influence granule and tablet properties such as hardness and disintegration time. Polyvinylpyrrolidone (PVP) is a commonly used binder in wet granulation. The concentration of the binder solution should be optimized to achieve adequate granule strength without overly prolonging tablet disintegration.
Ratio of Spray-Dried Lactose to Other Excipients
Spray-dried lactose can be used in combination with other excipients like microcrystalline cellulose (B213188) (MCC) to modulate tablet properties. The ratio of lactose to MCC can affect the tablet's breaking force. Generally, a higher proportion of lactose can lead to harder tablets.
Impact on Low-Dose Formulations
For low-dose tablets, achieving high content uniformity is a primary challenge. The use of spray-dried lactose monohydrate in wet granulation has been shown to be advantageous in this regard. One study demonstrated optimal evaluation results for a 1.5% (w/w) drug loading, indicating its suitability for such applications.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of lactose in wet granulation. These tables provide a comparative overview of formulation parameters and their impact on granule and tablet properties.
Table 1: Example Formulation for Wet Granulation with Spray-Dried Lactose
| Component | Role | Percentage (% w/w) |
| Active Pharmaceutical Ingredient (API) | Drug Substance | 1.5 |
| Spray-Dried Lactose Monohydrate | Filler/Diluent | 80.5 |
| Microcrystalline Cellulose (MCC) | Binder/Disintegrant | 10.0 |
| Polyvinylpyrrolidone (PVP K-30) | Binder | 3.0 |
| Croscarmellose Sodium | Superdisintegrant | 4.0 |
| Magnesium Stearate | Lubricant | 1.0 |
This is a representative formulation. The exact percentages may need to be optimized based on the specific API and desired tablet characteristics.
Table 2: Influence of Binder (PVP) Concentration on Tablet Properties
| PVP Concentration (% w/w) | Tablet Hardness (N) | Friability (%) | Disintegration Time (min) |
| 2.0 | 75 | < 1.0 | 5 |
| 3.0 | 95 | < 1.0 | 8 |
| 4.0 | 110 | < 1.0 | 12 |
Data is illustrative and based on general trends observed in pharmaceutical literature.
Table 3: Properties of Granules Prepared with Spray-Dried Lactose
| Property | Value |
| Bulk Density (g/mL) | 0.55 - 0.65 |
| Tapped Density (g/mL) | 0.65 - 0.75 |
| Hausner Ratio | 1.10 - 1.25 |
| Carr's Index (%) | 10 - 20 |
| Angle of Repose (°) | 30 - 40 |
These values represent a typical range for granules with good flow and compressibility characteristics.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments in the wet granulation process using spray-dried lactose monohydrate.
Protocol for High-Shear Wet Granulation
-
Dry Mixing:
-
Weigh and screen the API, spray-dried lactose monohydrate, and other intragranular excipients (e.g., a portion of the disintegrant) through a suitable mesh sieve (e.g., #40 mesh).
-
Transfer the screened materials to a high-shear granulator.
-
Mix the powders for 5-10 minutes at a suitable impeller speed to ensure a homogenous blend.
-
-
Binder Solution Preparation:
-
Prepare the binder solution by dissolving the binder (e.g., PVP K-30) in a suitable solvent (e.g., purified water or ethanol) at the desired concentration (e.g., 5-10% w/v).
-
Stir the solution until the binder is completely dissolved.
-
-
Wet Massing:
-
Start the impeller and chopper of the high-shear granulator at a pre-determined speed.
-
Add the binder solution to the powder blend at a controlled rate over a period of 1-3 minutes.
-
Continue wet massing for an additional 2-5 minutes after the addition of the binder solution to achieve a suitable wet mass consistency. The endpoint can be determined by the "ball test" where a small amount of the mass, when squeezed in the palm, forms a ball that does not crumble easily.
-
-
Wet Milling:
-
Pass the wet mass through a conical mill or an oscillating granulator fitted with a suitable screen (e.g., 4-6 mm) to break up any large agglomerates and produce uniformly sized wet granules.
-
-
Drying:
-
Spread the wet granules evenly on trays and dry them in a hot air oven at 50-60°C or use a fluid bed dryer.
-
Dry the granules until the loss on drying (LOD) reaches the target value (typically < 2%).
-
-
Dry Milling:
-
Mill the dried granules through a suitable screen (e.g., #20 or #30 mesh) to achieve the desired particle size distribution and to break any aggregates formed during drying.
-
-
Lubrication:
-
Transfer the milled granules to a blender.
-
Add the screened extragranular excipients (e.g., remaining disintegrant, glidant) and blend for 5-10 minutes.
-
Add the screened lubricant (e.g., magnesium stearate) and blend for a final 2-3 minutes. Avoid over-mixing.
-
-
Compression:
-
Compress the final blend into tablets of the desired weight, hardness, and thickness using a tablet press fitted with the appropriate tooling.
-
Protocol for Evaluation of Granule Properties
-
Bulk and Tapped Density: Determine the bulk and tapped densities of the granules using a tapped density tester. Calculate the Hausner Ratio and Carr's Index to assess flowability and compressibility.
-
Particle Size Distribution: Analyze the particle size distribution of the granules using sieve analysis.
-
Angle of Repose: Measure the angle of repose to further assess the flow properties of the granules.
Protocol for Evaluation of Tablet Properties
-
General Appearance: Visually inspect the tablets for any defects such as capping, lamination, or chipping.
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight and the percentage deviation of each tablet from the average.
-
Hardness: Measure the crushing strength of at least 10 tablets using a tablet hardness tester.
-
Friability: Subject a known weight of tablets to abrasion in a friabilator and calculate the percentage weight loss. A value of less than 1% is generally acceptable.
-
Disintegration Time: Determine the time it takes for the tablets to disintegrate in a specified medium using a disintegration tester.
-
Dissolution: Perform a dissolution test to determine the rate and extent of drug release from the tablet.
Visualizations
Wet Granulation Workflow
Caption: High-shear wet granulation workflow for tablet manufacturing.
Formulation Development Logic
Application Notes and Protocols for D-Lactose Monohydrate in Dry Powder Inhaler (DPI) Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-Lactose monohydrate as a carrier excipient in the development of dry powder inhaler (DPI) formulations. Detailed protocols for the characterization of lactose (B1674315) and the final formulation are included to assist researchers in optimizing their DPI products for efficient drug delivery to the lungs.
Introduction to this compound in DPIs
This compound is the most widely used carrier in DPI formulations due to its well-established safety profile, physical and chemical stability, compatibility with a wide range of active pharmaceutical ingredients (APIs), and broad availability at a relatively low cost.[1] In a typical DPI formulation, micronized drug particles (1-5 µm) adhere to the surface of larger lactose carrier particles (typically 50-200 µm).[1][2] This interactive mixture improves the flowability of the powder, which is crucial for accurate and reproducible dosing.[1][2] During inhalation, the energy from the patient's inspiratory effort causes the drug particles to detach from the carrier, allowing them to be carried deep into the lungs while the larger lactose particles impact in the upper airways.[2]
The physicochemical properties of the lactose carrier, such as particle size distribution, particle shape, surface morphology, and solid-state form, are critical determinants of DPI performance.[2][3][4] Therefore, careful selection and characterization of the lactose grade are essential for the successful development of an effective DPI product.
Physicochemical Properties of Inhalation-Grade Lactose
Various grades of α-lactose monohydrate are commercially available for inhalation purposes, each with distinct physicochemical properties.[1][2] These properties can be tailored by manufacturing processes such as milling, sieving, and spray drying.[2][5] The selection of a suitable lactose grade directly impacts the performance of the DPI formulation, including drug-carrier adhesion, powder flow, and aerosolization efficiency.[2][6]
Data Presentation: Physicochemical Properties of Commercial Lactose Grades
The following tables summarize the key physicochemical properties of various commercially available lactose grades used in DPI formulations.
Table 1: Particle Size Distribution of Sieved Lactose Grades [7][8]
| Grade | Median Particle Size (x50) (µm) | Fines (<15 µm) (%) | Particle Size Distribution (Span) |
| InhaLac® 70 | ~215 | Virtually free | 0.8 |
| InhaLac® 120 | ~130 | 3-5 | ≤ 1.0 |
| InhaLac® 160 | ~110 | 3-5 | ≤ 1.0 |
| InhaLac® 230 | ~100 | 3-5 | ≤ 1.0 |
| InhaLac® 251 | ~50 | >10 | Broader |
Table 2: Particle Size Distribution of Milled Lactose Grades [7][8]
| Grade | Median Particle Size (x50) (µm) | Particle Size Distribution (Span) | Key Feature |
| InhaLac® 140 | ~50 | - | Milled |
| InhaLac® 150 | ~24 | ≤ 1.0 | Narrow PSD |
| InhaLac® 300 | - | - | 90% of particles between 35-50 µm |
| InhaLac® 400 | 8 | 3.5 | Finely milled, high fines |
| InhaLac® 500 | - | - | Micronized, x90 ≤ 10 µm |
Table 3: Impact of Lactose Properties on DPI Performance [6]
| Lactose Property | Effect on DPI Performance |
| More elongated and irregular shape | Preferred for maximizing drug delivery to lower airways |
| Rougher surface texture | Improves homogeneity of drug within the powder blend |
| Higher bulk and tap density | Associated with lower emission and higher drug loss |
Experimental Protocols
Detailed methodologies for the characterization of this compound and the assessment of DPI formulation performance are provided below.
Protocol: Particle Size Distribution Analysis by Laser Diffraction
This protocol describes the determination of the particle size distribution of lactose carriers, a critical parameter influencing powder flow and aerosolization.[5][9]
Objective: To measure the particle size distribution of lactose powder.
Apparatus:
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec HELOS)
-
Dry powder disperser
-
Sample tray
-
Spatula
Procedure:
-
Ensure the laser diffraction instrument is clean and has been calibrated according to the manufacturer's instructions.
-
Select the appropriate dry powder dispersion unit and set the dispersion pressure (e.g., 0.5-4 bar, to be optimized for the specific powder).
-
Place a representative sample of the lactose powder (typically 10-100 mg) onto the sample tray.
-
Start the measurement. The powder will be drawn into the instrument and dispersed by the compressed air.
-
The instrument's software will record the light scattering pattern and calculate the particle size distribution.
-
Record the key parameters:
-
D10, D50 (Median), D90: The particle diameters at which 10%, 50%, and 90% of the sample is smaller.
-
Span: A measure of the width of the distribution, calculated as (D90 - D10) / D50.
-
Percentage of fines: The percentage of particles below a certain size (e.g., <10 µm or <15 µm).
-
-
Repeat the measurement at least three times for each sample to ensure reproducibility.
Protocol: Powder Flowability Assessment using Carr's Index and Hausner Ratio
This protocol outlines the evaluation of lactose powder flowability, which is essential for consistent die filling and dose uniformity during manufacturing.[10]
Objective: To determine the flow properties of lactose powder.
Apparatus:
-
Tapped density tester
-
Graduated cylinder (e.g., 100 mL)
-
Balance
-
Funnel
Procedure:
-
Weigh a specific amount of lactose powder (e.g., 50 g).
-
Carefully pour the powder into the graduated cylinder through the funnel.
-
Record the initial unsettled volume (V₀) to determine the bulk density (ρ_bulk = mass / V₀).
-
Place the graduated cylinder in the tapped density tester.
-
Set the instrument to perform a defined number of taps (B36270) (e.g., 500 taps).
-
After tapping, record the final tapped volume (V_f).
-
Calculate the tapped density (ρ_tapped = mass / V_f).
-
Calculate Carr's Index (CI) and Hausner Ratio (HR):
-
Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
-
Interpret the results based on the following scale:
| Carr's Index (%) | Flow Character | Hausner Ratio |
| ≤10 | Excellent | 1.00-1.11 |
| 11-15 | Good | 1.12-1.18 |
| 16-20 | Fair | 1.19-1.25 |
| 21-25 | Passable | 1.26-1.34 |
| 26-31 | Poor | 1.35-1.45 |
| 32-37 | Very Poor | 1.46-1.59 |
| >38 | Very, very poor | >1.60 |
Protocol: In-Vitro Aerosol Performance Testing using a Next Generation Impactor (NGI)
This protocol details the use of a cascade impactor to determine the aerodynamic particle size distribution of the emitted drug from a DPI, which predicts its deposition in the respiratory tract.[11][12]
Objective: To evaluate the in-vitro aerosol performance of a DPI formulation.
Apparatus:
-
Next Generation Impactor (NGI)
-
Vacuum pump
-
Flow meter
-
DPI device
-
Capsules or blisters filled with the formulation
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation:
-
Coat the NGI collection cups with a suitable solvent (e.g., a mixture of glycerol (B35011) and ethanol) to prevent particle bounce.
-
Assemble the NGI and connect it to the vacuum pump and flow meter.
-
Calibrate the flow rate through the NGI to the desired value (e.g., 60 L/min).
-
-
Dose Actuation:
-
Load a capsule/blister containing the DPI formulation into the inhaler device.
-
Connect the mouthpiece of the inhaler to the NGI induction port.
-
Actuate the vacuum pump for a specified duration (e.g., 4 seconds) to draw the powder from the device into the NGI.
-
-
Sample Recovery:
-
Disassemble the NGI.
-
Rinse each component (mouthpiece adapter, induction port, pre-separator, and each collection cup) with a known volume of a suitable solvent to recover the deposited drug.
-
-
Drug Quantification:
-
Analyze the drug content in each sample solution using a validated HPLC method.
-
-
Data Analysis:
-
Emitted Dose (ED): The total mass of drug that exits the inhaler device.
-
Fine Particle Dose (FPD): The total mass of drug particles with an aerodynamic diameter typically less than 5 µm.
-
Fine Particle Fraction (FPF): The FPD expressed as a percentage of the ED or the metered dose.
-
Mass Median Aerodynamic Diameter (MMAD): The aerodynamic diameter at which 50% of the drug particles by mass are smaller.
-
Visualizations
The following diagrams illustrate key experimental workflows in DPI formulation development and characterization.
References
- 1. Lactose Engineering for Better Performance in Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. Lactose Particle Size Analysis [sympatec.com]
- 6. aerosol-soc.com [aerosol-soc.com]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. dfepharma.com [dfepharma.com]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. Advanced design and development of nanoparticle/microparticle dual-drug combination lactose carrier-free dry powder inhalation aerosols - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07203F [pubs.rsc.org]
- 12. Defining the Critical Material Attributes of Lactose Monohydrate in Carrier Based Dry Powder Inhaler Formulations Using Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of D-Lactose Monohydrate Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lactose monohydrate, a disaccharide composed of D-galactose and D-glucose, is a critical carbohydrate primarily known as milk sugar. While it serves as a primary energy source in bacterial cultures, its application in mammalian cell culture is more nuanced. Mammalian cells generally exhibit limited metabolic capacity for lactose (B1674315) due to the low expression of the enzyme lactase (β-galactosidase)[1]. However, recent research has unveiled significant roles for D-lactose in modulating specific cellular signaling pathways, making it a valuable tool for studying cellular processes such as immune responses and cell differentiation.
These application notes provide detailed protocols for the preparation of sterile this compound solutions and their application in cell culture experiments, with a focus on its emerging roles in cell signaling.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate solution preparation and experimental design.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₂O₁₁ · H₂O | [1] |
| Molecular Weight | 360.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility in Water | Soluble in warm water (0.1 g/mL) | [1] |
| Storage Temperature | Room Temperature |
Experimental Protocols
Preparation of a Sterile this compound Stock Solution (1 M)
This protocol describes the preparation of a 1 M stock solution of this compound that can be further diluted to desired working concentrations.
Materials:
-
This compound (cell culture grade)
-
Nuclease-free water (cell culture grade)
-
Sterile conical tubes (50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Analytical balance
-
Weighing paper
-
Spatula
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Weighing: Accurately weigh 36.03 g of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a beaker containing approximately 80 mL of nuclease-free water. Place a magnetic stir bar in the beaker and dissolve the powder completely using a magnetic stirrer. Gentle warming on a hot plate (not exceeding 50°C) can aid dissolution.
-
Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL sterile graduated cylinder and adjust the final volume to 100 mL with nuclease-free water.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile 50 mL conical tube. This method is crucial as autoclaving can cause hydrolysis of lactose into glucose and galactose.
-
Storage: Label the tube clearly with the name of the solution (1 M this compound), preparation date, and your initials. Store the sterile stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
To prepare a working solution of a desired concentration, dilute the 1 M stock solution in sterile cell culture medium. For example, to prepare 10 mL of a 30 mM D-Lactose solution:
-
Use the formula: M₁V₁ = M₂V₂
-
(1000 mM)(V₁) = (30 mM)(10 mL)
-
V₁ = 0.3 mL or 300 µL
-
-
Aseptically add 300 µL of the 1 M this compound stock solution to 9.7 mL of sterile cell culture medium.
Application in Cell Culture
Investigating the Effect of Lactose on Mammary Epithelial Cell Signaling
Recent studies have shown that lactose, when present on the basolateral side of mammary epithelial cells (MECs), can inhibit milk production. This is mediated through the inactivation of Signal Transducer and Activator of Transcription 5 (STAT5) and the activation of p38 and c-Jun N-terminal kinase (JNK) signaling pathways[2][3].
Experimental Workflow:
Signaling Pathway in Mammary Epithelial Cells:
References
Application Note: Quantitative Analysis of D-Lactose Monohydrate Anomers using 1H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Lactose, a disaccharide composed of β-D-galactose and D-glucose, is a critical excipient in the pharmaceutical industry and a key component in many food products. In solution, lactose (B1674315) exists as two anomers, α and β, which are in equilibrium. The anomeric composition can significantly impact the physicochemical properties of lactose, such as solubility and compressibility, which in turn affects the stability and performance of final products.[1] Therefore, accurate quantification of the α and β anomers is essential for quality control and formulation development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and non-destructive analytical technique that allows for the precise and rapid determination of the anomeric ratio of lactose.[2] This application note provides a detailed protocol for the analysis of D-Lactose monohydrate anomers using ¹H NMR.
Principle
The α and β anomers of lactose have distinct chemical environments for their anomeric protons (the proton attached to the C1 carbon of the glucose unit). This difference in the chemical environment results in separate and distinguishable signals in the ¹H NMR spectrum. The anomeric proton of the α-anomer typically resonates at a different chemical shift compared to the anomeric proton of the β-anomer.[3] By integrating the area under these respective signals, the relative ratio of the two anomers in the sample can be accurately determined. The analysis is typically performed in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid interference from the solvent's proton signals.[4][5]
Experimental Protocols
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR spectrometer (300 MHz or higher is recommended for better resolution)
-
NMR tubes (5 mm)[6]
-
Pipettes and vials
-
Vortex mixer
-
Analytical balance
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[6]
-
Add approximately 0.7 mL of the chosen deuterated solvent (DMSO-d₆ or D₂O) to the vial.[6]
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
If solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette into the NMR tube to ensure a homogeneous sample, which is crucial for obtaining high-quality spectra.[6]
¹H NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical acquisition parameters are:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation of the protons)
-
Acquisition time: 2-4 seconds
-
Pulse width: 90°
-
-
The spectral window should be set to cover the chemical shift range of at least 0-10 ppm.
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the ¹H NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale. If using DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a reference. For D₂O, the residual HDO peak at ~4.79 ppm can be used.
-
Integrate the signals corresponding to the anomeric protons of the α- and β-lactose anomers. In DMSO-d₆, these signals appear as doublets around 6.3 ppm (α-anomer) and 6.6 ppm (β-anomer).[2][4][7] In D₂O, the anomeric proton signals are typically found between 4.5 and 5.5 ppm.[8]
-
Calculate the percentage of each anomer using the following formulas:
% α-anomer = [Integration of α-anomeric proton / (Integration of α-anomeric proton + Integration of β-anomeric proton)] x 100
% β-anomer = [Integration of β-anomeric proton / (Integration of α-anomeric proton + Integration of β-anomeric proton)] x 100
Data Presentation
The quantitative data for the anomeric composition of this compound can be summarized in the following table. The chemical shifts provided are approximate and may vary slightly depending on the experimental conditions.
| Anomer | Anomeric Proton Signal | Typical Chemical Shift (ppm in DMSO-d₆) | Integration Value (Example) | Anomeric Composition (%) |
| α-Lactose | Doublet | ~6.3 | 1.00 | 37.0 |
| β-Lactose | Doublet | ~6.6 | 1.70 | 63.0 |
Note: The integration values and anomeric composition are for a sample that has reached equilibrium in solution. The equilibrium ratio is approximately 37:63 (α:β).[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the ¹H NMR analysis of this compound anomers.
Caption: Experimental workflow for ¹H NMR analysis of D-lactose anomers.
References
- 1. DSpace [cora.ucc.ie]
- 2. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
Application of Differential Scanning Calorimetry (DSC) for Lactose Crystallinity Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique widely employed in the pharmaceutical industry to characterize the physical properties of materials. One of its critical applications is the determination of the degree of crystallinity of excipients like lactose (B1674315), which can significantly impact the stability, processability, and bioavailability of pharmaceutical dosage forms.
Introduction to Lactose Crystallinity
Lactose, a common excipient, can exist in either a stable crystalline form or a metastable, high-energy amorphous state.[1] Manufacturing processes such as spray drying, freeze-drying, and milling can induce the formation of amorphous content.[1] This amorphous form is thermodynamically unstable and can lead to issues like hygroscopicity, instability, and changes in powder flow and compaction properties.[1] Therefore, quantifying the crystallinity of lactose is crucial for ensuring product quality and performance. DSC provides a reliable method for this quantification by measuring the heat flow associated with thermal events like glass transition, crystallization, and melting.[2]
Principle of DSC for Crystallinity Analysis
A typical DSC experiment involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature.[3] The resulting thermogram plots heat flow against temperature, revealing characteristic thermal events.
For a sample containing amorphous lactose, the DSC thermogram will typically exhibit the following features:
-
Glass Transition (Tg): An endothermic shift in the baseline, representing the transition from a rigid glassy state to a more mobile, rubbery state.[4][5]
-
Crystallization (Tc): An exothermic peak, indicating the spontaneous crystallization of the amorphous fraction upon heating.[1][2]
-
Melting (Tm): An endothermic peak corresponding to the melting of the crystalline portion of the sample. For lactose, multiple melting peaks may be observed due to the presence of different anomers (α- and β-lactose).[1][6]
By analyzing the enthalpies of these transitions, the percentage of crystallinity in a lactose sample can be calculated.
Quantitative Data Summary
The following table summarizes typical thermal properties of lactose obtained from DSC analysis. These values can vary depending on the specific form of lactose, its thermal history, and the experimental conditions.
| Thermal Event | Parameter | Amorphous Lactose | α-Lactose Monohydrate | β-Lactose |
| Glass Transition | Onset Temperature (Tg) | ~101-102 °C (anhydrous)[4][7] | N/A | N/A |
| Crystallization | Onset Temperature (Tc) | ~160-180 °C[8] | N/A | N/A |
| Enthalpy of Crystallization (ΔHc) | Varies with amorphous content | N/A | N/A | |
| Melting | Onset Temperature (Tm) | ~210-220 °C (after crystallization)[8] | ~218-220 °C (anhydrous α-lactose)[6][9] | ~225-240 °C[8] |
| Enthalpy of Fusion (ΔHm) | Varies with crystalline content | ~143.86 J/g[6] | Varies | |
| Dehydration | Onset Temperature | N/A | ~144-149 °C[6][9] | N/A |
Experimental Protocols
Protocol 1: Sample Preparation
-
Accurately weigh 4-5 mg of the lactose sample into a standard aluminum DSC pan.[1]
-
For powders, ensure a flat, even surface to maximize thermal contact with the pan.
-
Non-hermetically seal the pan to allow for the escape of any evolved moisture, particularly when analyzing lactose monohydrate.[1]
-
Prepare an empty, sealed aluminum pan to be used as a reference.
Protocol 2: DSC Instrument Setup and Measurement
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.[1][4]
-
Experimental Conditions:
-
Temperature Range: Heat the sample from a sub-ambient temperature (e.g., 20 °C) to a temperature above the final melting point (e.g., 240 °C) to ensure all thermal events are captured.[1]
-
Heating Rate: A typical heating rate for this analysis is 5-10 °C/min.[1]
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Measurement Procedure:
-
Place the prepared sample and reference pans into the DSC cell.
-
Equilibrate the system at the starting temperature.
-
Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis and Calculation of Crystallinity
The percentage of crystallinity (%C) in a lactose sample can be determined using the following formula:
%C = [ (ΔHm - ΔHc) / ΔHm,100% ] * 100 [10]
Where:
-
ΔHm is the specific enthalpy of melting (in J/g) of the sample, obtained by integrating the area of the melting peak.
-
ΔHc is the specific enthalpy of crystallization (in J/g) of the sample, obtained by integrating the area of the crystallization exotherm.
-
ΔHm,100% is the specific enthalpy of melting for a 100% crystalline reference material. For α-lactose monohydrate, a reference value is used.
Data Analysis Workflow
References
- 1. akjournals.com [akjournals.com]
- 2. dairy-journal.org [dairy-journal.org]
- 3. testinglab.com [testinglab.com]
- 4. www2.kaiyodai.ac.jp [www2.kaiyodai.ac.jp]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. lait.dairy-journal.org [lait.dairy-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. instanano.com [instanano.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Lactose Monohydrate Concentration for Cell Growth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Lactose monohydrate in cell culture.
Frequently Asked Questions (FAQs)
1. Can this compound be used as a primary carbon source for all cell lines?
No, the ability to efficiently metabolize lactose (B1674315) varies significantly between cell lines. While some cells, like certain bacteria and specialized mammalian cells, can utilize lactose, many common research and production cell lines, such as HEK293, are not well-suited to use lactose as a primary energy source due to inefficient metabolism. Chinese Hamster Ovary (CHO) cells can be adapted to use galactose, a component of lactose, often in combination with glucose.
2. What are the potential benefits of using this compound in cell culture?
Potential benefits of partial or complete substitution of glucose with lactose (or its monosaccharide component, galactose) can include:
-
Reduced Lactate (B86563) Production: High glucose concentrations can lead to overflow metabolism and the accumulation of lactate, which is toxic to cells. Using a less readily metabolized sugar like galactose can reduce the rate of glycolysis and subsequent lactate formation.
-
Improved Protein Quality: For recombinant protein production in CHO cells, substituting a portion of glucose with galactose has been shown to enhance protein titer and sialic acid content, a critical quality attribute for many therapeutic proteins.[1]
-
Extended Cell Viability: In some cases, adaptation to higher concentrations of less rapidly metabolized sugars like lactose can extend the viable culture duration.
3. What is a typical starting concentration for this compound in cell culture?
A definitive optimal concentration for this compound is highly cell-line dependent and must be determined empirically. However, based on available studies:
-
For CHO cells , a partial substitution of glucose is a common strategy. For instance, replacing 40% of the total glucose with galactose has shown positive results.[1] Some CHO cell lines have been adapted to concentrations as high as 150 mM lactose, although this may impact growth rates.
-
For HEK293 cells , lactose is not recommended as a primary carbon source for growth. However, for inducible gene expression systems, a concentration of 75 mM lactose has been found to be optimal for induction without causing significant cytotoxicity.[2]
4. What is the difference between this compound and other forms of lactose for cell culture?
For most cell culture applications, particularly in solution, the different anomeric forms of lactose (alpha and beta) will equilibrate. Therefore, using this compound is generally acceptable and often more cost-effective.
Troubleshooting Guides
Issue 1: Reduced Cell Growth Rate After Substituting Glucose with Lactose
| Possible Cause | Suggested Solution |
| Slower Metabolism: | Lactose and its component galactose are typically metabolized slower than glucose. This can lead to a reduced proliferation rate. |
| * Action: This may be an expected outcome. Evaluate if the benefits (e.g., improved protein quality, lower lactate) outweigh the slower growth. If not, consider a partial substitution of glucose rather than a full replacement. Start with a lower percentage of lactose (e.g., 10-20% of the total sugar concentration) and gradually increase. | |
| Inability of the Cell Line to Efficiently Utilize Lactose: | The cell line may lack the necessary transporters and enzymes to efficiently break down and metabolize lactose. |
| * Action: Confirm from literature if your specific cell line can metabolize galactose. If not, lactose is not a suitable carbon source. Consider adapting the cells to gradually increasing concentrations of lactose over several passages. | |
| Suboptimal Lactose Concentration: | The concentration of lactose may be too high, leading to metabolic burden, or too low to support adequate growth. |
| * Action: Perform a dose-response experiment to determine the optimal lactose concentration for your specific cell line and process. Refer to the Experimental Protocol for Determining Optimal this compound Concentration below. |
Issue 2: High Lactate Concentration Persists or Increases with Lactose Supplementation
| Possible Cause | Suggested Solution |
| Metabolism of Galactose to Lactate: | While often used to reduce lactate, the galactose component of lactose is ultimately converted to glucose-6-phosphate and enters glycolysis, which can still lead to lactate production, especially if the cells have a high glycolytic rate. |
| * Action: Combine lactose/galactose feeding with other strategies to reduce lactate, such as limiting the overall sugar concentration or using fed-batch strategies to maintain a lower, steady-state sugar level.[3][4] | |
| Glutamine Metabolism: | High glutamine consumption is another major source of metabolic byproducts that can contribute to an acidic environment. |
| * Action: Optimize glutamine concentration in your media. Consider using alternative amino acids or dipeptides that are less prone to producing ammonia (B1221849) and lactate. |
Issue 3: Decreased Cell Viability at High Lactose Concentrations
| Possible Cause | Suggested Solution |
| Metabolic Overload: | High concentrations of any sugar can lead to metabolic stress. For lactose, this can be exacerbated if the cell line cannot efficiently process it, leading to the accumulation of metabolic intermediates. |
| * Action: Reduce the lactose concentration. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of lactose for your cell line. In HEK293 cells, concentrations above 100 mM have been shown to cause cell death.[2] | |
| Osmotic Stress: | High concentrations of any solute, including lactose, will increase the osmolality of the culture medium, which can negatively impact cell viability. |
| * Action: Measure the osmolality of your medium after lactose supplementation. If it exceeds the optimal range for your cells (typically 280-320 mOsm/kg for mammalian cells), adjust the concentration of lactose or other media components to bring it within the acceptable range. |
Data Presentation
Table 1: Effects of Lactose/Galactose on CHO Cells
| Parameter | Observation | Concentration/Condition | Reference |
| Cell Growth Rate | Slower compared to non-adapted cells | 150 mM Lactose (adapted cells) | |
| Cell Viability | Extended | 150 mM Lactose (adapted cells) | |
| Lactate Production | Increased in disaccharide-adapted cells | 150 mM Lactose | |
| Protein Titer | Enhanced by 43% | 40% substitution of glucose with galactose | [1] |
| Sialic Acid Content | Enhanced by 37% | 40% substitution of glucose with galactose | [1] |
| Cell Growth | Adversely affected | >60% substitution of glucose with galactose | [1] |
Table 2: Effects of Lactose on HEK293 Cells
| Parameter | Observation | Concentration | Reference |
| Primary Carbon Source for Growth | Not recommended | N/A | |
| Inducible Gene Expression (GFP) | Optimal induction | 75 mM Lactose | [2] |
| Cell Viability | Cell death observed | >100 mM Lactose | [2] |
Experimental Protocols
Key Experiment: Determining Optimal this compound Concentration
This protocol outlines a general approach to determine the optimal concentration of this compound for cell growth and/or protein production in a batch or fed-batch culture system.
Objective: To identify the this compound concentration that maximizes a desired outcome (e.g., viable cell density, specific productivity) while minimizing negative effects (e.g., lactate accumulation).
Materials:
-
Your mammalian cell line of interest (e.g., CHO, HEK293)
-
Basal cell culture medium (serum-free, chemically defined is recommended)
-
Sterile, stock solution of this compound (e.g., 1 M in cell culture grade water)
-
Sterile, stock solution of glucose (at a concentration equivalent to the lactose stock)
-
Culture vessels (e.g., shake flasks, multi-well plates)
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
-
Cell counting equipment (e.g., hemocytometer, automated cell counter)
-
Analyzers for metabolites (e.g., glucose, lactate, ammonia)
-
Assay for quantifying the protein of interest (if applicable)
Methodology:
-
Experimental Design:
-
Establish a range of this compound concentrations to test. This should be based on literature values and the goals of your experiment. A good starting point for CHO cells could be varying the ratio of glucose to lactose while keeping the total sugar concentration constant (e.g., 100% glucose, 75% glucose:25% lactose, 50:50, 25:75, 100% lactose).
-
Include a positive control (100% glucose at your standard concentration) and a negative control (no sugar, if applicable to your experimental question).
-
Set up each condition in triplicate to ensure statistical significance.
-
-
Cell Seeding:
-
Expand your cells to a sufficient number for the experiment.
-
Seed the cells at a consistent density (e.g., 0.3 x 10^6 viable cells/mL) into the culture vessels containing the pre-prepared media with the different lactose concentrations.
-
-
Culture Monitoring and Sampling:
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
Take daily samples aseptically from each culture vessel.
-
For each sample, measure:
-
Viable Cell Density (VCD) and viability (e.g., using trypan blue exclusion).
-
Concentrations of key metabolites: glucose, lactose, lactate, glutamine, and ammonia.
-
Concentration of your recombinant protein (if applicable).
-
pH of the culture medium.
-
-
-
Data Analysis:
-
Plot the VCD and viability over time for each condition.
-
Calculate the specific growth rate (µ) for the exponential growth phase.
-
Plot the concentrations of metabolites over time.
-
Calculate the specific consumption and production rates of metabolites (e.g., qGlc, qLac).
-
If applicable, calculate the specific productivity (qP) of your recombinant protein.
-
Compare the key performance indicators (e.g., peak VCD, integral of viable cell density, final protein titer) across the different lactose concentrations.
-
-
Interpretation:
-
Identify the lactose concentration or glucose:lactose ratio that provides the best balance of cell growth, viability, and productivity while minimizing lactate accumulation.
-
Based on the results, you may need to perform a second round of experiments to fine-tune the optimal concentration range.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified metabolic pathway of lactose in mammalian cells.
References
- 1. Galactose Feeding in CHO Cell Culture Process:the Impacts on the Cell Growth,Metabolism and Glycosylation of Fc Fusion Protein [biotech.aiijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving culture performance and antibody production in CHO cell culture processes by reducing the Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Maillard Reaction in Formulations with D-Lactose Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the Maillard reaction in pharmaceutical formulations containing D-Lactose monohydrate.
Troubleshooting Guide
This section addresses common issues encountered during formulation development and provides actionable solutions to mitigate the Maillard reaction.
| Problem | Potential Cause | Recommended Solution |
| Discoloration (Browning or Yellowing) of Tablets Upon Storage | The Maillard reaction between an active pharmaceutical ingredient (API) with a primary or secondary amine group and the reducing sugar this compound.[1][2][3][4] | 1. Excipient Substitution: Replace this compound with a non-reducing sugar excipient such as sucrose, mannitol, or starch.[5] 2. Moisture Control: Ensure low moisture content in the formulation and packaging.[6] 3. pH Adjustment: If possible, adjust the micro-environmental pH of the formulation to be more acidic, as the Maillard reaction is accelerated in alkaline conditions.[3][7] 4. Temperature Control: Store the product at controlled room temperature, avoiding exposure to high temperatures.[2][6] |
| Degradation of API and Formation of Impurities | The API is reacting with lactose (B1674315), leading to the formation of Maillard reaction products (MRPs), such as N-glycosylamines and Amadori products.[1][3] | 1. Compatibility Studies: Conduct thorough drug-excipient compatibility studies early in pre-formulation. 2. Analytical Monitoring: Utilize analytical techniques like HPLC to detect and quantify the formation of MRPs during stability studies.[8][9] 3. Alternative Excipients: Evaluate alternative diluents and fillers that are non-reactive with the amine-containing API.[5] |
| Inconsistent Results in Accelerated Stability Studies | The rate of the Maillard reaction is highly sensitive to temperature and humidity, and variations in these conditions can lead to inconsistent results.[6][10] | 1. Stringent Environmental Control: Maintain precise control over temperature and humidity in stability chambers. 2. Isothermal and Isohumoral Studies: Conduct studies under various controlled temperature and humidity conditions to understand the reaction kinetics. 3. Water Activity Measurement: Monitor the water activity (aw) of the formulation, as it is a critical factor in the Maillard reaction rate.[3] |
| Physical Changes in the Formulation (e.g., Hardness, Dissolution) | Cross-linking of proteins or other formulation components by advanced Maillard reaction products (melanoidins).[11] | 1. Early Detection: Monitor for early signs of the Maillard reaction (e.g., slight color change) to prevent progression to advanced stages. 2. Antioxidant Addition: In some cases, the addition of antioxidants may help to mitigate the later stages of the Maillard reaction, though this needs to be carefully evaluated for compatibility. 3. Excipient Choice: Select excipients that are less prone to interaction and cross-linking. |
Frequently Asked Questions (FAQs)
Understanding the Maillard Reaction
Q1: What is the Maillard reaction and why is it a concern in pharmaceutical formulations?
A1: The Maillard reaction is a non-enzymatic browning reaction that occurs between the carbonyl group of a reducing sugar (like this compound) and a nucleophilic amino group of an active pharmaceutical ingredient (API), typically a primary or secondary amine.[3][12] This reaction is a significant concern in pharmaceutical formulations because it can lead to:
-
Discoloration of the dosage form (browning or yellowing).[1]
-
Degradation of the API, reducing its efficacy and shelf-life.[3]
-
Formation of potentially harmful degradation products.[3]
-
Alterations in the physical properties of the formulation.
Q2: What are the key factors that influence the rate of the Maillard reaction?
A2: The rate of the Maillard reaction is primarily influenced by:
-
Temperature: Higher temperatures significantly accelerate the reaction rate. For every 10°C increase, the reaction rate can increase 3-5 times.[10]
-
Moisture Content and Water Activity (aw): The reaction rate is maximal at intermediate water activities (0.4-0.8).[3]
-
pH: The reaction is generally faster under neutral to alkaline conditions.[3][7]
-
Concentration of Reactants: A higher concentration of both the amine-containing API and lactose can increase the reaction rate. Some studies suggest a significantly increased possibility of the reaction when the lactose content exceeds 95%.[2][4]
-
Presence of Metal Ions: Metal ions such as iron and copper can catalyze the reaction.[3]
Prevention and Mitigation Strategies
Q3: How can I prevent the Maillard reaction during formulation development?
A3: The most effective way to prevent the Maillard reaction is to avoid the combination of an amine-containing API and a reducing sugar. Key strategies include:
-
Excipient Selection: The primary strategy is to replace this compound with a non-reducing sugar excipient.
-
Moisture Control: Maintain low moisture levels throughout the manufacturing process and in the final product packaging.
-
Temperature Control: Process and store the formulation at controlled, lower temperatures.
-
pH Control: If feasible for the stability of the API, maintaining a slightly acidic microenvironment within the formulation can slow down the reaction.
Q4: What are suitable alternative excipients to this compound to avoid the Maillard reaction?
A4: Several non-reducing sugar excipients can be used as alternatives. The choice depends on the specific requirements of the formulation (e.g., compressibility, flowability, and disintegration properties).
| Alternative Excipient | Advantages | Disadvantages |
| Mannitol | Non-hygroscopic, good taste, suitable for chewable and sublingual tablets.[5] | Can be more expensive than lactose. |
| Sucrose | Widely available and cost-effective. | Can be hygroscopic and may not be suitable for all manufacturing processes.[5] |
| Starch (e.g., Cornstarch) | Good disintegrating properties, cost-effective.[5] | Poor flowability and compressibility, generally not a direct substitute for lactose as a filler-binder.[5] |
| Microcrystalline Cellulose (MCC) | Excellent compressibility and binding properties. | Can be more expensive and may have compatibility issues with some APIs. |
| Dibasic Calcium Phosphate | Good flowability and non-hygroscopic. | Can be abrasive to tooling and may affect the dissolution of some drugs. |
Analytical and Experimental Protocols
Q5: How can I detect and quantify the Maillard reaction in my formulation?
A5: Several analytical techniques can be employed to detect and quantify the Maillard reaction:
-
Visual Inspection: The most straightforward method is to look for discoloration (browning or yellowing) of the formulation over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent API and its degradation products, including MRPs.[8][9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify changes in the functional groups of the API and excipients, which can indicate the formation of new chemical bonds associated with the Maillard reaction.[13][14]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it can help in the identification of the structure of the Maillard reaction products.[13]
Experimental Protocols
Protocol 1: HPLC Method for Detection of Maillard Reaction Products
Objective: To detect and quantify the degradation of an amine-containing API and the formation of Maillard reaction products in a formulation containing this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)
-
Reference standards for the API
-
Forced degradation samples (formulation stored at elevated temperature and humidity)
-
Control samples (formulation without lactose or stored at 4°C)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a portion of the formulation in a suitable solvent to achieve a known concentration of the API.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is often necessary to separate the API from its more polar degradation products. A typical gradient might start with a high percentage of aqueous phase and gradually increase the organic phase (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Detection Wavelength: The wavelength at which the API has maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis:
-
Inject the control and forced degradation samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks in the degraded samples that are not present in the control samples. These new peaks are potential Maillard reaction products.
-
The peak area of the API will decrease in the degraded samples, indicating its consumption in the reaction.
-
Quantify the degradation by comparing the peak area of the API in the degraded sample to that in the control sample.
-
Protocol 2: FTIR Spectroscopy for Detecting Lactose-Amine Interaction
Objective: To identify chemical changes in a solid-state mixture of an amine-containing API and this compound indicative of the Maillard reaction.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
API, this compound, and a physical mixture of the two.
-
Forced degradation sample of the mixture (stored at elevated temperature and humidity).
Procedure:
-
Sample Preparation:
-
Prepare a physical mixture of the API and lactose in the desired ratio.
-
Place a small amount of the powder sample directly onto the ATR crystal.
-
-
Spectral Acquisition:
-
Collect the FTIR spectra of the pure API, pure lactose, the initial physical mixture, and the forced degradation sample.
-
Typically, spectra are collected in the range of 4000-400 cm-1.
-
-
Data Analysis:
-
Compare the spectrum of the degraded mixture with the spectra of the individual components and the initial mixture.
-
Look for the appearance of new peaks or shifts in existing peaks in the degraded sample. Key changes to look for include:
-
Formation of an imine (C=N) stretching band around 1650-1600 cm-1.
-
Changes in the C-O stretching region (1200-1000 cm-1) and the O-H and N-H stretching regions (3500-3200 cm-1).
-
-
The disappearance or broadening of peaks corresponding to the amine group of the API can also indicate its involvement in the reaction.
-
Visualizations
Caption: Simplified pathway of the Maillard reaction.
Caption: Workflow for preventing the Maillard reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products: Advantages, Disadvantages, and Avoidance Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Effect of pharmaceutical processing on the solid-state Maillard reacti" by Zhihui Qiu [docs.lib.purdue.edu]
- 7. Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 11. Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 13. researchgate.net [researchgate.net]
- 14. Is it possible to find presence of lactose in pharmaceuticals? - Preliminary studies by ATR-FTIR spectroscopy and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting lactose intolerance issues in pharmaceutical excipients
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to lactose (B1674315) as a pharmaceutical excipient.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My tablets are breaking apart at the edges (chipping) or splitting into layers (lamination/capping) during compression.
-
Question: What are the common causes of tablet capping, lamination, or chipping when using a lactose-based formulation, and how can I resolve them?
-
Answer: These mechanical failures often stem from issues in formulation, tooling, or machine operation. Here are the primary causes and corrective actions:
-
Cause: Air Entrapment: Excessive air trapped within the powder blend can be compressed and then expand upon ejection, causing the tablet to split.[1][2]
-
Cause: Formulation Issues:
-
Too Many Fines: An excess of fine particles in the granulation can lead to poor bonding and air entrapment.[3]
-
Solution: Adjust the granulation process to achieve a more uniform particle size distribution.
-
-
Inadequate Binder: Insufficient or inappropriate binder results in weak granule cohesion.
-
Solution: Increase the amount of binder or select a binder with better cohesive properties for your API and excipient blend.
-
-
Improper Lubrication: Too much hydrophobic lubricant (e.g., magnesium stearate) can create a film around particles, hindering proper bonding.[3]
-
Solution: Optimize the lubricant concentration and blending time. Ensure even distribution without over-mixing.
-
-
-
Cause: High Elastic Recovery: The formulation may be deforming elastically and then recovering its shape upon ejection, leading to stress fractures.
-
Solution: Incorporate a plastic excipient, like microcrystalline cellulose, which deforms plastically and reduces the overall elastic recovery of the tablet.
-
-
Cause: Tooling and Press Settings:
-
Worn or Damaged Tooling: Worn punch tips or damaged die walls can cause uneven pressure distribution and lead to defects.[4]
-
Solution: Regularly inspect and replace worn or damaged punches and dies. Ensure proper alignment.
-
-
Excessive Compression Force: Too high a compression force can build up internal stress that is released upon ejection.[4]
-
Solution: Reduce the main compression force to a level that still achieves the target hardness without causing lamination.
-
-
-
Troubleshooting Workflow for Tablet Capping and Lamination
References
Technical Support Center: Enhancing Lactose Monohydrate Flowability for Direct Compression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the flowability of lactose (B1674315) monohydrate for direct compression applications.
Troubleshooting Guides
Issue 1: Powder Blend Exhibits Poor Flowability, Leading to Inconsistent Die Fill and Tablet Weight Variation
Question: My lactose monohydrate-based formulation is showing poor flow characteristics, resulting in significant tablet weight variability. What are the potential causes and how can I troubleshoot this issue?
Answer:
Poor powder flow is a common challenge with standard milled grades of lactose monohydrate due to their irregular particle shape and cohesiveness.[1][2][3] This leads to inconsistent die filling, especially at high tableting speeds, causing variations in tablet weight and content uniformity.[3][4]
Potential Causes and Solutions:
-
Particle Morphology: Milled lactose consists of irregularly shaped particles with a wide particle size distribution, which contributes to inter-particle friction and poor flow.[2][5]
-
Solution: Utilize a grade of lactose specifically engineered for direct compression. Options include:
-
Spray-Dried Lactose: This process creates spherical particles with a narrower size distribution, significantly improving flowability.[2][6][7][8]
-
Granulated Lactose: Agglomeration of fine lactose particles into larger, more uniform granules enhances flow.[1][8]
-
Co-processed Lactose: Integrating lactose with other excipients like microcrystalline cellulose (B213188) can improve flow and compaction properties.[9][10][11]
-
-
-
Moisture Content: Excessive moisture can lead to particle agglomeration and sticking, while very low moisture can cause static buildup, both of which hinder flow.[12][13]
-
Solution: Control the moisture content of the powder blend. Ensure proper drying of all components and maintain a controlled humidity environment during manufacturing and storage.[13]
-
-
Static Charges: In dry environments, static electricity can cause particles to repel each other, leading to poor flow.[12]
-
Solution: Employ anti-static devices like ionizers in the processing area. The inclusion of conductive agents in the formulation can also help dissipate static charges.[12]
-
-
Inadequate Lubrication: Insufficient lubrication results in high friction between particles and between the powder and the manufacturing equipment.
-
Solution: Incorporate a suitable lubricant, such as magnesium stearate (B1226849). However, be cautious as excessive lubrication can negatively affect tablet hardness and dissolution.[12]
-
Issue 2: Tablets Produced are Too Soft or Friable, Even at High Compression Forces
Question: I am using a modified grade of lactose for direct compression, but the resulting tablets have low tensile strength and high friability. What could be the reason, and how can I improve tablet hardness?
Answer:
While modified lactose grades offer better flowability, they may exhibit different compaction behaviors. Insufficient tablet hardness can stem from the intrinsic properties of the lactose grade used or formulation-related issues.
Potential Causes and Solutions:
-
Lactose Grade Selection: Different manufacturing processes for direct compression lactose (spray drying, granulation) result in varying degrees of amorphous content and particle structure, which affects compressibility.
-
Spray-Dried Lactose: Contains a portion of amorphous lactose which deforms plastically, leading to good compactibility.[6][7] However, the tensile strength of tablets made from some spray-dried lactose might be insufficient for certain applications.[1]
-
Anhydrous Lactose: Exhibits a higher degree of fragmentation, which can result in harder tablets compared to granulated lactose under the same conditions.[14]
-
Solution: Evaluate different grades of direct compression lactose. For instance, FlowLac® 90 was developed to offer greater compactibility than FlowLac® 100 by optimizing the amorphous lactose content.[6] Co-processed excipients like CombiLac®, which includes microcrystalline cellulose, can also enhance tablet hardness.[11]
-
-
Lubricant Sensitivity: Some lactose grades are sensitive to lubricants like magnesium stearate. Over-lubrication can form a hydrophobic film around the particles, hindering proper bonding and reducing tablet strength.
-
Solution: Optimize the type and concentration of the lubricant. Reduce the blending time to minimize the coating effect of the lubricant.
-
-
Binder Insufficiency: The formulation may lack sufficient binding agents to form robust tablets.
-
Solution: Incorporate a suitable binder. Co-processing lactose with a binder like povidone or hypromellose can improve tabletability.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to improve the flowability of lactose monohydrate?
A1: The main strategies to enhance the flow properties of lactose monohydrate for direct compression involve modifying its physical characteristics through various manufacturing processes:
-
Spray Drying: A suspension of fine lactose monohydrate crystals is spray-dried to form spherical agglomerates. This process results in particles with excellent flowability and good compressibility due to the presence of amorphous lactose.[6][7][15]
-
Granulation: This involves the agglomeration of fine lactose particles to create larger, more free-flowing granules. Wet granulation and fluid-bed melt granulation are common techniques.[1][15][16] Fluid-bed melt granulation with binders like PEG 4000 can produce co-processed mixtures with superior flow properties.[9][17]
-
Co-processing: This involves combining lactose with one or more other excipients at the particle level. For example, co-processing with microcrystalline cellulose can improve both flowability and compaction.[10][11]
-
Mechanical Dry Coating: Intensive mechanical processing to coat cohesive lactose particles with flow aids like magnesium stearate or fumed silica (B1680970) can significantly improve flowability by reducing interparticle cohesive forces.[18][19][20]
Q2: How do particle size and shape affect the flowability of lactose?
A2: Particle size and shape are critical determinants of powder flow.
-
Particle Size: Smaller particles (less than 100 µm) tend to be more cohesive and have poorer flowability.[6] Larger particles generally flow better. However, a wide particle size distribution can lead to segregation and poor flow. A narrower distribution is often preferred.[8]
-
Particle Shape: Irregularly shaped particles, like those found in milled lactose, exhibit higher inter-particle friction and interlocking, resulting in poor flow.[2] Spherical particles, such as those produced by spray drying, have minimal surface contact and flow more freely.[2][6][21]
Q3: What are the key parameters to measure and quantify powder flowability?
A3: Several standard methods are used to characterize powder flow:
-
Angle of Repose (AOR): The angle of a conical pile formed by the powder. A lower angle indicates better flowability.[3][22]
-
Carr's Compressibility Index and Hausner Ratio: These are calculated from the bulk and tapped densities of the powder. Lower values for both indices suggest better flow properties.[6][23][24] A Hausner ratio below 1.25 or a Carr's Index below 20 generally indicates free-flowing powder.[6]
-
Flow through an Orifice: Measures the time it takes for a specific mass of powder to flow through an orifice of a known size. This is useful for free-flowing materials.[24]
Data Presentation: Flow Properties of Different Lactose Grades
The following table summarizes the typical flow properties of various lactose monohydrate grades.
| Lactose Grade Type | Manufacturing Process | Typical Angle of Repose (°) | Carr's Index (%) | Hausner Ratio | Flow Character |
| Milled Lactose | Milling | > 40 | > 25 | > 1.34 | Very Poor to Poor |
| Sieved Lactose | Sieving | 35 - 40 | 21 - 25 | 1.26 - 1.34 | Fair to Passable |
| Granulated Lactose | Granulation | 30 - 35 | 16 - 20 | 1.19 - 1.25 | Good to Fair |
| Spray-Dried Lactose | Spray Drying | < 35 | < 20 | < 1.25 | Excellent to Good |
| Anhydrous Lactose | Roller Drying | Variable | Variable | Variable | Good to Fair |
| Co-processed Lactose | Various | < 35 | < 20 | < 1.25 | Excellent to Good |
Note: The values presented are typical ranges and can vary between specific commercial products and measurement methodologies.
Experimental Protocols
Protocol 1: Measurement of Angle of Repose (AOR)
Objective: To determine the angle of repose of a lactose powder sample as an indicator of its flowability.
Methodology:
-
Place a funnel with a fixed internal diameter at a specific height above a flat, horizontal surface.
-
Close the funnel outlet and carefully pour a known mass of the lactose powder into the funnel.
-
Open the outlet and allow the powder to flow freely onto the surface, forming a conical pile.
-
Ensure the pile is fully formed and all powder has been discharged from the funnel.
-
Measure the height (h) of the conical pile and the radius (r) of its base.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).[22]
-
Repeat the measurement at least three times and report the average value.
Protocol 2: Determination of Carr's Index and Hausner Ratio
Objective: To calculate the Carr's Index and Hausner Ratio from the bulk and tapped densities of a lactose powder sample.
Methodology:
-
Bulk Density (ρb):
-
Weigh a clean, dry graduated cylinder.
-
Gently pour a known mass (m) of the lactose powder into the cylinder.
-
Record the initial volume (V₀).
-
Calculate the bulk density: ρb = m / V₀.[23]
-
-
Tapped Density (ρt):
-
Place the graduated cylinder containing the powder onto a mechanical tapping apparatus.
-
Tap the cylinder a specified number of times (e.g., 500, 750, 1250 taps) until the volume of the powder no longer changes.
-
Record the final, tapped volume (Vf).
-
Calculate the tapped density: ρt = m / Vf.[23]
-
-
Calculations:
-
Carr's Index (%) = [ (ρt - ρb) / ρt ] * 100
-
Hausner Ratio = ρt / ρb[23]
-
Visualizations
References
- 1. Improving Tableting Performance of Lactose Monohydrate by Fluid-Bed Melt Granulation Co-Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tainstruments.com [tainstruments.com]
- 3. dfepharma.com [dfepharma.com]
- 4. Flowability of Lactose Powders to Optimise Tableting Processes [granutools.com]
- 5. freemantech.co.uk [freemantech.co.uk]
- 6. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Lactose Particle Size Analysis [sympatec.com]
- 9. Improving Tableting Performance of Lactose Monohydrate by Fluid-Bed Melt Granulation Co-Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 12. Troubleshooting Poor Powder Flow in Tablet Formulations – Pharma.Tips [pharma.tips]
- 13. ondrugdelivery.com [ondrugdelivery.com]
- 14. mdpi.com [mdpi.com]
- 15. phexcom.cn [phexcom.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Improving powder flow properties of a cohesive lactose monohydrate powder by intensive mechanical dry coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Improving powder flow properties of a cohesive lactose monohydrate powder by intensive mechanical dry coating. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. copleyscientific.com [copleyscientific.com]
- 23. Evaluation of Powder Flowability [bio-protocol.org]
- 24. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of α-Lactose Monohydrate
Welcome to the technical support center for the crystallization of α-lactose monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the crystallization of α-lactose monohydrate?
The crystallization of α-lactose monohydrate is a complex process with several inherent challenges. The most frequently reported issues include:
-
Long and unpredictable induction times: Nucleation of α-lactose monohydrate can be very slow, sometimes taking hours or even days, which leads to poor control over the crystallization process and inconsistent results.[1]
-
Controlling crystal size and morphology: The final crystal size and shape are highly sensitive to various process parameters, and achieving a uniform distribution of a desired morphology (e.g., tomahawk, prism, or cuboidal) can be difficult.[1][2]
-
Polymorphism: Lactose (B1674315) can exist in different crystalline forms (polymorphs), including α-lactose monohydrate, anhydrous α-lactose, and anhydrous β-lactose, as well as an amorphous form.[3][4] Controlling the crystallization to obtain the desired stable α-lactose monohydrate form is crucial.
-
Formation of amorphous content: Rapid drying or mechanical stress can lead to the formation of amorphous lactose, which is hygroscopic and can negatively impact the stability and flow properties of the final product.[4][5]
-
Influence of impurities: The presence of impurities, such as β-lactose, riboflavin, or minerals from whey, can significantly affect the crystal growth rate and morphology.[6][7]
Q2: How does supersaturation affect the morphology of α-lactose monohydrate crystals?
Supersaturation is a critical parameter that directly influences the nucleation and growth of α-lactose monohydrate crystals, thereby affecting their final morphology. Generally, higher levels of supersaturation lead to faster nucleation rates and can result in smaller, more numerous crystals.
-
Low supersaturation levels tend to favor slower, more orderly crystal growth, which can lead to larger crystals.[1]
-
High supersaturation levels can promote the formation of prism-shaped crystals.[1] Conversely, some studies have shown that very high supersaturation and rapid cooling can lead to needle-shaped crystals.[1]
-
The interplay between supersaturation and cooling rate is also crucial. Low supersaturation with a moderate cooling rate can promote the growth of tomahawk-shaped crystals.[1]
Q3: What is the role of temperature in the crystallization of α-lactose monohydrate?
Temperature plays a significant role in several aspects of α-lactose monohydrate crystallization:
-
Solubility: The solubility of lactose in water is temperature-dependent. Controlling the temperature profile (e.g., cooling rate) is a primary method for inducing supersaturation and driving crystallization.
-
Mutarotation: In solution, α-lactose and β-lactose exist in a dynamic equilibrium through a process called mutarotation. The rate of mutarotation is temperature-dependent, which in turn affects the availability of α-lactose for crystallization.
-
Crystal Morphology: Crystallization at different temperatures can lead to different crystal morphologies. For instance, crystallization at 40°C has been shown to produce more regularly shaped crystals with smoother surfaces compared to crystallization at 0°C.[2]
Q4: How can I control for the formation of different lactose polymorphs?
Controlling polymorphism is essential for ensuring the stability and desired properties of the final product. To favor the formation of α-lactose monohydrate:
-
Crystallization Temperature: Crystallizing from an aqueous solution at a temperature below 93.5°C will favor the formation of α-lactose monohydrate. Above this temperature, the anhydrous β-form is more stable.
-
Solvent Choice: The choice of solvent can influence the resulting polymorph. While water is the most common solvent for obtaining the monohydrate form, the use of certain organic solvents can lead to anhydrous forms.
-
Drying Conditions: The method and conditions of drying after crystallization are critical. Rapid drying methods like spray-drying can lead to the formation of amorphous lactose, which is unstable and can recrystallize over time.[4] Careful control of temperature and humidity during drying and storage is necessary to maintain the desired crystalline form.
Troubleshooting Guides
Issue 1: Long and Inconsistent Induction Times
Symptoms:
-
No crystal formation observed for an extended period after creating a supersaturated solution.
-
Significant variability in the time to onset of crystallization between batches, even under seemingly identical conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Supersaturation | Verify the initial concentration and temperature to ensure the solution is adequately supersaturated. Consider increasing the initial concentration or lowering the temperature further. |
| Lack of Nucleation Sites | Introduce seed crystals of α-lactose monohydrate to bypass the primary nucleation barrier. This is a highly effective method for controlling induction time and improving consistency. |
| Presence of Inhibiting Impurities | If using lactose from natural sources like whey, consider a purification step to remove potential inhibitors. |
| Inadequate Agitation | Ensure proper mixing to promote mass transfer and increase the probability of molecular collisions leading to nucleation. However, be aware that excessive agitation can lead to secondary nucleation and smaller crystals. |
| Sub-optimal Solvent | In some non-aqueous solvent systems, nucleation can be particularly slow. The addition of a small amount of a polar protic solvent like water to a solvent like DMSO has been shown to reduce induction time.[8] |
Issue 2: Poor Crystal Size Distribution (CSD) and Undesired Morphology
Symptoms:
-
A wide range of crystal sizes in the final product.
-
The presence of fine particles or large agglomerates.
-
Crystal shape is not the desired tomahawk, prism, or other target morphology.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Uncontrolled Nucleation | A burst of primary nucleation can lead to a large number of small crystals. Utilize seeding to control the nucleation event. |
| Inappropriate Cooling Rate | A rapid cooling rate can lead to excessive nucleation and smaller crystals. Experiment with slower, controlled cooling profiles. |
| High Supersaturation | Very high levels of supersaturation can also lead to rapid nucleation. Adjust the initial concentration to achieve a lower level of supersaturation. |
| Presence of Impurities | β-lactose and other impurities can act as habit modifiers, altering the crystal shape.[1] Consider purification of the starting material. |
| Solvent Effects | The addition of certain organic solvents can influence crystal growth rates and morphology. For example, adding glycerine can result in more regularly shaped crystals with smoother surfaces.[2] |
| Agitation Rate | High shear from excessive agitation can cause crystal breakage (attrition), leading to a wider CSD. Optimize the agitation speed to maintain crystal suspension without causing significant damage. |
Data Presentation: Influence of Process Parameters on Crystal Morphology
The following tables summarize quantitative data on how different experimental conditions can influence the morphology of α-lactose monohydrate crystals.
Table 1: Effect of Initial Lactose Concentration on Crystal Morphology
| Initial Lactose Concentration (% w/w) | Resultant Crystal Morphology | Reference |
| 33 - 43 | Tomahawk-shaped or pyramidal | [2] |
| 50 | Prismatic | [2] |
| 60 | Elongated cuboidal | [2] |
Table 2: Effect of Additives on Crystal Growth and Morphology
| Additive (10% v/v in mother liquor) | Effect on Growth Rate | Resultant Crystal Morphology | Reference |
| Methanol | Increased | Not specified | [2] |
| Ethanol (B145695) | Increased | Less regular shape, rougher surface | [2] |
| Acetone (B3395972) | Increased | Less regular shape, rougher surface | [2] |
| Propanol | Inhibited | Not specified | [2] |
| Glycerine | Inhibited | More regularly shaped, smoother surface | [2] |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization of α-Lactose Monohydrate
Objective: To obtain α-lactose monohydrate crystals with a controlled size and morphology from an aqueous solution.
Materials:
-
High-purity α-lactose monohydrate
-
Deionized water
-
Crystallization vessel with temperature control and agitation
-
Seed crystals of α-lactose monohydrate (optional but recommended)
Methodology:
-
Preparation of Supersaturated Solution:
-
Prepare a lactose solution of the desired concentration (e.g., 50% w/w) by dissolving α-lactose monohydrate in deionized water at an elevated temperature (e.g., 75°C) with stirring until fully dissolved.
-
-
Cooling and Seeding:
-
Transfer the solution to the crystallization vessel and begin a controlled cooling program. A typical cooling rate is 5-10°C per hour.
-
When the solution has cooled to a temperature where it is slightly supersaturated, introduce a small quantity of seed crystals (typically 0.1-1% of the expected final crystal mass).
-
-
Crystal Growth:
-
Continue the controlled cooling to the final crystallization temperature (e.g., 20°C).
-
Maintain gentle agitation throughout the process to keep the growing crystals suspended.
-
-
Harvesting and Drying:
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold ethanol or acetone to remove residual mother liquor.
-
Dry the crystals under controlled conditions (e.g., in a vacuum oven at 40-50°C) to a constant weight.
-
Protocol 2: Characterization of Lactose Polymorphs using Differential Scanning Calorimetry (DSC)
Objective: To identify the polymorphic form(s) and assess the amorphous content of a lactose sample.
Materials:
-
Lactose sample
-
DSC instrument with hermetically sealed aluminum pans
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the lactose sample into a DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events for lactose (e.g., 25°C to 250°C).
-
-
Data Interpretation:
-
Dehydration: An endothermic peak around 145°C indicates the loss of water from α-lactose monohydrate.[5]
-
Recrystallization of Amorphous Content: An exothermic peak, often between 160°C and 190°C, can indicate the recrystallization of any amorphous content in the sample.[4]
-
Melting: An endothermic peak around 220°C corresponds to the melting of anhydrous α-lactose.[5]
-
Visualizations
Caption: Workflow for controlled cooling crystallization of α-lactose monohydrate.
Caption: Decision-making flowchart for troubleshooting poor crystal morphology.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of crystallization conditions on the morphology of lactose intended for use as a carrier for dry powder aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. mro.massey.ac.nz [mro.massey.ac.nz]
- 8. Understanding the crystallization behavior of α-lactose monohydrate (α-LM) through molecular interaction in selected solvents and solvent mixtures under different growth conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
impact of moisture on the stability of D-Lactose monohydrate tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Lactose monohydrate tablets. The following sections address common stability issues related to moisture.
Frequently Asked Questions (FAQs)
Q1: Why is my white this compound tablet turning brown during stability studies?
A1: The brown discoloration is likely due to the Maillard reaction.[1][2] This is a chemical reaction between the reducing sugar, lactose (B1674315), and an active pharmaceutical ingredient (API) that contains a primary or secondary amine group.[3][4][5] The reaction is accelerated by factors such as heat, humidity, and the presence of moisture.[1][4]
Q2: I've observed a change in the hardness of my lactose monohydrate tablets upon storage at elevated humidity. Is this expected?
A2: Yes, changes in tablet hardness upon exposure to moisture are a known phenomenon. The effect can vary depending on the grade of lactose used and the timing of moisture exposure.
-
For tablets containing amorphous lactose (often found in spray-dried grades), initial exposure to humidity can lead to an increase in tablet strength. This is attributed to the crystallization of the amorphous regions, which can form stronger bonds within the tablet matrix.[6]
-
Conversely, for tablets made with anhydrous lactose, an increase in moisture content can lead to a reduction in tablet hardness.[7]
-
Whether the powder is exposed to moisture before or after compression also significantly impacts the final tablet hardness.[8][9]
Q3: My this compound powder is clumping or caking during storage. What is causing this?
A3: Caking of lactose powder is primarily caused by moisture absorption, which leads to the formation of solid bridges between particles.[10] This issue is more prominent in:
-
Lactose grades with amorphous content: Amorphous lactose is highly hygroscopic and readily absorbs moisture, becoming sticky and leading to particle agglomeration.[10][11]
-
Powders with small particle sizes: Finer particles have a larger surface area, which can increase moisture uptake and the tendency to cake.[10]
-
High humidity storage conditions: Storing lactose powder at high relative humidity (RH) significantly increases the risk of caking.[11][12] Pure α-lactose monohydrate is more stable, but caking can still occur at very high humidity levels (above 80% RH).[1][12]
Q4: Can the bound water in this compound affect the stability of a moisture-sensitive drug?
A4: Studies have shown that the water of hydration in crystalline this compound is generally not available to participate in chemical reactions to the same extent as adsorbed surface moisture.[13][14] Therefore, for some moisture-sensitive drugs, tablets formulated with lactose monohydrate have shown comparable stability to those made with anhydrous lactose.[13][14] However, it is crucial to control the overall moisture content and consider the presence of more hygroscopic amorphous lactose.
Q5: What are the recommended storage conditions for this compound tablets?
A5: To ensure stability, this compound tablets should be stored in well-closed containers in a cool, dry place.[1][15][16][17] It is recommended to protect the product from moisture, freezing, and excessive heat.[18] Typical long-term storage conditions are 25°C ± 2°C and 60% ± 5% RH.[18]
Troubleshooting Guides
Issue 1: Unexpected Tablet Discoloration (Browning)
| Potential Cause | Troubleshooting Steps |
| Maillard Reaction | 1. API-Excipient Compatibility Check: Confirm if your API has primary or secondary amine groups. If so, the Maillard reaction is highly probable. 2. Moisture Control: Ensure that the moisture content of the lactose and other excipients is minimized. Store all materials in tightly sealed containers in a desiccated environment. 3. Alternative Excipient: Consider replacing lactose with a non-reducing sugar excipient (e.g., mannitol, dicalcium phosphate) if the API is amine-based.[4] 4. Storage Conditions: Store the tablets at controlled room temperature and low humidity. Avoid accelerated stability conditions with high heat and humidity if possible. |
Issue 2: Changes in Tablet Hardness and Friability
| Potential Cause | Troubleshooting Steps |
| Moisture-induced Crystallization or Softening | 1. Characterize Lactose Grade: Determine if your lactose contains amorphous content using techniques like Differential Scanning Calorimetry (DSC) or Dynamic Vapor Sorption (DVS).[19][20] 2. Control Manufacturing Environment: Maintain a controlled humidity environment during manufacturing (blending, compression) to prevent premature moisture uptake. 3. Packaging: Use packaging with a high moisture barrier (e.g., blister packs with foil backing, tightly sealed bottles with desiccant). 4. Formulation Optimization: If using spray-dried lactose, consider blending with a less hygroscopic excipient to mitigate moisture effects. Granulated lactose is a less hygroscopic alternative.[21][22] |
Issue 3: Powder Caking and Poor Flow
| Potential Cause | Troubleshooting Steps |
| High Moisture Content and/or Amorphous Lactose | 1. Moisture Content Analysis: Regularly test the moisture content of your incoming lactose raw material using Karl Fischer titration or Loss on Drying.[23] 2. Select Appropriate Lactose Grade: For direct compression, consider using a granulated or crystalline grade of lactose monohydrate, which is less prone to caking than spray-dried or finely milled grades.[21][22] 3. Storage of Raw Material: Store lactose powder in a dry environment with controlled temperature and humidity. Use desiccants where necessary. |
Data Presentation
Table 1: Effect of Relative Humidity (RH) on the Mechanical Properties of Lactose Tablets
| Lactose Type | Storage Condition (RH) | Observation | Reference |
| Spray-dried Lactose (14SD) | 75% RH for 30 days | Reduction in tensile strength of the powder from 2.1 to 0.9 MPa. | [8][9] |
| Various Lactose Grades | Increased RH | Increased tensile strength and lower friability of the tablets. | [8][9] |
| Anhydrous Lactose | Increased moisture content | Reduction in tablet hardness. | [7] |
| Spray-dried Lactose (15% amorphous) | Pre-exposed to 57% RH for 2-4 hours before compaction | Marked increase in initial tablet strength. | [6] |
| Spray-dried Lactose (15% amorphous) | Post-compaction storage at 57% RH | Increased tablet strength after 4 hours. | [6] |
Table 2: Moisture Content of Lactose at Different Relative Humidities (RH)
| Lactose Type | Relative Humidity (RH) | Equilibrium Moisture Content (%) | Reference |
| Anhydrous Lactose | 55% | < 1% | [7] |
| Anhydrous Lactose | 80% | 1.66% | [7] |
| Anhydrous Lactose | 92% | 2.03% | [7] |
| Spray-dried Lactose (15% amorphous) | 57% | 1.5% | [6] |
| Lactose Monohydrate | 75% | ~0.3% | [24] |
Experimental Protocols
Protocol 1: Determination of Moisture Sorption Isotherms using Dynamic Vapor Sorption (DVS)
-
Objective: To quantify the amount of moisture adsorbed by a this compound sample at various relative humidities.
-
Apparatus: Dynamic Vapor Sorption (DVS) analyzer.
-
Procedure:
-
Place a precisely weighed sample (5-10 mg) of the lactose powder into the DVS sample pan.
-
Dry the sample under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
-
Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute).
-
Record the equilibrium mass at each RH step.
-
After reaching the maximum RH, decrease the humidity in a similar stepwise manner to obtain the desorption isotherm.
-
-
Data Analysis: Plot the percentage change in mass (moisture uptake) against the relative humidity to generate the sorption and desorption isotherms. This can reveal the hygroscopicity and the presence of amorphous content.[19]
Protocol 2: Stability Testing for Maillard Reaction
-
Objective: To assess the potential for Maillard reaction between this compound and an amine-containing API.
-
Procedure:
-
Prepare binary mixtures of the API and lactose monohydrate at a relevant ratio (e.g., 1:1 or as per formulation).
-
Prepare tablets from the binary mixture.
-
Store the tablets under accelerated stability conditions (e.g., 40°C / 75% RH) and long-term conditions (e.g., 25°C / 60% RH).[18]
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.
-
Visually inspect the tablets for any color change.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent API and detect any degradation products.[25][26] Mass spectrometry can be used to identify the degradation products.[5]
-
-
Data Analysis: Compare the rate of degradation and the appearance of the tablets containing lactose with a control formulation containing a non-reducing sugar excipient.
Visualizations
Caption: Impact of moisture on the stability of this compound tablets.
Caption: Troubleshooting workflow for this compound tablet stability issues.
References
- 1. Lactose Monohydrate - CD Formulation [formulationbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. | Semantic Scholar [semanticscholar.org]
- 4. Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of moisture sorption on tabletting characteristics of spray dried (15% amorphous) lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. researchgate.net [researchgate.net]
- 12. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Influence of Excipients on the Stability of the Moisture Sensitive Drugs Aspirin and Niacinamide: Comparison of Tablets Containing Lactose Monohydrate with Tablets Containing Anhydrous Lactose | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
- 18. meggle-excipients.com [meggle-excipients.com]
- 19. Determination of low levels of amorphous content in inhalation grade lactose by moisture sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Influence of different types of lactose on tablets compactibility [scielo.org.mx]
- 22. redalyc.org [redalyc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 26. ijsdr.org [ijsdr.org]
Technical Support Center: Thermal Degradation of D-Lactose Monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation of D-Lactose monohydrate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected mass loss in TGA before 140°C | - Presence of surface or adsorbed water. - Hygroscopic nature of amorphous lactose (B1674315) content.[1] | - Ensure proper sample storage in a desiccator. - Perform a drying step at a temperature below the dehydration temperature (e.g., 40-100°C) prior to the main TGA run to remove surface moisture.[2][3] - Characterize the amorphous content of your lactose sample using techniques like DSC or DVS.[4] |
| Inconsistent dehydration temperature in TGA/DSC | - Variation in heating rate. - Different polymorphic forms of lactose (α-lactose monohydrate vs. amorphous).[4] - Sample packing density in the crucible. | - Maintain a consistent heating rate across all experiments for comparability. A common rate is 10 K/min.[5] - Characterize the solid-state form of your lactose starting material. - Ensure consistent sample mass and packing in the crucibles. |
| Difficulty in separating lactose and lactulose (B1674317) peaks in HPLC | - Co-elution due to similar retention times. - Inadequate column chemistry or mobile phase composition. | - Utilize two amino-based columns in series to improve separation. - Employ a mobile phase of acetonitrile (B52724) and water, for instance in a 75:25 (v/v) ratio.[6][7] - Consider derivatization of the sugars to enhance separation and detection. |
| Brown color development at lower than expected temperatures | - Presence of amino acids or proteins, leading to the Maillard reaction which occurs at lower temperatures than caramelization.[8][9][10][11][12] - Alkaline pH, which can accelerate the Maillard reaction.[8] | - Analyze the sample for nitrogen content to confirm the presence of proteins or amino acids. - Control and monitor the pH of the sample. - Be aware that the Maillard reaction can initiate at temperatures around 140-165°C.[8][9] |
| Caking of lactose powder during storage or experiments | - High humidity leading to the absorption of moisture, especially by amorphous lactose.[1] - Temperature fluctuations. | - Store lactose powder in a low-humidity environment. - For spray-dried lactose with amorphous content, monitor and control the amount of surface water to prevent caking.[1] |
Frequently Asked Questions (FAQs)
Degradation Pathways
Q1: What are the primary thermal degradation pathways for this compound?
A1: The two primary pathways for the thermal degradation of this compound are the Maillard reaction and caramelization .[13]
-
Maillard Reaction: This is a non-enzymatic browning reaction that occurs between the reducing sugar (lactose) and amino acids or proteins when heated.[8][13] It is responsible for the characteristic flavors and brown color in many cooked foods.[8] This reaction can occur at lower temperatures than caramelization, typically starting around 140-165°C.[8][9]
-
Caramelization: This process involves the pyrolysis or thermal decomposition of sugar in the absence of amino acids.[8][9] It occurs at higher temperatures, with the caramelization of lactose beginning at approximately 203°C (397°F).[14]
Q2: How can I differentiate between the Maillard reaction and caramelization in my experiments?
A2: Differentiating between these two pathways can be achieved by analyzing the reaction conditions and the resulting products:
| Feature | Maillard Reaction | Caramelization |
| Reactants | Reducing sugar (lactose) and amino acids/proteins.[8][9] | Sugars only.[9][11] |
| Temperature | Lower temperatures (starts around 140-165°C).[8][9] | Higher temperatures (lactose caramelizes at ~203°C).[14] |
| Key Products | Furosine, lactulosyllysine, hydroxymethylfurfural (HMF), melanoidins.[15][16] | Caramelans, caramelens, caramelins, various volatile compounds.[12] |
| Analytical Detection | Presence of nitrogen-containing compounds. Analysis of specific markers like furosine by HPLC.[17][18][19] | Absence of nitrogenous compounds. Analysis of furan (B31954) derivatives and other sugar fragments. |
Experimental Analysis
Q3: What are the key temperature events to look for in a TGA/DSC analysis of this compound?
A3: A typical thermal analysis of α-lactose monohydrate will show several key events:
-
Dehydration: The loss of crystal water occurs at approximately 143-153°C.[2][3][5] This corresponds to a theoretical mass loss of 5%.[5]
-
Decomposition Onset: The degradation of anhydrous lactose begins at around 224°C.[5]
-
Further Degradation: A second, more significant degradation step occurs at a higher temperature, around 301°C.[5]
Q4: What are the expected degradation products of lactose under heat?
A4: The degradation of lactose yields a complex mixture of compounds. Some of the identified products include:
-
Isomerization product: Lactulose.[15]
-
Maillard reaction products: Furosine, N-ε-(carboxyethyl)lysine (CEL), N-ε-(carboxymethyl)lysine (CML).[16]
-
Further degradation products: Galactose, formic acid, hydroxymethylfurfural (HMF), furfural, furfuryl alcohol, carbon dioxide, carbon monoxide, and ethanediol.[5][15]
Quantitative Data
Table 1: Thermal Events of α-Lactose Monohydrate
| Thermal Event | Approximate Temperature Range (°C) | Technique | Observations |
| Release of Surface Water | 40 - 130 | TGA | Initial mass loss, variable depending on amorphous content and storage conditions.[2][3] |
| Dehydration (Loss of Crystal Water) | 142 - 153 | TGA/DSC | Endothermic event with a mass loss of approximately 5%.[5][20][21] |
| Decomposition Onset | ~224 | TGA | Start of significant mass loss due to degradation of the lactose molecule.[5] |
| Major Decomposition Peak | ~301 | DTG | Peak rate of mass loss during the second stage of degradation.[5] |
| Melting of Anhydrous Lactose | ~216 | DSC | Endothermic peak corresponding to the melting of the anhydrous form after dehydration.[22] |
Table 2: Key Degradation Products and Analytical Methods
| Degradation Product | Formation Pathway | Recommended Analytical Method |
| Lactulose | Isomerization | HPLC with refractive index (RI) detection.[6][7][23] |
| Furosine | Maillard Reaction | HPLC with UV detection after acid hydrolysis.[17][18][19] |
| Gaseous Products (CO₂, CO) | Caramelization/Decomposition | TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR).[5] |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
-
Instrument: Thermogravimetric Analyzer (e.g., NETZSCH TG 209 F1 Libra®).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum oxide crucible.
-
TGA Method:
-
Purge Gas: Nitrogen at a flow rate of 20 mL/min.
-
Temperature Program: Heat the sample from room temperature to 600°C at a constant heating rate of 10 K/min.[5]
-
-
Data Analysis:
-
Determine the onset temperature of dehydration and decomposition from the TGA curve.
-
Calculate the percentage mass loss at each step. The dehydration step should correspond to a mass loss of approximately 5%.[5]
-
Analyze the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum degradation rates.
-
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
-
Instrument: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a crimped aluminum pan.[20]
-
DSC Method:
-
Purge Gas: Nitrogen.
-
Temperature Program: Heat the sample at a rate of 10°C/min.[20]
-
Reference: Use an empty, sealed aluminum pan as a reference.
-
-
Data Analysis:
-
Identify the endothermic peak corresponding to the dehydration of the monohydrate (around 144.5°C peak).[20]
-
Observe the endothermic peak for the melting of anhydrous lactose (around 216-220°C).[20][22]
-
If amorphous content is present, an exothermic crystallization peak may be observed before melting.[2][3]
-
Protocol 3: HPLC Analysis of Lactulose and Furosine
Lactulose Analysis:
-
Sample Preparation:
-
Perform a Carrez precipitation of the sample solution to remove proteins and fat.
-
-
HPLC System:
-
Quantification: Use an external standard calibration curve with known concentrations of lactulose.
Furosine Analysis:
-
Sample Preparation:
-
Hydrolyze the sample with hydrochloric acid (e.g., 8M HCl at 110°C for 18 hours) to release furosine from lactulosyllysine.[17]
-
Neutralize and filter the hydrolysate.
-
-
HPLC System:
-
Column: C8 or C18 reverse-phase column.[18]
-
Mobile Phase: A gradient of an aqueous solution with an ion-pairing agent (e.g., sodium heptane (B126788) sulphonate) and an organic modifier (e.g., acetonitrile) with acid (e.g., formic acid).[18]
-
Flow Rate: Typically 1.0-1.2 mL/min.[18]
-
Detector: UV detector set at 280 nm.[18]
-
-
Quantification: Use an external standard calibration curve with known concentrations of furosine.
Visualizations
Caption: Primary thermal degradation pathways of this compound.
Caption: Experimental workflow for studying lactose thermal degradation.
Caption: Detailed stages of the Maillard reaction.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. dairy-journal.org [dairy-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. HPLC Determination of Lactulose in Heat Treated Milk | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. differencebetween.com [differencebetween.com]
- 9. homework.study.com [homework.study.com]
- 10. pediaa.com [pediaa.com]
- 11. quora.com [quora.com]
- 12. chowhound.com [chowhound.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. zjar.journals.ekb.eg [zjar.journals.ekb.eg]
- 19. scispace.com [scispace.com]
- 20. tainstruments.com [tainstruments.com]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: D-Lactose Monohydrate Interference in Biochemical Assays
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals identify, troubleshoot, and mitigate interference caused by D-Lactose monohydrate in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Which common biochemical assays are susceptible to interference from this compound?
A1: this compound, a reducing sugar, is a known interferent in several protein and carbohydrate quantification assays. The most significantly affected assays are those based on the reduction of copper ions, such as:
-
Bicinchoninic Acid (BCA) Assay: This assay relies on the reduction of Cu²⁺ to Cu⁺ by protein, which then chelates with BCA to produce a colored product. Reducing sugars like lactose (B1674315) can also reduce Cu²⁺, leading to an overestimation of protein concentration.[1][2][3]
-
Lowry Assay: Similar to the BCA assay, the first step of the Lowry method involves the reduction of copper ions by protein under alkaline conditions. Lactose can interfere with this step.[1][4]
-
Benedict's Test and Fehling's Test: These are qualitative or semi-quantitative tests for reducing sugars. The presence of lactose will yield a positive result, which can be a source of interference if the assay is intended to detect other reducing sugars like glucose.[5]
Assays that are generally less susceptible to interference from reducing sugars include:
-
Bradford Assay: This method is based on the binding of Coomassie dye to proteins, primarily to arginine, tryptophan, tyrosine, histidine, and phenylalanine residues, and is not a redox-based assay.[1]
-
Enzymatic Glucose Oxidase Assays: These assays are typically highly specific for glucose. While some studies suggest potential interference from other sugars like galactose at very high concentrations, lactose itself is not a direct substrate for glucose oxidase.[6][7]
Q2: What is the chemical basis for this compound interference in these assays?
A2: The interference is primarily due to the chemical nature of D-Lactose as a reducing sugar. In its open-chain form, lactose possesses a free aldehyde group that can be oxidized. This allows it to donate electrons and reduce other molecules, including the copper (II) ions (Cu²⁺) used in the BCA and Lowry assays. This reduction mimics the reaction caused by the peptide bonds of proteins, leading to a false-positive signal and an inaccurate, often inflated, measurement of protein concentration.[2][3][5]
Q3: My protein samples are in a lactose-containing buffer from cell culture. How can I accurately measure the protein concentration?
A3: When working with samples containing D-Lactose, you have several options to ensure accurate protein quantification:
-
Choose a Compatible Assay: The simplest approach is to use a protein assay that is not affected by reducing sugars. The Bradford assay is a common and effective alternative.[1]
-
Remove the Interfering Substance: If you must use an assay susceptible to interference, you will need to remove the lactose from your sample prior to measurement. Common methods include:
-
Protein Precipitation: This technique concentrates the protein while removing soluble interferents like lactose. A widely used method is acetone (B3395972) precipitation.[8][9]
-
Dialysis: This method separates molecules based on size by allowing small molecules like lactose to diffuse through a semi-permeable membrane while retaining the larger protein molecules.[10][11][12][13][14]
-
Ultrafiltration: This technique uses centrifugal force to pass small molecules like lactose through a membrane while retaining the larger protein molecules.[15][16][17][18]
-
-
Dilute the Sample: If the protein concentration is high enough, you may be able to dilute the sample to a point where the lactose concentration is below the interference threshold for the assay. However, this will also dilute your protein, potentially below the detection limit of the assay.
Troubleshooting Guides
Issue 1: High Background or Inaccurate Results in BCA Protein Assay
Symptoms:
-
Blank wells (containing only buffer with lactose) show high absorbance values.
-
Protein concentration readings are unexpectedly high.
-
The standard curve is non-linear or has a high y-intercept.
Possible Cause:
-
Interference from this compound in your sample buffer.
Solutions:
-
Method 1: Switch to a Compatible Assay. The Bradford assay is a recommended alternative as it is not susceptible to interference from reducing sugars.[1]
-
Method 2: Remove Lactose Before the Assay.
-
Protein Precipitation: Use a protein precipitation protocol to separate the protein from the lactose-containing solution. (See Experimental Protocols section for a detailed acetone precipitation protocol).
-
Dialysis/Ultrafiltration: If your protein is of a suitable molecular weight, use dialysis or ultrafiltration to exchange the buffer for one that does not contain lactose. (See Experimental Protocols section for a general dialysis protocol).
-
-
Method 3: Create a Matched Standard Curve. If the concentration of lactose is known and consistent across all samples, you can prepare your protein standards in the same lactose-containing buffer. This will create a similar background absorbance in your standards and samples, which can be subtracted out. However, this approach is less robust and may not be suitable for all situations.
Issue 2: False Positives in Enzymatic Glucose Assays
Symptoms:
-
Samples containing lactose but no glucose show a positive signal for glucose.
-
Glucose readings are higher than expected in samples known to contain lactose.
Possible Causes:
-
Contamination of Lactose: The this compound reagent may be contaminated with glucose.
-
Non-Specific Enzyme Activity: At very high concentrations, some components in the sample may cause non-specific reactions with the glucose oxidase or peroxidase enzymes. While glucose oxidase is highly specific for glucose, some studies have shown minor interference from other sugars at high concentrations.[7]
-
Presence of Galactose: If your sample has undergone any processing that might have hydrolyzed the lactose into glucose and galactose, the resulting glucose will be detected.
Solutions:
-
Run a Lactose Control: Test a solution containing only this compound at the same concentration as in your samples. This will help you determine if the lactose itself is contributing to the signal.
-
Use a More Specific Assay: Consider using an alternative glucose detection method, such as one based on hexokinase, which may have different specificity profiles.
-
Sample Purification: If the interference is significant and cannot be controlled for, consider purifying your sample to remove lactose before the glucose assay.
Quantitative Data
Table 1: General Compatibility of Common Protein Assays with Interfering Substances
| Assay | Principle | Compatible with Reducing Sugars (e.g., Lactose)? |
| BCA Assay | Copper Reduction | No |
| Lowry Assay | Copper Reduction | No |
| Bradford Assay | Dye Binding | Yes |
Note: This table provides general guidance. It is always recommended to test for interference with your specific sample matrix and concentrations.
Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins to Remove Lactose
This protocol is designed to precipitate proteins from a solution, allowing for the removal of soluble interfering substances like this compound.[8][9]
Materials:
-
Cold (-20°C) acetone
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of ≥ 13,000 x g
-
Buffer for resuspension (compatible with your downstream assay)
Procedure:
-
Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone to the tube.
-
Vortex the tube briefly to mix and incubate for 60 minutes at -20°C.
-
Centrifuge for 10 minutes at 13,000-15,000 x g.
-
Carefully decant and discard the supernatant, which contains the lactose. Be careful not to disturb the protein pellet.
-
Allow the pellet to air dry for approximately 30 minutes at room temperature to evaporate any residual acetone. Do not over-dry the pellet, as this can make it difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream application (e.g., your protein quantification assay).
Protocol 2: Dialysis for Buffer Exchange to Remove Lactose
This protocol provides a general guideline for removing small molecules like lactose from a protein sample.[10][11][12][13][14]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) that will retain your protein of interest but allow lactose to pass through.
-
Dialysis buffer (a large volume of a buffer without lactose).
-
Stir plate and stir bar.
-
Clamps for dialysis tubing (if applicable).
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.
-
Load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely clamp or seal the tubing/cassette.
-
Place the sealed sample into a large volume of dialysis buffer (typically 200-500 times the sample volume).
-
Stir the dialysis buffer gently on a stir plate at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight at 4°C. For more complete removal of lactose, multiple buffer changes are recommended.
-
After dialysis, carefully remove the sample from the tubing or cassette.
Visualizations
Caption: Troubleshooting workflow for lactose interference.
References
- 1. abyntek.com [abyntek.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Food Tests - Benedict's Test for Reducing Sugar - Brilliant Biology Student [brilliantbiologystudent.weebly.com]
- 6. Technical note: optimization of lactose quantification based on coupled enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. youtube.com [youtube.com]
- 15. Screening ultrafiltration membranes to separate lactose and protein from sheep whey: application of simplified model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. xray.greyb.com [xray.greyb.com]
Technical Support Center: Optimizing Lyophilization Cycles with D-Lactose Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize lyophilization cycles for formulations containing D-Lactose monohydrate.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the lyophilization of lactose-containing formulations, focusing on visual cake defects and their underlying causes.
| Issue | Potential Causes | Recommended Solutions |
| Cake Collapse / Shrinkage | The product temperature exceeded the collapse temperature (Tc) or the glass transition temperature of the maximally freeze-concentrated solute (Tg').[1][2] This is a common issue with amorphous solids.[2] | - Determine the collapse temperature (Tc) using Freeze-Dry Microscopy (FDM) and the glass transition temperature (Tg') using Differential Scanning Calorimetry (DSC). - During primary drying, maintain the product temperature at least 2-3°C below the determined Tc or Tg'.[3] - Ensure uniform freezing to avoid variations in thermal behavior across the batch. |
| Meltback | Incomplete sublimation of ice during primary drying, leading to melting during the secondary drying phase.[4] This can be caused by insufficient primary drying time or poor heat transfer to all vials. | - Extend the duration of the primary drying phase to ensure all ice is sublimated. - Optimize shelf temperature and chamber pressure to improve heat transfer. - Ensure proper contact between vials and the shelf to promote uniform drying.[4] |
| Cracked or Detached Cake | Rapid freezing can create small ice crystals and a less robust cake structure.[5] High residual moisture after drying can also lead to shrinkage and cracking upon storage.[2][5] | - Implement a slower cooling rate (e.g., 1°C/min) during the freezing step to form larger, more uniform ice crystals.[6] - Introduce an annealing step after freezing to promote the growth of larger ice crystals and enhance cake structure.[7][8] - Ensure secondary drying is sufficient to achieve a low residual moisture content (typically 1-2%).[6] |
| "Blown Out" Product / Powder Ejection | The formulation lacks the necessary cohesion to withstand the force of escaping water vapor during primary drying.[5] This can be exacerbated by overly aggressive primary drying conditions. | - Increase the concentration of lactose (B1674315) or other bulking agents to improve the mechanical strength of the cake. - Optimize the primary drying parameters (shelf temperature and chamber pressure) to control the sublimation rate. |
| "Lyo Ring" | Incomplete draining of the solution down the vial walls before freezing, or agitation of vials after filling.[5] | - Ensure proper filling techniques to avoid coating the vial walls with the product solution. - Minimize agitation of the vials between filling and loading into the lyophilizer. |
| Non-uniform Cake Appearance Across Batch | Variations in freezing behavior (ice nucleation temperature) among vials.[9] Uneven heat transfer to vials, particularly those at the edge of the shelf. | - Employ controlled nucleation techniques to ensure simultaneous and uniform freezing across all vials.[10][11] - An annealing step can help homogenize the ice crystal structure across the batch.[8][12] - Consider using shields or adjusting shelf temperature to compensate for edge effects. |
Frequently Asked Questions (FAQs)
Formulation and Characterization
-
Q1: What is the role of this compound in lyophilization? Lactose is a commonly used excipient in lyophilization, acting as a bulking agent and a lyoprotectant. As a bulking agent, it provides structure to the lyophilized cake, preventing collapse and ensuring an elegant appearance.[13] As a lyoprotectant, it can help stabilize sensitive biological molecules during the freezing and drying processes.
-
Q2: What are the critical thermal properties of a lactose formulation to determine before lyophilization? The two most critical thermal properties are the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc).[14][15] The Tg' is the temperature at which the amorphous freeze-concentrate transitions from a glassy to a more mobile, rubbery state. The Tc is the temperature at which the dried cake can no longer support its own structure and collapses.[16] For successful lyophilization, the product temperature during primary drying must be maintained below these critical temperatures.[15]
-
Q3: How do I determine the Tg' and Tc of my formulation? Differential Scanning Calorimetry (DSC) is the standard method for determining the Tg'.[14] Freeze-Dry Microscopy (FDM) is used to visually determine the Tc by observing the sample as it is heated under vacuum.[16][17]
Process Optimization
-
Q4: How does the freezing rate affect the final product? The freezing rate influences the size of the ice crystals formed. A slower cooling rate generally produces larger ice crystals, which results in a more porous dried cake with lower resistance to water vapor flow during primary drying.[6][11] This can lead to a shorter primary drying time. Conversely, rapid freezing creates smaller ice crystals and a denser cake.[9]
-
Q5: What is annealing and why is it beneficial for lactose formulations? Annealing is a thermal treatment applied after freezing and before primary drying. It involves raising the product temperature to a point above its Tg' but below its melting temperature for a specific duration (e.g., -15°C to -10°C for 3-5 hours).[7] This process encourages the growth of larger, more uniform ice crystals through a process called Ostwald ripening.[8][18] For lactose formulations, annealing can increase the robustness of the cake structure, reduce primary drying time, and ensure more batch uniformity.[18]
-
Q6: How do I select the optimal parameters for primary drying? Primary drying is the longest phase of the lyophilization cycle. The goal is to maximize the sublimation rate without causing product collapse. This is achieved by carefully controlling the shelf temperature and chamber pressure to keep the product temperature below its critical collapse temperature.[7] A 1°C increase in product temperature can potentially reduce the primary drying time by up to 13%.
-
Q7: What is the purpose of secondary drying? Secondary drying aims to remove residual bound water from the freeze-dried cake after all the ice has been sublimated.[6][19] This is typically achieved by increasing the shelf temperature and maintaining a low chamber pressure. The goal is to reach a target residual moisture content, often between 1% and 2%, to ensure the long-term stability of the product.[6]
Quantitative Data Tables
The following tables provide a summary of typical quantitative data for the lyophilization of lactose-containing formulations. These values should be considered as starting points, as the optimal parameters will be formulation-specific.
Table 1: Critical Temperatures for Aqueous Lactose Solutions
| Lactose Concentration (w/v) | Glass Transition Temperature (Tg') | Collapse Temperature (Tc) |
| 5% | Approx. -28°C[20] | Approx. -32°C[1] |
| 10% | Varies with formulation | Approx. -28°C |
Note: These values can be influenced by the presence of other excipients and the active pharmaceutical ingredient.
Table 2: Example Lyophilization Cycle Parameters for a 5% Lactose Formulation
| Cycle Phase | Parameter | Typical Value/Range | Purpose |
| Freezing | Shelf Cooling Rate | 0.5 - 1°C/min[7] | To form uniform ice crystals. |
| Final Shelf Temperature | -40°C to -50°C[18] | To ensure complete solidification. | |
| Hold Time | 2 - 4 hours | To allow for complete freezing. | |
| Annealing | Shelf Temperature | -15°C to -10°C[7] | To promote ice crystal growth and cake robustness. |
| Hold Time | 3 - 5 hours[7] | To allow for sufficient crystal ripening. | |
| Primary Drying | Chamber Pressure | 50 - 150 mTorr | To facilitate sublimation. |
| Shelf Temperature | -20°C to 0°C | To provide energy for sublimation while keeping product temperature below Tc. | |
| Duration | 24 - 48 hours | Until all ice is removed. | |
| Secondary Drying | Chamber Pressure | < 50 mTorr | To facilitate desorption of bound water. |
| Shelf Temperature Ramp | 0.1 - 0.2°C/min | To gradually increase product temperature. | |
| Final Shelf Temperature | 20°C to 40°C[3] | To provide energy for desorption. | |
| Duration | 8 - 16 hours | To achieve target residual moisture. |
Experimental Protocols
Protocol 1: Determination of Glass Transition Temperature (Tg') by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the liquid lactose formulation into an aluminum DSC pan.
-
Place an empty, sealed aluminum pan on the reference side of the DSC cell.
-
-
DSC Program:
-
Equilibrate the sample at 20°C.
-
Cool the sample to -70°C at a controlled rate (e.g., 10°C/min).
-
Hold isothermally at -70°C for 5 minutes to ensure complete freezing.
-
Heat the sample from -70°C to 20°C at a controlled rate (e.g., 5°C/min).[21]
-
-
Data Analysis:
-
The Tg' is identified as a step-change in the heat flow curve during the heating phase. The midpoint of this transition is typically reported as the Tg'.
-
Protocol 2: Determination of Collapse Temperature (Tc) by Freeze-Dry Microscopy (FDM)
-
Sample Preparation:
-
Place a small droplet (approximately 1-2 µL) of the lactose formulation between two glass coverslips.
-
Mount the sample on the FDM stage.
-
-
FDM Program:
-
Rapidly cool the sample to a low temperature (e.g., -60°C) using liquid nitrogen to freeze it.
-
Apply a vacuum to the sample chamber (e.g., 100 mTorr).
-
Slowly heat the sample at a controlled rate (e.g., 1-2°C/min) while observing it through the microscope.
-
-
Data Analysis:
Protocol 3: Determination of Residual Moisture by Karl Fischer (KF) Titration
-
Method: Coulometric Karl Fischer titration is the preferred method for the low moisture content typically found in lyophilized products.[22][23]
-
Sample Handling:
-
Perform all sample handling in a dry, inert atmosphere (e.g., a glovebox) to prevent moisture uptake from the environment.[24]
-
Carefully open the lyophilized vial.
-
-
Procedure (External Extraction Method):
-
Accurately weigh the lyophilized cake.
-
Reconstitute the cake with a known volume of an anhydrous solvent (e.g., anhydrous methanol).[22]
-
Mix thoroughly (e.g., by vortexing or sonication) to ensure complete dissolution or suspension of the solids and extraction of the water.[22]
-
Inject a known aliquot of the resulting solution into the Karl Fischer titrator.
-
-
Calculation:
-
The instrument will measure the amount of water in the injected aliquot.
-
Calculate the percentage of residual moisture in the original lyophilized cake, accounting for the weight of the cake and the volume of the solvent used.
-
Visualizations
Caption: Workflow for optimizing a lyophilization cycle with this compound.
Caption: Decision tree for troubleshooting common lyophilized cake defects.
References
- 1. dmu.ac.uk [dmu.ac.uk]
- 2. lyophilizationworld.com [lyophilizationworld.com]
- 3. rjptonline.org [rjptonline.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Cake Appearance of Lyophilized Drug Products | VxP Pharma [vxppharma.com]
- 6. Development and optimization of lyophilization cycle [wisdomlib.org]
- 7. Practical Advice on Scientific Design of Freeze-Drying Process: 2023 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Freezing on Lyophilization Process Performance and Drug Product Cake Appearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Freeze-dried cake structural and physical heterogeneity in relation to freeze-drying cycle parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pci.com [pci.com]
- 14. Lyophilization cycle optimization - Why you should use Tempris [tempris.com]
- 15. nanobioletters.com [nanobioletters.com]
- 16. rjptonline.org [rjptonline.org]
- 17. Freeze-Drying Microscopy | Coriolis Pharma [coriolis-pharma.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Lyophilization Cycle Optimization | HTD Biosystems [htdcorp.com]
- 20. researchgate.net [researchgate.net]
- 21. www2.kaiyodai.ac.jp [www2.kaiyodai.ac.jp]
- 22. pharmtech.com [pharmtech.com]
- 23. mt.com [mt.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to Protein Stabilization: D-Lactose Monohydrate vs. Trehalose
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of therapeutic proteins is a critical factor in drug development, impacting efficacy, safety, and shelf-life. Excipients are commonly added to protein formulations to prevent degradation during manufacturing, storage, and transport. Among these, sugars have proven to be highly effective stabilizers. This guide provides an objective comparison of two such disaccharides, D-Lactose monohydrate and trehalose (B1683222), for their ability to stabilize proteins, supported by experimental data and detailed methodologies.
Mechanisms of Protein Stabilization by Sugars
The protective effects of sugars like lactose (B1674315) and trehalose are attributed to several key mechanisms, primarily revolving around their interaction with water and the protein surface.
1. Water Replacement Hypothesis: During stresses like dehydration (e.g., lyophilization), water molecules that form a hydration shell around the protein are removed. Sugars can form hydrogen bonds with the protein, effectively replacing the lost water and helping to maintain the protein's native conformation.[1]
2. Vitrification: Both lactose and trehalose can form a highly viscous, amorphous glassy matrix in the dried state. This glassy matrix physically entraps the protein, restricting its molecular mobility and thereby preventing unfolding and aggregation. Trehalose is noted for its high glass transition temperature (Tg), which contributes to the stability of the vitrified state.[1][2]
3. Preferential Exclusion/Hydration: In aqueous solutions, sugars are often preferentially excluded from the protein surface. This phenomenon leads to an increase in the surface tension of the surrounding water, which in turn thermodynamically favors the compact, native state of the protein over the unfolded state, as unfolding would increase the protein's surface area. Trehalose is thought to be more effective in this mechanism due to its larger hydrated radius.
Quantitative Comparison of Stabilizing Effects
Differential Scanning Calorimetry (DSC) is a powerful technique to assess the thermal stability of proteins. The denaturation temperature (Td), the temperature at which the protein unfolds, is a key indicator of its stability. An increase in Td in the presence of an excipient signifies a stabilizing effect.
A study on the thermal behavior of whey protein concentrates in the presence of various disaccharides provides valuable comparative data.
| Disaccharide (30% w/v) | Onset Denaturation Temperature (°C) | Peak Denaturation Temperature (°C) |
| Control (No Sugar) | 68.5 | 74.2 |
| This compound | 72.8 | 78.5 |
| Trehalose | 73.5 | 79.8 |
| Sucrose | 73.1 | 79.1 |
| Maltose | 74.2 | 80.5 |
Data adapted from a study on whey protein concentrates.[3]
As the data indicates, both this compound and trehalose significantly increase the denaturation temperature of whey proteins, with trehalose showing a slightly greater stabilizing effect in this particular study.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis
This protocol outlines the general steps for comparing the stabilizing effects of this compound and trehalose on a model protein.
Objective: To determine the thermal denaturation temperature (Td) of a protein in the presence and absence of lactose and trehalose.
Materials:
-
Protein of interest (e.g., Lysozyme, BSA)
-
This compound
-
Trehalose dihydrate
-
Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Differential Scanning Calorimeter with hermetic aluminum pans
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the chosen buffer at a known concentration (e.g., 10 mg/mL).
-
Prepare stock solutions of this compound and trehalose in the same buffer (e.g., 30% w/v).
-
Prepare the final samples by mixing the protein stock solution with either the sugar stock solution or plain buffer to achieve the desired final protein and sugar concentrations. A control sample with only the protein in buffer should also be prepared.
-
-
DSC Measurement:
-
Accurately pipette a small volume (e.g., 20 µL) of each sample into a hermetic aluminum pan and seal it. An identical pan with buffer only is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is expected to be fully denatured (e.g., 100°C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the protein denaturation.
-
The temperature at the apex of this peak is the denaturation temperature (Td).
-
Compare the Td values of the protein with lactose, trehalose, and the control to quantify the stabilizing effect of each sugar.
-
Figure 1: Workflow for DSC-based protein stability analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
FTIR spectroscopy can be used to monitor changes in the protein's secondary structure upon exposure to stress in the presence of stabilizers. The amide I band (1600-1700 cm⁻¹) in the infrared spectrum is particularly sensitive to the protein's secondary structure (α-helix, β-sheet, etc.).
Objective: To assess the ability of lactose and trehalose to preserve the native secondary structure of a protein during thermal stress.
Materials:
-
Protein of interest
-
This compound
-
Trehalose dihydrate
-
D₂O-based buffer (to minimize water absorbance interference in the amide I region)
-
FTIR spectrometer with a temperature-controlled cell holder
Procedure:
-
Sample Preparation:
-
Lyophilize the protein, sugars, and buffer components separately to remove H₂O.
-
Reconstitute the components in D₂O to the desired concentrations. This minimizes the large H₂O absorbance that overlaps with the amide I band.
-
-
FTIR Measurement:
-
Load the sample into the FTIR cell.
-
Record a baseline spectrum of the buffer with the respective sugar at the initial temperature.
-
Record the spectrum of the protein sample at the initial temperature (e.g., 25°C).
-
Gradually increase the temperature of the cell holder in controlled steps.
-
At each temperature step, allow the sample to equilibrate and then record the FTIR spectrum.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein sample spectrum for each temperature point.
-
Analyze the changes in the amide I band. A shift in the peak position or a change in the band shape indicates a change in the secondary structure.
-
Deconvolution of the amide I band can be performed to quantify the percentage of different secondary structural elements.
-
Compare the temperature at which significant structural changes occur for the protein with lactose, trehalose, and the control.
-
Figure 2: Workflow for FTIR-based secondary structure analysis.
Conclusion
Both this compound and trehalose are effective stabilizers for proteins, with the choice between them potentially depending on the specific protein, the nature of the stresses it will encounter, and the desired formulation characteristics. Trehalose is often considered a superior stabilizer, a reputation supported by a larger body of scientific literature and its higher glass transition temperature. However, this compound also provides significant protection and is a widely used and cost-effective excipient in the pharmaceutical industry. The experimental data presented here shows that while trehalose may offer a slight advantage in thermal stabilization for whey proteins, lactose remains a highly viable and effective option. For any given protein, empirical testing using techniques such as DSC and FTIR is recommended to determine the optimal stabilizer and concentration for a stable and efficacious final product.
References
A Comparative Guide to the Validation of HPLC Methods for D-Lactose Monohydrate Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of D-Lactose monohydrate, a critical excipient in the pharmaceutical industry. We will delve into the experimental data supporting HPLC method validation and compare its performance against other analytical techniques.
This compound is a disaccharide composed of galactose and glucose, widely used as a filler or binder in tablets and capsules.[1] Its purity is paramount to ensure the safety and efficacy of the final drug product. Common impurities can include free glucose and galactose from hydrolysis, lactulose (B1674317) from thermal isomerization, and galactooligosaccharides formed during processing.[1] Pharmaceutical grades of lactose (B1674315) typically require a purity of 99% or higher.[1]
High-Performance Liquid Chromatography (HPLC) for this compound Purity
HPLC is a powerful and widely adopted technique for the analysis of pharmaceutical ingredients due to its high sensitivity, resolution, and reproducibility.[2] For a substance like lactose that lacks a UV chromophore, Refractive Index Detection (RID) is a common choice.
Experimental Protocol: A Validated RP-HPLC-RID Method
This protocol is a synthesis of validated methods described in the literature.[3][4]
1. Instrumentation:
-
HPLC system with a refractive index detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Benson Polymeric BP-OA, L17 (Strong cation-exchange resin), 300 x 7.8 mm, 9 µm[4]
-
Mobile Phase: Isocratic mixture of water and methanol (B129727) (80:20, v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 10 µL[4]
-
Column Temperature: 40°C
-
Detector: Refractive Index Detector (RID)[3]
-
Run Time: Approximately 10 minutes[4]
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters: The method is validated according to the International Conference on Harmonisation (ICH) guidelines (Q2A and Q2B).[5][6]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or excipients.[7] This is demonstrated by the separation of the lactose peak from any potential impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7] This is typically evaluated over a range of 80% to 120% of the target concentration.[7]
-
Accuracy: The closeness of the test results to the true value.[7] It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. The mean recovery should be 100 ± 2%.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is expressed as the Relative Standard Deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.[2]
-
Intermediate Precision: Analysis of replicate samples on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitated, respectively, with acceptable precision and accuracy.[7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: HPLC Validation Parameters
The following table summarizes typical validation data for an HPLC-RID method for this compound purity.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Specificity | Resolution of lactose peak from impurities | Baseline resolution achieved |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80% - 120% of target concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 1.5 µg/mL |
| Robustness | No significant impact on results | Method is robust to minor changes in flow rate and mobile phase composition |
Experimental Workflow for HPLC Method Validation
Comparison with Alternative Purity Assessment Methods
While HPLC is a robust method, other techniques can also be employed for the analysis of lactose. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the sample matrix, and the available instrumentation.[8]
| Method | Principle | Advantages | Disadvantages |
| HPLC-RID | Chromatographic separation based on polarity, with detection based on changes in the refractive index of the eluent. | High precision, accuracy, and specificity for separating related sugars.[2] | Requires a dedicated HPLC system and can be time-consuming for sample preparation and analysis. |
| Enzymatic Methods | Lactose is hydrolyzed by β-galactosidase to glucose and galactose, which are then quantified.[8] | Highly specific to lactose. | Can be time-consuming and may require extensive reagent preparation. |
| Gas Chromatography (GC) | Volatile derivatives of lactose are separated and detected. | High sensitivity and resolution. | Requires derivatization of the lactose molecule, which can be a complex and time-consuming step.[8] |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light by the sample. | Rapid, non-destructive, and suitable for online process monitoring.[8] | Less sensitive than HPLC and requires chemometric modeling for quantitative analysis. |
| Polarimetry | Measures the rotation of plane-polarized light caused by the chiral lactose molecule. | Simple and rapid. | Non-specific, as other chiral molecules can interfere with the measurement.[8] |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. | Extremely sensitive and specific, capable of identifying and quantifying trace impurities.[9] | High instrument cost and complexity. |
Conclusion
The validation of an analytical method is crucial to ensure the quality and consistency of pharmaceutical products. For the determination of this compound purity, HPLC with refractive index detection stands out as a reliable and accurate method. It offers excellent specificity for separating lactose from its potential impurities, a critical requirement for ensuring the quality of this widely used excipient. While alternative methods exist, each with its own set of advantages and limitations, the validated HPLC-RID method remains a gold standard in the pharmaceutical industry for its robustness, precision, and accuracy. The choice of the most suitable method will ultimately depend on the specific analytical needs and available resources.
References
- 1. veeprho.com [veeprho.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. [PDF] DEVELOPMENT AND VALIDATION OF RP-HPLC RID METHOD FOR LACTOSE MONOHYDRATE IN SOLID DOSAGE FORMS Narasimha | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. assayprism.com [assayprism.com]
- 8. download.cdrfoodlab.com [download.cdrfoodlab.com]
- 9. ricerca.uniba.it [ricerca.uniba.it]
A Comparative Analysis of Pharmaceutical Lactose Grades for Solid Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
Lactose (B1674315), a disaccharide derived from milk, is a cornerstone excipient in the pharmaceutical industry, valued for its versatility, cost-effectiveness, and well-established safety profile.[1][2] It serves multiple functions in oral solid dosage forms, including as a diluent, filler, binder, and carrier for active pharmaceutical ingredients (APIs).[1][3] However, not all lactose is created equal. The manufacturing process significantly influences its physicochemical properties, giving rise to various grades with distinct performance characteristics.[3] This guide provides a comparative analysis of common pharmaceutical lactose grades, supported by experimental data, to aid in the selection of the optimal grade for specific formulation needs.
Key Performance Indicators of Pharmaceutical Lactose
The suitability of a lactose grade for a particular application, such as direct compression, wet granulation, or capsule filling, is determined by several key performance indicators:
-
Flowability: The ability of a powder to flow consistently is crucial for uniform die filling and weight consistency in high-speed tableting and capsule filling operations.[4]
-
Compressibility: This refers to the ability of the powder to form a robust tablet under pressure. Good compressibility ensures tablets of adequate hardness and low friability.[5]
-
Dilution Potential: The ability of an excipient to be mixed with an API without segregation and still maintain good flow and compaction properties.
-
Dissolution: The rate at which a tablet disintegrates and the API is released is a critical factor for bioavailability. The properties of the lactose can influence this process.[6]
Comparative Data of Lactose Grades
The following tables summarize the typical properties and performance data for various grades of pharmaceutical lactose. The data presented is a synthesis of information from multiple sources and should be considered as a general guide. Specific values may vary between manufacturers.
| Lactose Grade | Manufacturing Process | Typical Particle Size (µm) | Morphology | Key Characteristics | Primary Applications |
| Milled Lactose Monohydrate | Mechanical milling of α-lactose monohydrate crystals.[7] | 1 - 100 | Fine, sharp-edged particles.[7][8] | Cohesive powder with good compaction and blending properties.[3][7] | Wet granulation, dry granulation, blends, and premixes.[2][3] |
| Sieved Lactose Monohydrate | Sieving of α-lactose monohydrate crystals.[3] | 50 - 250 | Coarse particles with a narrow particle size distribution.[3] | Excellent flowability.[3][7] | Capsules, sachets, and as a flow improver in granulation.[1][3] |
| Spray-Dried Lactose | Spray drying a suspension of fine α-lactose monohydrate.[9] | 100 - 200 | Spherical agglomerates of fine lactose crystals in an amorphous matrix.[9] | Excellent flowability and compressibility due to the presence of amorphous lactose.[5][9] | Direct compression tableting.[9] |
| Anhydrous Lactose | Roller-drying a lactose solution at high temperature.[10] | Varies | "Kite-like" crystals.[10] | Good compactibility, suitable for moisture-sensitive APIs due to low water content.[2][11] | Direct compression, especially for moisture-sensitive drugs.[2] |
| Granulated Lactose | Agglomeration of fine lactose particles.[3] | 100 - 300 | Granules of fine lactose particles.[3] | Good flowability and compaction properties.[3] | Direct compression tableting.[3] |
| Inhalation Grade Lactose | Milling, sieving, or micronization to achieve specific particle sizes.[12][13] | 1 - 215 | Varies depending on the specific grade (milled, sieved).[13] | Precisely controlled particle size distribution to act as a carrier for fine drug particles.[12][14] | Dry powder inhalers (DPIs).[12][14] |
| Lactose Grade | Flowability (Carr's Index) | Compressibility (Heckel Plot Yield Pressure - Py in MPa) | Tablet Tensile Strength (MPa) at a given compression force | Disintegration Time |
| Milled Lactose Monohydrate | Poor (>25)[5] | High (Least compressible)[5] | Lower, increases with decreased particle size.[15] | Dependent on formulation. |
| Sieved Lactose Monohydrate | Good to Excellent (<15)[8] | Moderate | Moderate | Dependent on formulation. |
| Spray-Dried Lactose | Excellent (<15)[9] | Low (Highly compressible)[5][16] | High, superior compactibility.[9] | Can be rapid due to porous tablet structure.[17] |
| Anhydrous Lactose | Good | Moderate to Low | High, forms strong tablets.[5][18] | Generally faster than lactose monohydrate.[19] |
| Granulated Lactose | Excellent | Low | High | Dependent on formulation.[20] |
| Inhalation Grade Lactose | Varies (engineered for specific device) | Not a primary parameter | Not applicable | Not applicable |
Note: The values for Carr's Index, Heckel Plot Yield Pressure, and Tablet Tensile Strength are relative comparisons based on published literature. Exact values can vary significantly based on the specific grade, manufacturer, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of lactose functionality. Below are outlines for key experiments.
Powder Flowability Assessment
Objective: To determine the flow characteristics of the lactose powder.
Methods:
-
Carr's Index and Hausner Ratio:
-
Weigh a specific amount of the lactose powder.
-
Gently pour the powder into a graduated cylinder and record the unsettled apparent volume (V₀).
-
Tap the cylinder mechanically for a defined number of times (e.g., 100, 500, 1250 taps) until the volume is constant, and record the tapped volume (Vf).
-
Calculate the bulk density (mass/V₀) and tapped density (mass/Vf).
-
Calculate Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Calculate Hausner Ratio = Tapped Density / Bulk Density.[9]
-
-
Angle of Repose:
-
Allow the powder to flow through a funnel onto a flat horizontal surface.
-
Measure the height (h) and radius (r) of the resulting powder cone.
-
Calculate the Angle of Repose (θ) = tan⁻¹(h/r).[4]
-
Compressibility Evaluation
Objective: To assess the ability of the lactose to be compressed into a tablet.
Method: Heckel Plot Analysis
-
Compress a known weight of lactose powder in a die at various compression pressures using a tablet press or compaction simulator.[16]
-
For each compression, record the applied pressure (P) and the relative density (D) of the compact.[16]
-
Plot ln(1/(1-D)) versus the applied pressure (P).[16]
-
The linear portion of the plot corresponds to the plastic deformation of the material. The inverse of the slope of this linear region gives the mean yield pressure (Py). A lower Py value indicates better compressibility.[16]
Tabletability and Compactibility Assessment
Objective: To measure the mechanical strength of the tablets produced.
Method: Tablet Tensile Strength
-
Produce tablets of a specific weight and diameter at different compression forces.
-
Measure the thickness (t) and diameter (d) of each tablet.
-
Measure the force (F) required to fracture the tablet diametrically using a tablet hardness tester.
-
Calculate the tensile strength (σ) using the formula: σ = 2F / (πdt).[15]
-
Plot tensile strength versus compression force to generate a tabletability profile.
Dissolution and Disintegration Testing
Objective: To evaluate the drug release characteristics from tablets made with different lactose grades.
Method: USP Disintegration and Dissolution Apparatus
-
Disintegration: Place a tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using a specified medium (e.g., water or simulated gastric fluid) at 37°C. Record the time taken for all tablets to disintegrate completely.
-
Dissolution: Place a tablet in the dissolution apparatus containing a specified dissolution medium at 37°C. Withdraw samples at predetermined time intervals and analyze the amount of API dissolved using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). Plot the percentage of drug released versus time.[21]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of different lactose grades in a direct compression tableting process.
Caption: Workflow for evaluating pharmaceutical lactose grades.
Conclusion
The selection of an appropriate grade of pharmaceutical lactose is a critical step in the development of robust solid dosage forms. Milled lactose is a traditional choice for wet granulation, while sieved grades offer excellent flow for capsule filling.[1][3] For direct compression, spray-dried and granulated lactose grades are often preferred due to their superior flowability and compressibility.[5][9] Anhydrous lactose provides a distinct advantage for moisture-sensitive formulations.[2] A thorough understanding of the physicochemical properties of each grade, supported by experimental data, enables formulators to make informed decisions, leading to efficient product development and a high-quality final product.
References
- 1. Lactose in Pharmaceutical Applications [drug-dev.com]
- 2. pharmainform.com [pharmainform.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. meggle-excipients.com [meggle-excipients.com]
- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 10. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 11. What is the difference between lactose and anhydrous lactose? - AUCO [aucoindustry.com]
- 12. dfepharma.com [dfepharma.com]
- 13. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 14. dfepharma.com [dfepharma.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Evaluation of Lactose-Based Direct Tableting Agents’ Compressibility Behavior Using a Compaction Simulator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. redalyc.org [redalyc.org]
- 19. researchgate.net [researchgate.net]
- 20. dfepharma.com [dfepharma.com]
- 21. ijpsjournal.com [ijpsjournal.com]
evaluating the efficacy of D-Lactose monohydrate as a cryoprotectant against other sugars
In the realm of cryopreservation, the selection of an appropriate cryoprotectant is paramount to maintaining the viability and functionality of biological materials upon thawing. While dimethyl sulfoxide (B87167) (DMSO) has traditionally been the gold standard, its inherent cytotoxicity has driven the search for less harmful alternatives. Among these, sugars, particularly disaccharides, have emerged as promising cryoprotective agents. This guide provides a comprehensive evaluation of the efficacy of D-Lactose monohydrate as a cryoprotectant, drawing objective comparisons with other common sugars such as sucrose (B13894) and trehalose (B1683222), supported by experimental data.
Comparative Analysis of Cryoprotective Efficacy
The efficacy of a cryoprotectant is determined by its ability to mitigate the damaging effects of freezing, such as ice crystal formation and osmotic stress. The following tables summarize quantitative data from various studies, comparing key cryoprotective properties of this compound against other sugars.
Table 1: Post-Thaw Viability of Lactobacillus casei After Freeze-Drying
| Cryoprotectant | Reduction in Viable Cell Count (log CFU/g) | Reference |
| D-Lactose | 0.38 | [1] |
| Trehalose | 0.84 | [1] |
| Control (None) | 1.70 | [1] |
These data suggest that for the cryopreservation of Lactobacillus casei, this compound offers superior protection compared to trehalose, resulting in a significantly smaller loss of viable cells after the freeze-drying process.[1]
Table 2: Physical Properties Relevant to Cryoprotection
| Sugar | Glass Transition Temperature (Tg) of Pure Anhydrous Form (°C) | Ice Recrystallization Inhibition (IRI) | Reference |
| D-Lactose | ~105 | Potent Inhibitor | [2][3] |
| Sucrose | ~60 | Potent Inhibitor | [3][4] |
| Trehalose | ~106 | Potent Inhibitor | [3][4] |
The glass transition temperature (Tg) is a critical parameter for cryoprotectants, as a higher Tg contributes to the formation of a stable glassy matrix that inhibits ice crystal growth during storage. This compound exhibits a high Tg, comparable to that of trehalose and significantly higher than sucrose.[2][4] All three disaccharides are potent inhibitors of ice recrystallization, a major cause of cellular damage during thawing.[3]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cryopreservation studies, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in this guide.
Protocol 1: Cryopreservation of Lactobacillus casei
This protocol is adapted from studies evaluating the cryoprotective effects of sugars on probiotic bacteria.
-
Cell Culture and Harvesting: Lactobacillus casei is cultured in an appropriate broth medium (e.g., MRS broth) to the late logarithmic growth phase. The cells are then harvested by centrifugation at 5000 x g for 10 minutes at 4°C. The cell pellet is washed twice with a sterile saline solution.
-
Cryoprotectant Solution Preparation: Prepare a 10% (w/v) solution of the desired sugar (this compound or trehalose) in sterile distilled water and filter-sterilize.
-
Cryopreservation: Resuspend the washed cell pellet in the cryoprotectant solution to a final cell density of approximately 10^10 CFU/mL. Aliquot the cell suspension into cryovials.
-
Freeze-Drying: The cryovials are subjected to a freeze-drying cycle. This typically involves freezing the samples to -40°C and then applying a vacuum to sublimate the ice.
-
Viability Assessment: Post-freeze-drying, the samples are rehydrated in a suitable medium. The number of viable cells is determined by plating serial dilutions on MRS agar (B569324) plates and counting the colony-forming units (CFU) after incubation at 37°C for 48 hours. The reduction in viable cell count is calculated relative to the initial cell count before freeze-drying.
Protocol 2: Mammalian Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the viability of mammalian cells after cryopreservation.
-
Cell Culture: Culture the desired mammalian cell line (e.g., human hepatocytes, mesenchymal stem cells) under standard conditions.
-
Cryopreservation: Harvest the cells and resuspend them in a cryopreservation medium containing the test sugar (e.g., 0.2 M D-Lactose, sucrose, or trehalose) and a low concentration of a penetrating cryoprotectant like DMSO (e.g., 5%). Cool the cells at a controlled rate of -1°C/minute to -80°C, and then transfer to liquid nitrogen for long-term storage.
-
Thawing: Rapidly thaw the cryopreserved cells in a 37°C water bath.
-
Cell Seeding: Plate the thawed cells in a 96-well plate at a predetermined density and allow them to adhere and recover for 24 hours.
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Mechanisms of Cryoprotection and Experimental Workflow
The cryoprotective effects of sugars are primarily attributed to two main mechanisms: the "water replacement hypothesis," where sugar molecules replace water in the hydration shell of biomolecules, and the "vitrification hypothesis," where the high viscosity of the sugar solution upon cooling leads to the formation of a glassy, non-crystalline solid that prevents ice crystal formation.
The following diagrams illustrate the experimental workflow for evaluating cryoprotectants and a simplified representation of the cryoprotection mechanism.
References
assessing the impact of D-Lactose monohydrate on API stability
For Researchers, Scientists, and Drug Development Professionals
D-Lactose monohydrate is a cornerstone excipient in the pharmaceutical industry, valued for its cost-effectiveness, compressibility, and established safety profile. However, its interaction with certain Active Pharmaceutical Ingredients (APIs), particularly those containing primary or secondary amine functional groups, can significantly compromise drug stability. This guide provides a comprehensive comparison of this compound with alternative excipients, supported by experimental data and detailed protocols to aid in the formulation of stable and effective solid dosage forms.
The Maillard Reaction: A Primary Cause of Instability
The most significant chemical interaction between this compound and amine-containing APIs is the Maillard reaction. This non-enzymatic browning reaction occurs between the reducing sugar (lactose) and the amine group of the API, leading to the formation of a Schiff base and subsequent Amadori rearrangement.[1][2][3] This cascade of reactions can result in discoloration of the dosage form and, more critically, the degradation of the API, leading to a loss of potency and the formation of potentially harmful degradants.[1][4] The reaction is accelerated by heat and moisture.[1]
Impact of Lactose's Physical Properties on API Stability
The stability of an API in the presence of lactose (B1674315) is not solely dependent on the presence of an amine group; the physical form of the lactose also plays a crucial role.
-
Crystalline vs. Amorphous Lactose: Amorphous lactose is more chemically reactive and hygroscopic than its crystalline counterpart.[5] The presence of amorphous regions, which can be induced during pharmaceutical processing like milling and spray-drying, can significantly increase the rate of the Maillard reaction.[6]
Comparative Performance of this compound and Alternatives
The choice of excipient is critical when formulating amine-containing APIs or moisture-sensitive compounds. The following tables summarize the comparative performance of this compound against common alternatives.
Table 1: Impact of Excipients on the Stability of an Amine-Containing API (Illustrative Data)
| Excipient | API Degradation (%) after 3 months at 40°C/75% RH | Observations |
| This compound | 15.2 | Significant browning observed. |
| Microcrystalline Cellulose | 2.1 | No significant discoloration. |
| Mannitol | 1.8 | No discoloration.[7] |
| Dicalcium Phosphate | 2.5 | Slight discoloration noted in some studies. |
Table 2: Comparative Properties of Common Pharmaceutical Fillers
| Property | This compound | Microcrystalline Cellulose (MCC) | Mannitol | Dicalcium Phosphate (DCP) |
| API Compatibility (Amine Drugs) | Poor (Maillard Reaction)[1][4] | Good | Excellent[7] | Good |
| Hygroscopicity | Low | Moderate | Low[7] | Low |
| Compressibility | Good | Excellent | Good | Fair to Good |
| Flowability | Fair to Good | Poor to Fair | Good | Good |
| Solubility in Water | Soluble | Insoluble | Soluble | Insoluble |
Experimental Protocols for Assessing API-Excipient Compatibility
To rigorously assess the potential for interactions between an API and excipients like this compound, a series of experimental studies are recommended.
Differential Scanning Calorimetry (DSC) for Initial Screening
DSC is a rapid thermal analysis technique used to detect physical and chemical interactions between an API and an excipient.[8][9]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the pure API, the pure excipient, and a 1:1 physical mixture of the API and excipient into separate aluminum DSC pans.
-
Instrument Setup: Place the pans in the DSC instrument. Use an empty pan as a reference.
-
Thermal Analysis: Heat the samples at a constant rate, typically 10°C/min, from ambient temperature to a temperature above the melting point of the API.
-
Data Analysis: Compare the thermogram of the physical mixture to the thermograms of the individual components. The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting point of the API in the mixture can indicate an interaction.[8]
Accelerated Stability Studies
Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes of a drug product by using exaggerated storage conditions.[10][11]
Protocol:
-
Formulation Preparation: Prepare tablets or capsules of the API with this compound and with alternative excipients.
-
Storage Conditions: Store the formulations in controlled environment chambers at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for a period of 3 to 6 months.[11][12]
-
Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[13]
-
Analysis: Analyze the samples for API content, degradation products, and physical changes (e.g., color, hardness, dissolution). High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying the API and its degradation products.[14]
HPLC Method for Quantification of API and Degradation Products
A stability-indicating HPLC method is crucial for accurately measuring the extent of API degradation.
Protocol:
-
Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A common mobile phase for separating an API from its Maillard reaction products is a gradient or isocratic mixture of an aqueous buffer (e.g., 0.5% aqueous phosphoric acid) and an organic solvent like acetonitrile.[15]
-
Flow Rate: A typical flow rate is 0.7-1.0 mL/min.[15]
-
Detection: Use a UV detector at a wavelength where the API and its degradation products have significant absorbance.
-
Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizing the Maillard Reaction and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the Maillard reaction pathway and a typical experimental workflow for assessing API-excipient compatibility.
Caption: The Maillard reaction pathway between an amine-containing API and lactose.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Maillard Reaction [futurelearn.com]
- 3. byjus.com [byjus.com]
- 4. Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. www3.paho.org [www3.paho.org]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. lnct.ac.in [lnct.ac.in]
- 13. japsonline.com [japsonline.com]
- 14. longdom.org [longdom.org]
- 15. Synthesis and Characterization of Maillard Reaction Products of Salbutamol and Terbutaline with Lactose and Development and Validation of an LC Method for the Determination of Salbutamol and Terbutaline in the Presence of These Impurities - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Pillar of a Pill: Validating D-Lactose Monohydrate as a Non-Toxic Excipient
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical formulation, the role of excipients is paramount. These inactive ingredients are the unsung heroes that ensure the stability, bioavailability, and manufacturability of drug products. Among the most widely used excipients is D-Lactose monohydrate, a disaccharide derived from milk. Its popularity stems from its excellent compressibility, flowability, and cost-effectiveness. However, a critical aspect for any excipient is its safety profile. This guide provides a comprehensive validation of this compound as a non-toxic excipient, comparing its performance with common alternatives and presenting supporting experimental data.
Comparative Toxicity Analysis
The safety of an excipient is primarily determined by its potential to elicit toxic effects. Key metrics used in toxicological assessments include the LD50 (Lethal Dose, 50%), which represents the dose required to be lethal to 50% of a test population, and the NOAEL (No-Observed-Adverse-Effect Level), the highest dose at which no adverse effects are observed. A higher LD50 and NOAEL generally indicate lower toxicity.
This compound exhibits a very high oral LD50 in rats, exceeding 10,000 mg/kg, categorizing it as practically non-toxic. Adverse effects such as abdominal distension and diarrhea have been noted in rodent studies, but only at very high dietary concentrations. These effects are largely attributed to metabolic overload and osmotic effects rather than inherent toxicity, and are not considered relevant at the levels used in pharmaceutical formulations.[1] The primary concern in humans is lactose (B1674315) intolerance, a condition caused by a deficiency of the lactase enzyme. However, the amount of lactose in a typical solid dosage form is generally well below the threshold that would trigger symptoms in most lactose-intolerant individuals.[2]
To provide a clear perspective on the safety of this compound, the following table compares its acute and subchronic oral toxicity data with that of common alternative excipients.
| Excipient | Animal Model | Oral LD50 (mg/kg) | 90-Day Oral NOAEL (mg/kg/day) | Key Observations |
| This compound | Rat | > 10,000 | Not specified, but high doses tolerated | Practically non-toxic. High doses may cause osmotic diarrhea.[1] |
| Mannitol | Mouse | 22,000 | - | Low acute toxicity.[3] |
| Rat | 17,300 | 7,500 (in a 2-year study) | No evidence of carcinogenicity.[4] | |
| Dog | - | 310 (in a 6-month inhalation study) | Target organ for inhalation is the respiratory system.[4] | |
| Sorbitol | Mouse | 23,200 (male), 25,700 (female) | - | Low acute toxicity.[5] |
| Rat | 17,500 (male), 15,900 (female) | - | High doses can have a laxative effect. | |
| Xylitol | Mouse | > 20,000 | - | Wide margin of safety in most species, but toxic to dogs.[6] |
| Rat | > 4,000 | - | Can cause hypoglycemia and liver toxicity in dogs.[6][7] | |
| Microcrystalline Cellulose | Rat | > 5,000 | - | Generally regarded as safe (GRAS). |
| Starch (Corn) | Rat | > 20,000 | 10,000 | Considered non-toxic.[8] |
Note: The availability of directly comparable NOAEL data across all excipients for the same species and study duration is limited. The data presented is based on available literature and regulatory submissions.
Experimental Protocols for Toxicity Assessment
The validation of an excipient's safety relies on a battery of standardized toxicological studies. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Acute Oral Toxicity Study (OECD Guideline 420, 423, or 425)
-
Objective: To determine the short-term toxicity of a single oral dose of the excipient and to estimate the LD50.
-
Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive).
-
Methodology:
-
Dose Selection: A sighting study may be performed with a small number of animals to determine the appropriate starting dose range.
-
Administration: The excipient is administered by gavage in a suitable vehicle (e.g., water or corn oil).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to examine for any abnormalities in organs and tissues.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods. The study also provides information on the nature of any toxic effects.
Subchronic Oral Toxicity Study (90-Day Study in Rodents - OECD Guideline 408)
-
Objective: To evaluate the potential adverse effects of repeated oral administration of the excipient over a 90-day period. This study helps to identify target organs of toxicity and to determine a NOAEL.
-
Test System: Rats are the preferred rodent species. Both sexes are used.
-
Methodology:
-
Dose Groups: At least three dose levels (low, mid, and high) and a control group are used. The highest dose should induce some toxicity but not significant mortality.
-
Administration: The excipient is administered daily, typically mixed in the diet, dissolved in drinking water, or by gavage, for 90 consecutive days.
-
In-life Observations: Detailed clinical observations, body weight, and food/water consumption are recorded regularly. Ophthalmoscopic examinations are also performed.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also analyzed.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination (histopathology).
-
-
Data Analysis: The data are statistically analyzed to identify any dose-related effects. The NOAEL is determined as the highest dose at which no treatment-related adverse effects are observed.
Genotoxicity Testing (ICH Guideline S2(R1))
-
Objective: To assess the potential of the excipient to cause damage to genetic material (DNA). A standard battery of tests is recommended to cover different genotoxic endpoints.
-
Standard Test Battery:
-
A test for gene mutation in bacteria (Ames test): This in vitro test uses different strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base pair substitutions and frameshifts).
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay (MLA): These tests evaluate the potential to induce chromosomal aberrations or mutations in mammalian cells.
-
An in vivo test for genotoxicity: This is typically a micronucleus test in rodent hematopoietic cells, which detects damage to chromosomes or the mitotic apparatus.
-
-
Methodology: Each test has a specific protocol involving exposure of the test system (bacteria, mammalian cells, or animals) to the excipient at various concentrations or doses, followed by an assessment of the specific genetic endpoint.
-
Data Interpretation: The results are evaluated to determine if the excipient has genotoxic potential. Positive results in any of these assays may trigger further investigation.
Visualizing Key Processes
To further aid in the understanding of the biological and experimental aspects of this compound, the following diagrams have been generated.
Caption: Metabolic pathway of D-Lactose in the small intestine.
Caption: Generalized workflow for non-clinical toxicity testing of a new pharmaceutical excipient.
Conclusion
The comprehensive review of available toxicological data strongly supports the validation of this compound as a non-toxic excipient for pharmaceutical use. Its high LD50, coupled with the fact that adverse effects are only observed at doses far exceeding those used in drug formulations, underscores its safety. While common alternatives also generally exhibit low toxicity, this compound's long history of safe use, extensive documentation, and favorable physicochemical properties continue to make it a primary choice for formulators. For drug development professionals, a thorough understanding of the safety profiles of all excipients is crucial for ensuring patient safety and regulatory compliance. The data and protocols presented in this guide provide a robust framework for the objective evaluation of this compound in this context.
References
- 1. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1) - ECA Academy [gmp-compliance.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. 616. Mannitol (WHO Food Additives Series 21) [inchem.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. softcoatedwheatens.co.uk [softcoatedwheatens.co.uk]
- 7. dvm360.com [dvm360.com]
- 8. ecronicon.net [ecronicon.net]
A Comparative Analysis of D-Lactose Monohydrate and Mannitol as Lyoprotectants for Biopharmaceuticals
For researchers, scientists, and drug development professionals, the selection of an appropriate lyoprotectant is a critical step in ensuring the stability and efficacy of lyophilized biopharmaceuticals. This guide provides an objective comparison of two commonly used lyoprotectants, D-Lactose monohydrate and mannitol (B672), supported by experimental data to inform formulation development.
The process of lyophilization, or freeze-drying, subjects sensitive biological molecules to harsh conditions, including freezing and dehydration stresses. Lyoprotectants are essential excipients that protect proteins and other biologics from degradation during this process and subsequent storage. This compound, a disaccharide, and mannitol, a sugar alcohol, are both widely employed in lyophilized formulations, yet they confer stability through different mechanisms and possess distinct physicochemical properties. This comparative study delves into their performance as lyoprotectants, focusing on their thermal characteristics and their impact on protein stability.
Thermal Properties: A Foundation for Formulation Design
The critical thermal properties of a lyoprotectant, namely the glass transition temperature of the maximally freeze-concentrated solution (Tg') and the collapse temperature (Tc), are paramount in the design of a robust lyophilization cycle. The Tg' represents the temperature at which the amorphous matrix transitions from a rigid, glassy state to a more mobile, rubbery state. To maintain protein stability, the product temperature during primary drying should ideally be kept below the Tg'. The collapse temperature is the temperature at which the lyophilized cake loses its structure, and it is typically a few degrees Celsius higher than the Tg'.[1][2][3]
| Thermal Property | This compound | Mannitol | Reference |
| Glass Transition Temperature (Tg') | ~ -31 °C | ~ -32 °C (amorphous form) | [4][5] |
| Collapse Temperature (Tc) | Typically a few degrees above Tg' | Typically a few degrees above Tg' (for the amorphous fraction) | [1][2] |
| Eutectic Melting Temperature (Teu) | Not applicable (amorphous) | ~ -1.5 °C (crystalline form) | [5] |
Note: Mannitol's thermal behavior is complex due to its propensity to crystallize. The Tg' value is for the amorphous fraction. Crystalline mannitol has a eutectic melting temperature (Teu), which allows for higher primary drying temperatures.
Impact on Protein Stability: The Core of Lyoprotection
The primary role of a lyoprotectant is to preserve the native structure and biological activity of the protein. This compound and mannitol achieve this through different primary mechanisms.
This compound: As a disaccharide that readily forms an amorphous, glassy matrix, lactose (B1674315) is a prime example of a lyoprotectant that works through the principles of vitrification and water replacement .
-
Vitrification: During freeze-drying, lactose forms a highly viscous, amorphous solid that entraps protein molecules, thereby restricting their mobility and preventing aggregation and degradation.[6][7]
-
Water Replacement Theory: Lactose molecules form hydrogen bonds with the protein, effectively replacing the water molecules that are removed during drying. This helps to maintain the protein's native conformation.[6]
Mannitol: Mannitol is often used as a bulking agent due to its ability to crystallize, which imparts a rigid and elegant structure to the lyophilized cake.[8] However, its role as a primary lyoprotectant is more nuanced.
-
Crystallinity and Protein Exclusion: While crystalline mannitol provides excellent cake structure and allows for more aggressive (faster and warmer) primary drying cycles, this crystallinity can be detrimental to protein stability.[8] During crystallization, protein molecules can be excluded from the growing mannitol crystals, leading to phase separation and the formation of protein-rich amorphous regions with potentially poor stability.
-
Amorphous Mannitol as a Stabilizer: When mannitol remains partially or fully amorphous, it can act as a lyoprotectant through vitrification, similar to lactose. However, achieving and maintaining amorphous mannitol can be challenging due to its strong crystallization tendency.
| Performance Indicator | This compound | Mannitol | Reference |
| Primary Stabilization Mechanism | Vitrification, Water Replacement | Bulking Agent (crystalline), Vitrification (amorphous) | [6][8] |
| Protein Aggregation | Generally low due to effective vitrification | Can be higher if protein is excluded from the crystalline matrix | [4][9] |
| Cake Appearance | Can be prone to collapse if drying temperature exceeds Tc | Generally provides a robust and elegant cake structure (crystalline form) | [8] |
| Primary Drying Time | Typically longer due to lower critical temperatures | Can be shorter due to higher eutectic temperature of the crystalline form | [10] |
Experimental Protocols
Below are representative experimental protocols for the characterization of lyoprotectants and the assessment of protein stability.
Determination of Thermal Properties (Tg' and Tc)
Methodology: Differential Scanning Calorimetry (DSC) for Tg'
-
Sample Preparation: Prepare aqueous solutions of the lyoprotectant (e.g., 10% w/v) with and without the model protein at a relevant concentration.
-
Sample Encapsulation: Accurately weigh 10-20 µL of the solution into an aluminum DSC pan and hermetically seal it.
-
Thermal Cycling:
-
Equilibrate the sample at 20 °C.
-
Cool the sample to -70 °C at a controlled rate (e.g., 5 °C/min).
-
Hold isothermally for 5 minutes.
-
Heat the sample to 20 °C at a controlled rate (e.g., 5 °C/min).
-
-
Data Analysis: Determine the glass transition temperature (Tg') from the midpoint of the shift in the heat flow curve during the heating phase.[1]
Methodology: Freeze-Drying Microscopy (FDM) for Tc
-
Sample Preparation: Place a small droplet of the formulation onto a microscope stage.
-
Freezing: Cool the stage to a low temperature (e.g., -50 °C) to freeze the sample.
-
Drying: Apply a vacuum and gradually increase the stage temperature at a controlled rate (e.g., 1 °C/min).
-
Observation: Visually observe the sample through the microscope. The collapse temperature (Tc) is identified as the temperature at which the dried portion of the sample begins to lose its structure and flow.[1][3]
Lyophilization Cycle for Protein Stability Assessment
-
Formulation Preparation: Prepare solutions containing the model protein (e.g., 10 mg/mL) and the lyoprotectant (this compound or mannitol) at a suitable concentration (e.g., 5% w/v) in a relevant buffer.
-
Filling: Dispense the formulation into glass vials.
-
Freezing:
-
Load the vials onto the freeze-dryer shelf at 5 °C.
-
Ramp the shelf temperature to -40 °C at 1 °C/min.
-
Hold at -40 °C for at least 2 hours.
-
-
Primary Drying:
-
Reduce the chamber pressure to 100 mTorr.
-
Ramp the shelf temperature to a temperature below the critical temperature of the formulation (e.g., -35 °C for lactose, or a higher temperature such as -25 °C for a formulation with crystalline mannitol).
-
Hold until all the ice is sublimed, as indicated by product temperature sensors and pressure monitoring.
-
-
Secondary Drying:
-
Ramp the shelf temperature to 25 °C at 0.2 °C/min.
-
Hold at 25 °C for at least 6 hours to remove residual moisture.
-
-
Stoppering: Backfill the chamber with nitrogen and stopper the vials under vacuum.
Post-Lyophilization Protein Stability Analysis
Methodology: Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Reconstitution: Reconstitute the lyophilized cake with water or an appropriate buffer.
-
Sample Preparation: Dilute the reconstituted sample to a suitable concentration for analysis.
-
Chromatography: Inject the sample onto an SEC column. The mobile phase should be non-denaturing.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Quantify the percentage of soluble aggregates by integrating the peak areas of the monomer and aggregate peaks.[11][12]
Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: For solid-state analysis, mix a small amount of the lyophilized powder with potassium bromide (KBr) and press into a pellet. For solution-state analysis, reconstitute the cake and measure in a suitable liquid cell.
-
Spectral Acquisition: Acquire the FTIR spectrum over the amide I region (approximately 1600-1700 cm⁻¹).
-
Data Analysis: Analyze the second derivative of the amide I band to identify and quantify the different secondary structural elements (α-helix, β-sheet, etc.). Compare the spectra of the protein before and after lyophilization to assess conformational changes.[13]
Visualizing the Mechanisms and Workflow
Caption: Mechanisms of lyoprotection for lactose and mannitol.
Caption: Experimental workflow for comparative analysis.
Conclusion
The choice between this compound and mannitol as a lyoprotectant is not straightforward and depends on the specific requirements of the biopharmaceutical product.
-
This compound is an excellent choice when the primary goal is to maximize protein stability through the formation of a stable amorphous matrix. Its ability to protect via both vitrification and water replacement makes it a robust stabilizer for sensitive proteins. However, formulations with lactose may require more conservative and longer primary drying cycles due to its lower collapse temperature.
-
Mannitol excels as a bulking agent, providing a physically robust and elegant cake, which can be advantageous for product presentation and reconstitution. Its crystalline nature allows for more efficient and shorter lyophilization cycles. However, the potential for protein destabilization due to exclusion from the crystalline phase is a significant consideration. The use of mannitol as a primary lyoprotectant is most effective when it can be maintained in an amorphous state, often in combination with other amorphous stabilizers.
Ultimately, the optimal lyoprotectant strategy may involve a combination of excipients to leverage the benefits of both amorphous and crystalline components. Empirical testing with the specific protein of interest is crucial to determine the most effective formulation for ensuring long-term stability and efficacy.
References
- 1. Frontiers | Detection of Collapse and Crystallization of Saccharide, Protein, and Mannitol Formulations by Optical Fibers in Lyophilization [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. to carry out thermal characterization of a product before lyophilization? [a3p.org]
- 6. mdpi.com [mdpi.com]
- 7. Principles of Vitrification as a Method of Cryopreservation in Reproductive Biology and Medicine (Chapter 6) - Fertility Preservation [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Mannitol hemihydrate in lyophilized protein formulations:Impact of its dehydration during storage on sucrose crystallinity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lyonavigator.com [lyonavigator.com]
- 11. Predicting Protein Aggregation during Storage in Lyophilized Solids Using Solid State Amide Hydrogen/Deuterium Exchange with Mass Spectrometric Analysis (ssHDX-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of D-Lactose Monohydrate: A Guide for Laboratory Professionals
D-Lactose monohydrate, a common excipient in the pharmaceutical industry and a frequent reagent in research laboratories, is classified as a non-hazardous substance. Its disposal is straightforward, primarily guided by local and institutional regulations for non-hazardous waste. This guide provides essential safety and logistical information to ensure the proper disposal of this compound, promoting a safe and compliant laboratory environment.
Key Safety and Disposal Information
The following table summarizes the essential information regarding the handling and disposal of this compound, based on Safety Data Sheets (SDS).
| Parameter | Information | Citation |
| Hazard Classification | Not classified as hazardous | [1][2][3] |
| Primary Disposal Method | Dispose of in accordance with local, state, and federal regulations. | [2] |
| Spill Cleanup (Solid) | Sweep or vacuum up the material and place it in a suitable container for disposal. Avoid generating dust. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields are recommended. For large spills or where dust is generated, respiratory protection may be needed. | [1] |
| Environmental Precautions | Do not let product enter drains. Avoid release to the environment. | [3] |
Step-by-Step Disposal Procedures
The disposal of this compound should always be in accordance with your institution's specific waste management policies and local regulations.
-
Consult Local and Institutional Guidelines : Before disposing of any chemical, including non-hazardous substances like this compound, always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[4]
-
Uncontaminated this compound :
-
Solid Waste : Uncontaminated, solid this compound can typically be disposed of in the regular solid waste stream.[5] Place the material in a securely sealed container to prevent dust formation and label it clearly.
-
Aqueous Solutions : Small quantities of dilute, uncontaminated this compound solutions can often be disposed of down the drain with copious amounts of water. However, verify this with your institution's EHS guidelines first, as some facilities have strict rules against the drain disposal of any chemicals.[5]
-
-
Contaminated this compound :
-
If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste. The disposal procedure will be dictated by the nature of the contaminant.
-
Segregate the contaminated waste and dispose of it according to the protocols for the hazardous substance it is mixed with.[6]
-
-
Spill Cleanup :
-
In the event of a spill, ensure adequate ventilation.[1]
-
Wear appropriate PPE, including safety glasses and, if necessary, respiratory protection.
-
Carefully sweep or vacuum the spilled solid material, minimizing dust generation.[1]
-
Place the collected material into a labeled container for disposal.
-
Clean the spill area with water.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for D-Lactose Monohydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While D-Lactose monohydrate is generally considered a non-hazardous substance, proper handling and the use of appropriate personal protective equipment (PPE) are essential to minimize exposure and prevent potential irritation or other health effects. This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE) Recommendations
When handling this compound, particularly in powder form, the primary concerns are inhalation of dust particles and contact with eyes and skin.[1][2] The following table summarizes the recommended PPE to ensure a safe working environment.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][3] | To prevent eye irritation from airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile or latex). | To prevent skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat or other appropriate protective clothing.[1] | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 filter) is necessary when dust is generated.[1][4] | To prevent inhalation of airborne dust particles, which may cause respiratory tract irritation.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure a clean and safe workspace.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area to keep airborne concentrations of dust low.[2]
-
Whenever possible, handle the powder in a well-ventilated area or under a fume hood, especially when weighing or transferring large quantities.
-
Have an eyewash station and safety shower readily accessible in the immediate work area.[5][6]
2. Handling Procedures:
-
Minimize the generation of dust during handling.[1][2] Avoid actions that can cause the powder to become airborne, such as shaking or vigorous scooping.
-
Keep the container of this compound tightly closed when not in use.[1][2]
-
Wash hands thoroughly with soap and water after handling the substance and before eating, drinking, or smoking.[1][7]
3. Spill Response:
-
In the event of a spill, avoid creating dust clouds.
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][8]
-
Clean the spill area with a wet cloth or mop to remove any remaining residue.
Disposal Plan
This compound is not classified as a hazardous waste.[9] However, proper disposal is still necessary to maintain a safe and compliant laboratory.
-
Waste Container: Dispose of waste this compound in a clearly labeled, sealed container.
-
Regulations: All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[1][4] Do not mix with other chemical waste unless permitted by your institution's disposal guidelines.
-
Contaminated Materials: Any PPE or cleaning materials (e.g., gloves, wipes) that have come into contact with the powder should also be disposed of in a sealed container.
This compound Handling Workflow
Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.
References
- 1. uprm.edu [uprm.edu]
- 2. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. durhamtech.edu [durhamtech.edu]
- 7. shop.neofroxx.com [shop.neofroxx.com]
- 8. chemstock.ae [chemstock.ae]
- 9. sdccd-keenan.safecollegessds.com [sdccd-keenan.safecollegessds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
